molecular formula C21H21ClF3N7O3S B1679705 PF-562271 hydrochloride

PF-562271 hydrochloride

Numéro de catalogue: B1679705
Poids moléculaire: 544.0 g/mol
Clé InChI: RQEBZJWSAAWCAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-562271, also known as PF-562,271 and PF-271, is an orally bioavailable small molecule and ATP-competitive focal adhesion kinase (FAK) inhibitor with potential antineoplastic and antiangiogenic activities. PF-562271 inhibits the tyrosine kinase FAK, and to a lesser extent, proline-rich tyrosine kinase (PYK2), which may inhibit tumor cell migration, proliferation, and survival.

Propriétés

IUPAC Name

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEBZJWSAAWCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PF-562271 hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of PF-562271

Introduction

PF-562271, also known as VS-6062, is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor.[1] It primarily targets Focal Adhesion Kinase (FAK) and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] FAK is a non-receptor protein tyrosine kinase that plays a crucial role in signaling pathways initiated by integrins and growth factors, which are pivotal for cell migration, proliferation, survival, and angiogenesis.[3][4] Given that FAK expression is frequently elevated in a wide range of human cancers, it has emerged as a significant target for therapeutic intervention.[3][4] PF-562271 has been investigated in preclinical models and has advanced into Phase I clinical trials for various solid tumors, including pancreatic, head and neck, and prostate cancers.[5][6][7] This document provides a comprehensive overview of the mechanism of action of PF-562271, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

PF-562271 functions as a reversible, ATP-competitive inhibitor of FAK and PYK2.[2][8] It binds directly to the ATP-binding cleft of the FAK kinase domain, forming key hydrogen bonds with the main-chain atoms in the kinase hinge region.[6][9] This binding action prevents the autophosphorylation of FAK at the tyrosine residue 397 (Y397), which is a critical step for its activation.[4][7]

Inhibition of FAK and PYK2 disrupts downstream signaling cascades essential for tumor progression. By blocking FAK, PF-562271 effectively impedes cell migration, proliferation, and survival.[1] One of the key pathways affected is the Protein Kinase B (PKB/Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is downregulated following treatment with PF-562271.[1] The compound's action leads to cell cycle arrest, typically at the G1 phase, and can induce apoptosis in cancer cells.[1][9] Furthermore, PF-562271 demonstrates anti-angiogenic properties by blocking growth factor-stimulated blood vessel formation.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK Activation GF_Receptor Growth Factor Receptors GF_Receptor->FAK Activation PI3K PI3K FAK->PI3K Downstream Downstream Effectors (e.g., Src, Grb2) FAK->Downstream PYK2 PYK2 PF562271 PF-562271 PF562271->FAK Inhibition (ATP-Competitive) PF562271->PYK2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Migration Migration & Invasion Downstream->Migration Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: PF-562271 inhibits FAK and PYK2 signaling pathways.

Quantitative Data

The inhibitory activity of PF-562271 has been quantified in various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity
Target KinaseIC50 (nM)Notes
FAK 1.5Potent, ATP-competitive, and reversible inhibition.[2][8][9]
PYK2 13 - 14Approximately 10-fold less potent than for FAK.[8][10]
CDK2/Cyclin E 30Greater than 100-fold selectivity against many other kinases.[2][6]
CDK3/Cyclin E 47Selectivity observed against various non-target kinases.[6]
CDK1/Cyclin B 58Selectivity observed against various non-target kinases.[6]
Table 2: In Vitro Cellular Activity
Cell Line/AssayIC50Notes
Phospho-FAK (Y397) Inhibition 5 - 30 nMMeasured in inducible cell-based assays across various cell lines.[4][6][8]
MV-4-11 (Human Leukemia) 0.2766 µMCell viability assay.[8]
SW982 (Human Synovial Sarcoma) 0.3282 µMCell viability assay.[8]
KM12 (Human Colon Cancer) 0.38557 µMCell viability assay.[8]
Ewing Sarcoma Cell Lines (Avg.) 2.4 µMAverage across seven cell lines after 3 days of treatment.[2]
PC3-M (Prostate Cancer) 3.3 µMDose-dependent inhibition of cell proliferation.[8]
Table 3: In Vivo Antitumor Efficacy
Tumor ModelDose% Tumor Growth Inhibition (TGI)
PC3M-luc-C6 (Prostate, s.c.) 25 mg/kg, PO, BID62%
PC3-M (Prostate) 50 mg/kg, PO, BID45%
BxPc3 (Pancreatic) 50 mg/kg, PO, BID86%
BT474 (Breast) 25-50 mg/kg, BID78% - 94%
LoVo (Colon) 25-50 mg/kg, BID78% - 94%

Data compiled from multiple preclinical studies.[6][8][9][11]

Experimental Protocols & Methodologies

Detailed protocols for the key experiments that characterize the mechanism of action of PF-562271 are summarized below.

In Vitro Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271 against purified kinase enzymes.

  • Methodology: Recombinant FAK and PYK2 enzymes are incubated with a peptide substrate and ATP in the presence of varying concentrations of PF-562271. The kinase activity is typically measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (³³P-ATP) or fluorescence-based assays. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve. Selectivity is assessed by running similar assays against a panel of other kinases.[2][8]

Cell-Based FAK Autophosphorylation Assay
  • Objective: To measure the inhibition of FAK autophosphorylation (p-FAK Y397) in a cellular context.

  • Methodology: Human tumor cell lines (e.g., U87MG glioblastoma, PC-3 prostate) are cultured and treated with a range of PF-562271 concentrations for a specified duration.[4] Following treatment, cells are lysed, and the protein extracts are analyzed by Western blot or ELISA using antibodies specific for total FAK and phosphorylated FAK (Y397). The signal intensity of p-FAK is normalized to total FAK, and the IC50 is determined from the dose-response curve.[4]

Cell Proliferation and Viability Assays
  • Objective: To assess the effect of PF-562271 on cancer cell growth.

  • Methodology: Cancer cell lines are seeded in multi-well plates and treated with serial dilutions of PF-562271 for 3-5 days.[2] Cell viability is measured using colorimetric assays such as MTT or MTS, or by using reagents that measure ATP content (e.g., CellTiter-Glo). The results are used to calculate the IC50 for cell growth inhibition.[8]

In Vivo Xenograft Tumor Models
  • Objective: To evaluate the antitumor efficacy of PF-562271 in a living organism.

  • Methodology: Human cancer cells (e.g., PC3M-luc-C6, 143B osteosarcoma) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[11][12] Once tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment and vehicle control groups.[12] PF-562271 is administered orally (p.o.), typically twice daily (BID).[11][12] Tumor volume is measured regularly with calipers. For metastatic models, bioluminescent imaging (BLI) is often used to track disease progression.[3][11] At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry to assess biomarkers such as cell proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).[12]

start Start: Human Tumor Cell Line Culture implant Subcutaneous Implantation into Immunocompromised Mice start->implant tumor_growth Tumor Growth to Palpable Size (~100 mm³) implant->tumor_growth randomize Randomization of Mice into Groups tumor_growth->randomize treat_pf Treatment Group: Oral Administration of PF-562271 randomize->treat_pf treat_veh Control Group: Oral Administration of Vehicle randomize->treat_veh measure Regular Measurement of Tumor Volume (Calipers) or Bioluminescence treat_pf->measure treat_veh->measure end End of Study: Tumor Excision & Analysis (Weight, IHC, etc.) measure->end

Caption: Simplified workflow for a preclinical in vivo xenograft study.

Effects on the Tumor Microenvironment

Beyond its direct effects on tumor cells, PF-562271 also modulates the tumor microenvironment. Studies in pancreatic cancer models have shown that treatment with PF-562271 leads to a significant reduction in tumor-associated macrophages and cancer-associated fibroblasts (CAFs).[13][14] This alteration of the stromal composition correlates with decreased tumor cell proliferation and is a distinct mechanism compared to traditional chemotherapies like gemcitabine, which do not show similar effects on these stromal cells.[13][14]

cluster_direct Direct Effects on Tumor Cells cluster_indirect Effects on Tumor Microenvironment PF562271 PF-562271 inhibit_prolif Inhibition of Proliferation PF562271->inhibit_prolif induce_apoptosis Induction of Apoptosis PF562271->induce_apoptosis inhibit_migration Inhibition of Migration PF562271->inhibit_migration reduce_mac Reduction of Tumor-Associated Macrophages PF562271->reduce_mac reduce_caf Reduction of Cancer-Associated Fibroblasts PF562271->reduce_caf inhibit_angio Inhibition of Angiogenesis PF562271->inhibit_angio TGI Overall Tumor Growth Inhibition inhibit_prolif->TGI induce_apoptosis->TGI inhibit_migration->TGI reduce_mac->TGI reduce_caf->TGI inhibit_angio->TGI

Caption: Logical relationship of PF-562271's multifaceted antitumor effects.

Conclusion

PF-562271 is a selective and potent inhibitor of FAK and PYK2, acting through ATP-competitive binding to disrupt key signaling pathways involved in cancer progression. Its mechanism of action encompasses the direct inhibition of tumor cell proliferation, survival, and migration, as well as the modulation of the tumor microenvironment by reducing stromal cell populations and angiogenesis. The comprehensive preclinical data supports FAK as a valuable therapeutic target, and PF-562271 represents a significant tool for investigating the clinical potential of FAK inhibition in the treatment of advanced solid tumors.

References

PF-562271 Hydrochloride: A Technical Guide to FAK/Pyk2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and experimental workflows.

Core Data Presentation: FAK/Pyk2 Selectivity

This compound demonstrates high potency and selectivity for FAK and its closest homolog, Pyk2. The compound is a reversible, ATP-competitive inhibitor.[1][2][3][4] In biochemical assays, PF-562271 is approximately 9 to 10-fold more selective for FAK over Pyk2.[1][4] This selectivity is maintained in cell-based assays, where it effectively inhibits FAK autophosphorylation.[2][5]

Target Assay Type IC50 (nM) Notes
FAKBiochemical (Recombinant Enzyme)1.5ATP-competitive inhibition.[1][2][3][4][5][6]
Pyk2Biochemical (Recombinant Enzyme)13 - 14Approximately 10-fold less potent than for FAK.[1][2][3][5][6]
p-FAK (Y397)Cell-Based (Inducible)5Measures inhibition of FAK autophosphorylation in cells.[1][2][3][5]
CDK2/EBiochemical (Recombinant Enzyme)30 - 120Off-target activity noted, but requires much higher concentrations in cell-based assays to affect cell cycle.[3][5]
CDK5/p35Biochemical (Recombinant Enzyme)30 - 120Off-target activity noted.[3][5]
CDK1/BBiochemical (Recombinant Enzyme)30 - 120Off-target activity noted.[3][5]
CDK3/EBiochemical (Recombinant Enzyme)30 - 120Off-target activity noted.[3][5]

PF-562271 generally displays a high degree of selectivity, showing over 100-fold greater potency against FAK and Pyk2 compared to a wide range of other kinases.[1][2][4] While some activity against cyclin-dependent kinases (CDKs) is observed in recombinant enzyme assays, significantly higher concentrations (in the micromolar range) are needed to induce effects on cell cycle progression in cell-based assays, suggesting a favorable selectivity window in a cellular context.[3][5]

Signaling Pathway Inhibition

FAK and Pyk2 are non-receptor tyrosine kinases that play crucial roles in signaling pathways downstream of integrins and growth factor receptors. They are involved in cell adhesion, migration, proliferation, and survival. PF-562271 inhibits the catalytic activity of these kinases, thereby blocking downstream signaling cascades.

FAK_Pyk2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Pyk2 Pyk2 Integrin->Pyk2 GFR Growth Factor Receptors GFR->FAK GFR->Pyk2 Src Src FAK->Src pY397 Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Paxillin Paxillin FAK->Paxillin Pyk2->Src pY402 Src->FAK Src->Pyk2 Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration Paxillin->Migration PF562271 PF-562271 PF562271->FAK PF562271->Pyk2

Caption: PF-562271 Inhibition of FAK/Pyk2 Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of selectivity data. The following are protocols derived from published studies for the biochemical and cell-based assays used to characterize PF-562271.

Recombinant Enzyme Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of PF-562271 to inhibit the phosphorylation of a substrate by purified FAK or Pyk2 kinase domains.

Materials:

  • Enzyme: Purified, activated FAK kinase domain (e.g., amino acids 410-689) or Pyk2 kinase domain.

  • Substrate: A random peptide polymer of glutamate and tyrosine, such as poly(Glu, Tyr) 4:1.

  • ATP: Adenosine triphosphate.

  • Inhibitor: this compound, serially diluted.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2.[1][4][7]

  • Detection Antibody: Anti-phosphotyrosine antibody (e.g., PY20).[1][4][7]

  • Secondary Antibody: HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG).[1][4][7]

  • Substrate for HRP: TMB or similar chromogenic substrate.

  • Stop Solution: 2 M H2SO4.[1][7]

  • Microplates: 96-well ELISA plates.

Procedure:

  • Reaction Setup: In a microplate, combine the purified FAK or Pyk2 kinase domain with the poly(Glu, Tyr) substrate in the kinase buffer.[1][4][7]

  • Inhibitor Addition: Add serially diluted PF-562271 to the wells. A typical starting concentration is 1 µM, with 1/2-log dilutions.[1][4][7] Each concentration should be tested in triplicate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 50 µM).[1][4][7]

  • Incubation: Incubate the plate for a set period, for instance, 15 minutes at room temperature, to allow for phosphorylation.[1][4][7]

  • Detection:

    • Wash the wells to remove excess reagents.

    • Add the anti-phosphotyrosine primary antibody to detect the phosphorylated substrate. Incubate as required.

    • Wash, then add the HRP-conjugated secondary antibody and incubate.

    • Wash again, and then add the HRP substrate.

  • Data Acquisition: After a color change is apparent, add the stop solution. Read the absorbance at 450 nm using a microplate reader.[1][7]

  • Analysis: The absorbance readings are proportional to kinase activity. Plot the percent inhibition against the log of the inhibitor concentration. Determine the IC50 value using a suitable model, such as the Hill-Slope Model.[1]

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection (ELISA) cluster_analysis Data Analysis A Prepare Serial Dilutions of PF-562271 D Add Inhibitor and Kinase/Substrate Mix to Plate A->D B Prepare Kinase/Substrate Mix (FAK/Pyk2 + poly(Glu,Tyr)) B->D C Prepare ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate for 15 min at Room Temperature E->F G Add Anti-pTyr Primary Ab F->G H Add HRP-conjugated Secondary Ab G->H I Add HRP Substrate H->I J Add Stop Solution I->J K Read Absorbance at 450 nm J->K L Calculate IC50 Value (Hill-Slope Model) K->L

Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Cell-Based FAK Autophosphorylation Assay (Cellular IC50 Determination)

This assay measures the ability of PF-562271 to inhibit the autophosphorylation of FAK at tyrosine 397 (Y397) within a cellular environment. An inducible expression system is often used to control FAK expression.[5]

Materials:

  • Cell Line: A suitable cell line with an inducible FAK expression system (e.g., using the GeneSwitch system).[5]

  • Inducing Agent: Mifepristone or another suitable agent to induce FAK expression.

  • Inhibitor: this compound, diluted in culture media.

  • Culture Media and Reagents: Standard cell culture reagents.

  • Lysis Buffer: RIPA buffer or similar, with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies for phospho-FAK (Y397) and total FAK.

  • Detection System: Western blot or a quantitative immunoassay (e.g., ELISA).

Procedure:

  • Cell Plating: Seed the cells in multi-well plates and allow them to adhere.

  • FAK Expression Induction: Add the inducing agent to the culture medium to trigger the expression of FAK.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of PF-562271 for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Detection of p-FAK:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-FAK (Y397) and total FAK. Use appropriate secondary antibodies for detection.

    • ELISA: Use a sandwich ELISA kit specific for p-FAK (Y397).

  • Data Acquisition: Quantify the band intensity (Western blot) or signal (ELISA) for both p-FAK and total FAK.

  • Analysis: Normalize the p-FAK signal to the total FAK signal for each treatment condition. Plot the percentage of p-FAK inhibition against the log of the PF-562271 concentration to determine the cellular IC50.

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_processing Sample Processing cluster_detection Detection (Western Blot) cluster_analysis Data Analysis A Seed Cells with Inducible FAK System B Induce FAK Expression A->B C Treat with Serial Dilutions of PF-562271 B->C D Lyse Cells C->D E Quantify Protein Concentration D->E F SDS-PAGE & Transfer E->F G Probe with Anti-pFAK & Anti-Total FAK Antibodies F->G H Image and Quantify Band Intensity G->H I Normalize p-FAK to Total FAK Signal H->I J Calculate Cellular IC50 I->J

Caption: Workflow for a Cell-Based FAK Autophosphorylation Assay.

References

The Core Downstream Signaling Pathways of PF-562271 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (PYK2).[1][2] As a critical mediator of integrin and growth factor receptor signaling, FAK is a key regulator of cell proliferation, survival, migration, and angiogenesis.[1][3] Its upregulation in various tumor types has made it a compelling target for cancer therapy.[3][4] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by PF-562271, supported by quantitative data, experimental methodologies, and pathway visualizations.

Mechanism of Action

PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK, thereby inhibiting its autophosphorylation at tyrosine 397 (Y397).[5][6] This initial phosphorylation event is crucial for the recruitment and activation of Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to the full activation of downstream signaling cascades. By blocking this primary step, PF-562271 effectively abrogates FAK-mediated signaling.[4]

Core Downstream Signaling Pathways Affected by PF-562271

The inhibition of FAK by PF-562271 leads to the modulation of several critical downstream signaling pathways implicated in cancer progression.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. FAK activation promotes the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR.

Treatment with PF-562271 has been shown to downregulate the activity of the Akt/mTOR pathway.[3] For instance, in osteosarcoma cell lines, PF-562271 treatment led to a decrease in the phosphorylation of Akt at serine 473 (S473) and mTOR at serine 2448 (S2448).[3] Similarly, at a concentration of 250 nM, PF-562271 largely inhibited Akt-S6 phosphorylation in OE-MXRA5 priPC-1 cells.[7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK GF_Receptor Growth Factor Receptor GF_Receptor->FAK PI3K PI3K FAK->PI3K pY397 PF562271 PF-562271 PF562271->FAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: PF-562271 inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. FAK can activate the Ras-Raf-MEK-ERK signaling cascade.

Inhibition of FAK by PF-562271 has been demonstrated to prevent the activation of downstream signals including ERK and JNK/MAPK.[1] Studies in primary human and mouse T cells have shown that PF-562271 blocks the phosphorylation of ERK.[4] This inhibition of ERK phosphorylation is relevant as Src-dependent phosphorylation of FAK at Y925 has been reported to promote ERK/MAPK signaling.[4]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Grb2_Sos Grb2/Sos FAK->Grb2_Sos PF562271 PF-562271 PF562271->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (IC50 Determination) Cell_Culture Cell Culture (Cancer Cell Lines) Western_Blot Western Blot (Phospho-Protein Levels) Cell_Culture->Western_Blot Proliferation_Assay Proliferation Assay (Cell Viability) Cell_Culture->Proliferation_Assay Xenograft Xenograft Model (Tumor Implantation) Treatment PF-562271 Treatment (Oral Administration) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (Biomarker Analysis) Tumor_Measurement->IHC

References

The Impact of PF-562271 Hydrochloride on Cell Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2), on cell migration. Through a comprehensive review of preclinical studies, this document outlines the mechanism of action, summarizes key quantitative data from in vitro cell migration assays, and provides detailed experimental protocols. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies. This guide is intended to be a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug development who are investigating FAK signaling and its role in cell motility.

Introduction

Cell migration is a fundamental biological process essential for embryonic development, tissue repair, and immune responses. However, in the context of cancer, aberrant cell migration is a hallmark of metastasis, the primary cause of cancer-related mortality. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cell migration, integrating signals from integrins and growth factor receptors to control cell adhesion, motility, and invasion.[1][2] Elevated FAK expression and activity are frequently observed in various human cancers and are often associated with poor prognosis.[3][4]

This compound is a small molecule, ATP-competitive inhibitor of FAK with high selectivity.[5] It also inhibits the closely related kinase Pyk2, albeit with lower potency.[1] By blocking the catalytic activity of FAK, PF-562271 disrupts downstream signaling pathways that are crucial for the dynamic regulation of focal adhesions and the cytoskeletal rearrangements required for cell movement.[1][2] This guide delves into the specifics of how PF-562271 impacts cell migration, presenting quantitative data, detailed experimental procedures, and visual representations of the underlying molecular mechanisms.

Mechanism of Action of PF-562271 in Inhibiting Cell Migration

PF-562271 exerts its inhibitory effect on cell migration primarily by targeting the catalytic activity of FAK. The binding of PF-562271 to the ATP-binding pocket of FAK prevents its autophosphorylation at tyrosine 397 (Y397).[3][4][6] This autophosphorylation event is a critical initial step in FAK activation, as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent recruitment and activation of Src lead to the phosphorylation of other tyrosine residues on FAK and other focal adhesion-associated proteins, initiating a cascade of downstream signaling events that promote cell migration.[7]

By inhibiting FAK Y397 phosphorylation, PF-562271 effectively blocks the recruitment of Src and the subsequent downstream signaling through pathways such as PI3K/Akt and ERK/MAPK, which are known to regulate cell polarity, cytoskeletal dynamics, and cell adhesion turnover.[1][7]

Quantitative Data on the Effect of PF-562271 on Cell Migration

The inhibitory effects of PF-562271 on cell migration have been quantified in various cancer cell lines using in vitro assays. The following tables summarize the key findings from published studies.

Table 1: Effect of PF-562271 on Chemotactic and Haptotactic Migration of Pancreatic Ductal Adenocarcinoma (PDA) Cells
Cell LineMigration StimulusPF-562271 Concentration (µM)Inhibition of Migration (%)Reference
MPanc-96IGF-I (100 ng/mL)0.1~50% (p < 0.05)[6]
MPanc-96EGF (25 ng/mL)0.1No significant inhibition[6]
MPanc-96Collagen-I0.1~60% (p < 0.05)[6]
MAD08-608Collagen-I0.1Significant reduction[6]

Data are approximated from graphical representations in the cited literature.

Table 2: Effect of PF-562271 on the Migration of Stromal Cells
Cell TypeMigration StimulusPF-562271 Concentration (µM)Inhibition of Migration (%)Reference
Mouse MacrophagesTumor Cell Conditioned Media0.1~70% (p < 0.05)[8]
Human Pancreatic Stellate Cells (HPSCs)Tumor Cell Conditioned Media0.1~60% (p < 0.05)[8]

Data are approximated from graphical representations in the cited literature.

Table 3: Effect of PF-562271 on Invasion of High-Grade Serous Ovarian Cancer (HGSOC) Cells
Cell LineAssay TypePF-562271 Concentration (µM)Inhibition of Invasion (%)Reference
SKOV3Transwell InvasionNot specifiedSignificant inhibition[9]
A2780Transwell InvasionNot specifiedSignificant inhibition[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments used to assess the effect of PF-562271 on cell migration.

Transwell Migration Assay

This assay, also known as a Boyden chamber assay, is used to quantify the chemotactic and haptotactic migration of cells.[10][11]

Materials:

  • 24-well plate with Transwell inserts (e.g., 8 µm pore size)

  • Cancer cell lines (e.g., MPanc-96)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Chemoattractant (e.g., IGF-I, EGF, or serum)

  • Haptotactic agent (e.g., Collagen-I)

  • This compound

  • PBS, Trypsin-EDTA

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Coating (for haptotaxis): If assessing haptotactic migration, coat the underside of the Transwell insert membrane with an extracellular matrix protein like Collagen-I (10 µg/mL in PBS) and incubate for 2 hours at 37°C. Allow to air dry.[6]

  • Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 18-24 hours prior to the assay.

  • Assay Setup:

    • Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Harvest and resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Treat the cell suspension with the desired concentration of PF-562271 (e.g., 0.1 µM) or vehicle control (DMSO) and incubate for 30 minutes at 37°C.

    • Add 100 µL of the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • Staining and Quantification:

    • Carefully remove the Transwell inserts.

    • With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields of view under a microscope.

Wound Healing (Scratch) Assay

This assay is used to study collective cell migration.[12][13]

Materials:

  • 6-well or 12-well plates

  • Cancer cell lines

  • Cell culture medium

  • Serum-free medium

  • This compound

  • Sterile p200 pipette tip or a specialized wound healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are confluent, gently create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.

    • Alternatively, use a commercially available culture insert to create a more uniform gap.

  • Washing: Gently wash the wells with PBS to remove any detached cells and debris.

  • Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of PF-562271 or vehicle control.

  • Imaging:

    • Immediately capture an image of the wound at time 0.

    • Place the plate in a 37°C, 5% CO2 incubator.

    • Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).

  • Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.

Visualizing Signaling Pathways and Workflows

FAK Signaling Pathway in Cell Migration

The following diagram illustrates the central role of FAK in integrating signals from integrins and growth factor receptors to promote cell migration, and the point of inhibition by PF-562271.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrins ECM->Integrin FAK FAK Integrin->FAK GF Growth Factors (e.g., IGF-I) GFR Growth Factor Receptors (GFR) GF->GFR GFR->FAK pY397 pY397 FAK->pY397 Autophosphorylation PI3K PI3K FAK->PI3K ERK ERK/MAPK FAK->ERK Src Src pY397->Src Recruitment & Activation Src->FAK Further Phosphorylation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration ERK->Migration PF562271 PF-562271 PF562271->FAK

Caption: FAK signaling pathway in cell migration and its inhibition by PF-562271.

Experimental Workflow for a Transwell Migration Assay

The following diagram outlines the key steps in performing a Transwell migration assay to evaluate the effect of an inhibitor.

Transwell_Workflow start Start culture Culture Cells to 70-80% Confluency start->culture starve Serum Starve Cells (18-24h) culture->starve harvest Harvest and Resuspend Cells in Serum-Free Medium starve->harvest prepare_chemo Add Chemoattractant to Lower Chamber treat Treat Cells with PF-562271 or Vehicle harvest->treat seed Seed Cells into Upper Chamber of Insert treat->seed incubate Incubate (4-24h, 37°C, 5% CO2) seed->incubate remove_nonmigrated Remove Non-Migrated Cells from Top of Membrane incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain count Count Migrated Cells (Microscopy) fix_stain->count analyze Analyze Data and Compare Treatments count->analyze end End analyze->end prepare_cheo prepare_cheo prepare_cheo->seed

Caption: Workflow for a Trans-well migration assay.

Conclusion

This compound is a well-characterized inhibitor of FAK that effectively curtails cell migration in various cancer and stromal cell types. Its mechanism of action, centered on the inhibition of FAK autophosphorylation, disrupts key signaling pathways essential for cell motility. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of FAK in cell migration and evaluating the therapeutic potential of FAK inhibitors. The continued investigation into the effects of PF-562271 and other FAK inhibitors will undoubtedly contribute to the development of novel anti-metastatic therapies.

References

In-depth Technical Guide: PF-562271 Hydrochloride and Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key regulator of signaling pathways that control cell proliferation, migration, and survival, all of which are integral to angiogenesis. PF-562271 hydrochloride is a potent and selective ATP-competitive inhibitor of FAK. This technical guide provides a comprehensive overview of PF-562271's role in angiogenesis inhibition, detailing its mechanism of action, quantitative efficacy, and relevant experimental protocols. Diagrams illustrating key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to this compound and FAK

This compound is an orally bioavailable small molecule that acts as a reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] FAK is a crucial mediator of signals from the extracellular matrix (ECM) and growth factor receptors, playing a pivotal role in endothelial cell functions required for angiogenesis.[3] Upregulation and hyperactivation of FAK are observed in many human cancers and are associated with increased malignancy and invasion.[4] By inhibiting FAK, PF-562271 disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[4][5]

Mechanism of Action in Angiogenesis Inhibition

PF-562271 exerts its anti-angiogenic effects by binding to the ATP-binding pocket of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397).[1][6] This autophosphorylation is a critical initial step for FAK activation, as it creates a binding site for Src family kinases. The subsequent FAK/Src complex formation leads to the phosphorylation of downstream targets that promote angiogenic processes. By inhibiting FAK's kinase activity, PF-562271 effectively blocks these signaling events.

G1 cluster_input Upstream Signals cluster_core FAK Signaling Complex cluster_output Downstream Effects Integrins Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factors (e.g., VEGF, bFGF) GrowthFactors->FAK pFAK FAK-pY397 FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment Signaling PI3K/Akt & MAPK/ERK Pathways pFAK->Signaling Src->pFAK Further Phosphorylation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling->Angiogenesis Inhibitor PF-562271 Inhibitor->FAK Inhibition

Caption: FAK signaling pathway in angiogenesis and its inhibition by PF-562271.

Quantitative Data

The efficacy of PF-562271 has been quantified in various in vitro and cellular assays.

Table 1: Kinase Inhibition Profile of PF-562271

TargetIC50 (nM)SelectivityReference
FAK1.5[1][7][8][9]
Pyk214~10-fold less potent than FAK[1][8][9]
Other Kinases>100-fold selectivity>100-fold against a broad panel[1][9]

Table 2: Cellular Anti-Angiogenic Activity of PF-562271

Cell TypeAssayIC50Reference
HUVECsProliferation1.118 µM (24h)[3]
HUVECsTube FormationSignificantly inhibited at 1 and 2 µM[3]
Various Cancer Cell LinesMigrationInhibition observed at 0.1 µM[10][11]
Various Cancer Cell LinesInvasionInhibition observed at 0.1 µM[10]

Key Experimental Protocols

Detailed methodologies for assessing the anti-angiogenic effects of PF-562271 are provided below.

In Vitro FAK Kinase Assay

This assay measures the direct inhibitory effect of PF-562271 on FAK's enzymatic activity.

  • Principle: Quantifies the transfer of a phosphate group from ATP to a peptide substrate by recombinant FAK. Inhibition is measured by the reduction in substrate phosphorylation.

  • Materials:

    • Recombinant FAK enzyme

    • Poly(Glu, Tyr) substrate

    • ATP

    • This compound

    • Kinase assay buffer

    • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of PF-562271.

    • Add FAK enzyme, substrate, and PF-562271 to wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., luminescence for ATP consumption).

    • Calculate the percent inhibition and determine the IC50 value.

G2 A Prepare Reagents (FAK, Substrate, ATP, PF-562271) B Dispense PF-562271 Dilutions into Microplate A->B C Add FAK and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Add Detection Reagent E->F G Measure Signal (e.g., Luminescence) F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for an in vitro FAK kinase assay.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of PF-562271 on the viability and proliferation of endothelial cells.

  • Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Cell culture medium and supplements

    • This compound

    • MTT solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed HUVECs in 96-well plates and allow them to adhere.

    • Treat cells with various concentrations of PF-562271 for a specified duration (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability relative to the control and determine the IC50.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of PF-562271 on the directional migration of endothelial cells.

  • Principle: A "wound" is created in a confluent monolayer of endothelial cells. The rate of wound closure is monitored over time to quantify cell migration.

  • Materials:

    • HUVECs

    • Culture plates

    • Pipette tip or cell scraper

    • This compound

    • Microscope with a camera

  • Procedure:

    • Grow HUVECs to a confluent monolayer.

    • Create a linear scratch in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add medium containing different concentrations of PF-562271.

    • Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).

    • Measure the wound area or width at each time point and calculate the rate of closure.

G3 A Seed HUVECs to Confluency B Create Scratch in Monolayer A->B C Wash to Remove Debris B->C D Add Medium with PF-562271 C->D E Image Wound at Time 0 D->E F Incubate and Image at Regular Intervals E->F G Measure Wound Closure Rate F->G H Compare Treated vs. Control G->H

Caption: Experimental workflow for a wound healing (scratch) assay.

Endothelial Cell Tube Formation Assay

This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel), where they differentiate and form a network of tube-like structures.

  • Materials:

    • HUVECs

    • Basement membrane extract (e.g., Matrigel)

    • This compound

    • 96-well plates

    • Microscope with a camera

    • Image analysis software

  • Procedure:

    • Coat wells of a 96-well plate with basement membrane extract and allow it to solidify.

    • Resuspend HUVECs in medium containing various concentrations of PF-562271.

    • Seed the cells onto the prepared matrix.

    • Incubate for 4-18 hours to allow for tube formation.

    • Capture images of the tube networks.

    • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops.

Conclusion

This compound is a potent FAK inhibitor with well-documented anti-angiogenic properties. Its ability to disrupt multiple facets of endothelial cell function, including proliferation, migration, and differentiation into capillary-like structures, highlights the therapeutic potential of targeting FAK in diseases characterized by pathological angiogenesis, such as cancer. The experimental protocols outlined in this guide provide a standardized framework for the preclinical evaluation of FAK inhibitors in the context of angiogenesis research and drug development.

References

PF-562271 Hydrochloride: A Technical Guide on its Role in Cancer Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A key player in this complex process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that integrates signals from the extracellular matrix and growth factor receptors to regulate cell migration, invasion, survival, and proliferation. PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of FAK and the related proline-rich tyrosine kinase 2 (Pyk2).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of PF-562271, its demonstrated effects on cancer metastasis in preclinical models, and the experimental methodologies used to evaluate its efficacy.

Introduction: The FAK Signaling Axis in Cancer Metastasis

Focal Adhesion Kinase (FAK) is a critical mediator of integrin signaling and is frequently overexpressed and activated in a wide range of human cancers.[4][5] Its activation, particularly the autophosphorylation at tyrosine 397 (Y397), creates a docking site for various signaling proteins, including Src family kinases. This FAK-Src complex then phosphorylates a multitude of downstream substrates, activating pathways crucial for the metastatic cascade, such as the PI3K/Akt and MAPK/ERK pathways.[3] These pathways collectively promote the cytoskeletal rearrangements, focal adhesion turnover, and matrix degradation necessary for cancer cell motility and invasion. Furthermore, FAK signaling contributes to the survival of cancer cells in circulation and their subsequent colonization of distant sites. The related kinase, Pyk2, shares structural and functional similarities with FAK and also plays a role in cell migration and invasion.[1][6]

Mechanism of Action of this compound

This compound is a selective inhibitor of FAK and Pyk2.[1] It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of FAK at Y397, thereby blocking its activation and downstream signaling.[6][7] By inhibiting FAK, PF-562271 disrupts the signaling nexus that connects the cancer cell to its microenvironment, thereby impeding the key processes of metastasis.

Preclinical Efficacy of PF-562271 in Cancer Metastasis

Numerous preclinical studies have demonstrated the potent anti-metastatic effects of PF-562271 across various cancer types.

In Vitro Studies: Inhibition of Cell Migration and Invasion

In vitro assays consistently show that PF-562271 effectively inhibits the migration and invasion of cancer cells. For instance, in pancreatic ductal adenocarcinoma (PDA) cell lines, PF-562271 blocked migration mediated by IGF-I and collagen.[7] Similarly, in high-grade serous ovarian cancer cells, PF-562271 treatment significantly inhibited cell adhesion and migration.[8] In glioma cell lines, the compound reduced cell invasion by up to 63%.[9]

In Vivo Studies: Reduction of Tumor Growth and Metastasis

In vivo studies using various animal models have corroborated the anti-metastatic potential of PF-562271. In an orthotopic mouse model of pancreatic cancer, treatment with PF-562271 significantly reduced tumor growth, local invasion, and metastasis to the peritoneum and liver.[6][7] In a metastatic prostate cancer model, PF-562271 demonstrated a potent effect on metastatic tumor growth.[4][5] Furthermore, studies in osteosarcoma xenografts showed that oral administration of PF-562271 dramatically reduced tumor volume and angiogenesis.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of PF-562271.

Table 1: In Vitro Efficacy of PF-562271

Cell LineCancer TypeAssayConcentrationEffectReference
MPanc-96PancreaticMigration (IGF-I stimulated)0.1 µmol/LSignificant decrease in migration[7]
MPanc-96PancreaticInvasion (Serum stimulated)0.1 µmol/LSignificant decrease in invasion[12]
SKOV3, A2780OvarianAdhesion and MigrationNot specifiedSignificant inhibition[8]
CL-2, CL-3, GL261GliomaInvasionNot specified50-63% reduction in invasion[9]
143B, MG63, etc.OsteosarcomaProliferation (IC50)1.76 - 3.83 µMDose-dependent inhibition[11][13]
HUVECEndothelialProliferation (IC50)1.118 µMDose-dependent inhibition[11]

Table 2: In Vivo Efficacy of PF-562271

Cancer ModelAnimal ModelDosageEffectReference
Pancreatic (MPanc-96, MAD08-608 orthotopic)Mouse33 mg/kg, twice dailyReduced tumor growth, invasion, and metastases[6][7]
Prostate (PC3M-luc-C6 subcutaneous)Mouse25 mg/kg, twice daily, 5x/wk62% tumor growth inhibition[4][5]
Prostate (PC3M-luc-C6 metastasis)Mouse25 mg/kg, twice daily, 5x/wkSignificant reduction in metastatic growth[4][5]
Pancreatic (BxPc3 xenograft)Mouse50 mg/kg, twice daily86% tumor growth inhibition[14]
Lung (H125 xenograft)Mouse25 mg/kg, twice daily2-fold greater apoptosis[14]
Osteosarcoma xenograftMouseNot specifiedDramatically reduced tumor volume and weight[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the role of PF-562271 in cancer metastasis.

Western Blot for FAK Phosphorylation
  • Objective: To determine the effect of PF-562271 on FAK activation.

  • Procedure:

    • Cancer cells are cultured and treated with varying concentrations of PF-562271 for a specified duration.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FAK (Y397).

    • A corresponding antibody for total FAK is used as a loading control.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]

Transwell Migration and Invasion Assays
  • Objective: To assess the effect of PF-562271 on cancer cell motility and invasion.

  • Procedure:

    • Transwell inserts with an 8 µm pore size polycarbonate membrane are used. For invasion assays, the membrane is coated with Matrigel.

    • Cancer cells, pre-treated with PF-562271 or vehicle control, are seeded in the upper chamber in serum-free media.

    • The lower chamber is filled with media containing a chemoattractant (e.g., serum, specific growth factors).

    • After incubation (typically 24-48 hours), non-migrated/invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7][9]

Orthotopic Tumor Model
  • Objective: To evaluate the effect of PF-562271 on tumor growth and metastasis in a physiologically relevant environment.

  • Procedure:

    • Human cancer cells (e.g., pancreatic, prostate) are surgically implanted into the corresponding organ of immunocompromised mice.

    • Once tumors are established (monitored by imaging techniques like MRI or bioluminescence), mice are randomized into treatment and control groups.

    • The treatment group receives PF-562271 orally at a specified dose and schedule. The control group receives a vehicle.

    • Tumor growth is monitored over time.

    • At the end of the study, mice are euthanized, and primary tumors and potential metastatic sites (e.g., liver, lungs, lymph nodes) are excised for histological analysis and quantification of metastatic burden.[7][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cancer Cell Integrin Integrins FAK FAK Integrin->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K PI3K pFAK->PI3K MAPK MAPK pFAK->MAPK Src->pFAK Further Phosphorylation Akt Akt PI3K->Akt Metastasis Migration, Invasion, Survival, Proliferation Akt->Metastasis MAPK->Metastasis PF562271 PF-562271 PF562271->FAK

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellLines Cancer Cell Lines Treatment_vitro Treat with PF-562271 or Vehicle CellLines->Treatment_vitro AnimalModel Orthotopic/Xenograft Animal Model CellLines->AnimalModel Cell Source WesternBlot Western Blot (p-FAK, Total FAK) Treatment_vitro->WesternBlot MigrationAssay Transwell Migration Assay Treatment_vitro->MigrationAssay InvasionAssay Transwell Invasion Assay Treatment_vitro->InvasionAssay TumorImplantation Tumor Cell Implantation AnimalModel->TumorImplantation Treatment_vivo Administer PF-562271 or Vehicle TumorImplantation->Treatment_vivo TumorMonitoring Monitor Tumor Growth (Imaging) Treatment_vivo->TumorMonitoring MetastasisAnalysis Histological Analysis of Primary Tumor & Metastases TumorMonitoring->MetastasisAnalysis

Caption: General experimental workflow for evaluating PF-562271.

Conclusion and Future Directions

This compound has emerged as a promising anti-metastatic agent in preclinical studies. Its ability to potently and selectively inhibit FAK and Pyk2 disrupts the core machinery that cancer cells utilize for invasion and dissemination. The wealth of data from in vitro and in vivo models provides a strong rationale for its continued investigation. A Phase I clinical trial has established a tolerable safety profile for PF-562271 in patients with advanced solid tumors.[2][16]

Future research should focus on identifying predictive biomarkers of response to FAK inhibition and exploring rational combination therapies. For instance, combining PF-562271 with conventional chemotherapy or other targeted agents may offer synergistic anti-tumor effects and overcome potential resistance mechanisms.[2] The modulation of the tumor microenvironment by PF-562271, including its effects on cancer-associated fibroblasts and immune cells, also warrants further investigation.[7][15][17] A deeper understanding of these aspects will be crucial for the successful clinical development of PF-562271 and other FAK inhibitors as effective anti-metastatic therapies.

References

An In-depth Technical Guide to the ATP-Competitive Inhibition of PF-562271

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). This document details the molecular interactions, effects on signaling pathways, and methodologies for studying this inhibitor, aimed at professionals in the fields of oncology, cell biology, and drug development.

Introduction to PF-562271

PF-562271 (also known as VS-6062) is an orally bioavailable, small-molecule inhibitor that has been investigated for its potential antineoplastic and antiangiogenic activities.[1][2] It functions as a reversible, ATP-competitive inhibitor of FAK and Pyk2.[3][4][5][6][7] FAK is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from integrins and growth factor receptors, influencing key cellular processes such as adhesion, migration, proliferation, and survival.[8][9][10] Elevated expression and activity of FAK are correlated with the invasive and metastatic phenotype of various human cancers, making it a compelling therapeutic target.[6][10][11][12]

Mechanism of Action: ATP-Competitive Inhibition

PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[7][13] This binding action prevents the endogenous ATP from associating with the kinase, thereby blocking the transfer of a phosphate group to its substrates. This mode of action is characteristic of a competitive inhibitor, as PF-562271 directly competes with ATP for the same binding site. The interaction is reversible and follows Michaelis-Menten kinetics.[5] Specifically, PF-562271 forms two of the three canonical hydrogen bonds with the main-chain atoms in the kinase hinge region, a critical interaction for its inhibitory activity.[7][13]

Kinase Selectivity and Potency

PF-562271 exhibits high potency for FAK and Pyk2, with significantly lower activity against a broad range of other kinases, highlighting its selectivity.[1][4][6]

Target KinaseIC50 (in vitro/cell-free)Cell-based IC50Notes
FAK 1.5 nM[1][3][4][5][6][7][13][14][15]5 nM (phospho-FAK)[1][3][5][6][13]Highly potent inhibition.
Pyk2 13 nM[3][5], 14 nM[1][6][12][14][15]~4-fold less potent than FAK[5]Approximately 10-fold less potent than for FAK in cell-free assays.[1][4][13]
CDK2/E 30-120 nM[3][5]3.3 µM required to alter cell cycle[3][5]Inhibition in enzymatic assays does not directly translate to cellular effects.[16]
CDK5/p35 30-120 nM[3][5]-
CDK1/B 30-120 nM[3][5]-
CDK3/E 30-120 nM[3][5]-
Fyn 277 nM[11]-
VEGFR2 >1000 nM[8]-Demonstrates high selectivity over VEGFR2.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Impact on FAK Signaling Pathway

FAK is a central node in signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a docking site for Src family kinases.[8][9] The resulting FAK/Src complex phosphorylates downstream targets, activating cascades like the PI3K/Akt and MAPK/ERK pathways.[2][9]

PF-562271, by inhibiting FAK's kinase activity, blocks these downstream signaling events. This leads to a dose-dependent reduction in the phosphorylation of FAK at Y397 and other sites (Y576/577, Y925) in cellular assays.[11][12][15] The inhibition of this central signaling hub results in the disruption of processes critical for tumor progression, including cell migration, invasion, proliferation, and survival.[2][12]

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cellular Compartment cluster_downstream Downstream Effects Integrins Integrins FAK FAK Integrins->FAK Activation GFR Growth Factor Receptors GFR->FAK Activation ADP ADP FAK->ADP pY397 FAK (pY397) FAK->pY397 Autophosphorylation PF562271 PF-562271 PF562271->FAK Inhibition ATP ATP ATP->FAK Src Src pY397->Src Recruitment FAK_Src FAK/Src Complex pY397->FAK_Src Src->FAK_Src PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK_Src->MAPK_ERK Migration Migration FAK_Src->Migration Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK_ERK->Proliferation

Caption: FAK signaling and the inhibitory action of PF-562271.

Experimental Protocols

In Vitro FAK Kinase Assay (Enzymatic Assay)

This assay quantifies the ability of PF-562271 to inhibit the enzymatic activity of purified FAK.

Principle: The assay measures the transfer of a phosphate group from ATP to a synthetic substrate by the FAK enzyme. Inhibition is quantified by measuring the reduction in substrate phosphorylation.

Detailed Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2, and 2 mM DTT.[1][7][13][17]

    • FAK Enzyme: Use a purified, activated FAK kinase domain (e.g., amino acids 410-689).[1][7][13] Prepare a working solution in kinase buffer.

    • Substrate: Use a random peptide polymer of glutamate and tyrosine, such as poly(Glu, Tyr) 4:1, at a concentration of 10 µg per well.[1][7][13]

    • ATP: Prepare a stock solution. The final concentration in the assay should be at or near the Km for FAK (e.g., 50 µM) to ensure sensitivity to ATP-competitive inhibitors.[1][7][13]

    • PF-562271: Prepare serial dilutions of PF-562271 at desired concentrations (e.g., starting from 1 µM).[1][7][13]

  • Assay Procedure:

    • In a 96-well plate, add the FAK enzyme to each well (except for 'no enzyme' controls).

    • Add the serially diluted PF-562271 or vehicle (DMSO) to the appropriate wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 15-60 minutes.[1][7][8][13]

  • Detection:

    • Stop the reaction.

    • Detect the level of substrate phosphorylation. A common method is an ELISA-based approach:

      • Coat the plate with the reaction mixture.

      • Use a general anti-phosphotyrosine antibody (e.g., PY20).[1][7][13]

      • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][7][13]

      • Add an HRP substrate and measure the absorbance (e.g., at 450 nm) after adding a stop solution (e.g., 2 M H2SO4).[1][7][13]

  • Data Analysis:

    • Calculate the percent inhibition for each PF-562271 concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., using the Hill-Slope Model).[1][7][13]

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection (ELISA) cluster_analysis 4. Data Analysis A Prepare Reagents: - FAK Enzyme - Substrate (pGT) - ATP - PF-562271 Dilutions B Dispense FAK, PF-562271, and Substrate/ATP mix into 96-well plate A->B C Incubate at 30°C (15-60 min) B->C D Add Anti-Phosphotyrosine Antibody (PY20) C->D E Add HRP-conjugated Secondary Antibody D->E F Add HRP Substrate & Stop Solution E->F G Read Absorbance (450 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Value (Hill-Slope Model) H->I

Caption: Workflow for an in vitro FAK kinase inhibition assay.

Cellular Phospho-FAK Assay

This assay measures the ability of PF-562271 to inhibit FAK autophosphorylation in a cellular context.

Principle: Cells are treated with PF-562271, and the level of phosphorylated FAK (pFAK) at Y397 is quantified, typically by Western blot or a cell-based ELISA.

Detailed Protocol:

  • Cell Culture:

    • Plate cells (e.g., squamous cell carcinoma lines, pancreatic cancer cell lines) and allow them to adhere for 24-48 hours.[1][12]

  • Treatment:

    • Treat the cells with various concentrations of PF-562271 or a vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification (Western Blot):

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for phospho-FAK (Y397).

    • Probe a separate membrane or strip and re-probe the same membrane with an antibody for total FAK as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Normalize the pFAK signal to the total FAK signal.

    • Calculate the percent inhibition of FAK phosphorylation relative to the vehicle-treated control and determine the IC50 value.

Cell Viability and Proliferation Assay (e.g., SRB or MTT Assay)

This assay assesses the effect of PF-562271 on cell growth and survival.

Detailed Protocol (SRB Assay):

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere for 48 hours.[1]

  • Treatment: Add serially diluted PF-562271 to the wells and incubate for 72 hours.[1]

  • Fixation: Fix the cells by adding ice-cold 25% trichloroacetic acid (TCA) solution.[1]

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) dye solution.[1]

  • Washing: Wash the plates with 1% glacial acetic acid to remove unbound dye.[1]

  • Solubilization: Air-dry the plates and solubilize the bound dye in 10 mM Tris buffer (pH 10.5).[1]

  • Measurement: Read the absorbance at 540 nm.[1]

  • Analysis: Calculate the IC50 value for cell growth inhibition.

Conclusion

PF-562271 is a potent and selective ATP-competitive inhibitor of FAK and Pyk2. Its mechanism of action, centered on blocking the ATP-binding site of FAK, leads to the effective shutdown of downstream signaling pathways crucial for cancer cell proliferation, migration, and survival. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the activity of PF-562271 and other FAK inhibitors. Understanding the technical details of its inhibitory action is essential for its application in preclinical research and for the development of novel therapeutic strategies targeting the FAK signaling axis.

References

An In-depth Technical Guide to PF-562271 Hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and its homolog, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors.[2][3] Overexpression and activation of FAK are strongly correlated with the invasive and metastatic phenotypes of various aggressive human tumors, making it a compelling target for anticancer therapies.[4][5][6] PF-562271 exhibits high selectivity for FAK (IC50 = 1.5 nM) and is approximately 10-fold less potent for Pyk2 (IC50 = 14 nM), with over 100-fold selectivity against a broad panel of other kinases.[2][4][7] This technical guide provides a comprehensive overview of the mechanism of action, efficacy in various cancer cell lines, and detailed experimental protocols related to PF-562271.

Mechanism of Action

PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of FAK and Pyk2.[1][2] This competitive inhibition prevents the phosphorylation of FAK at key tyrosine residues, notably Tyr397, which is the autophosphorylation site critical for its activation and the recruitment of other signaling proteins like Src.[5] Inhibition of FAK disrupts its scaffolding and kinase functions, thereby impeding downstream signaling cascades that are fundamental to cancer cell proliferation, survival, migration, and angiogenesis.[3][8]

Key signaling pathways modulated by PF-562271-mediated FAK inhibition include:

  • PI3K/Akt/mTOR Pathway: FAK activation is known to stimulate the PI3K/Akt pathway, a central regulator of cell survival, growth, and proliferation. Inhibition of FAK by PF-562271 leads to the downregulation of this pathway.[5][8]

  • ERK/MAPK Pathway: As a signal transducer for integrins, FAK can influence the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation and differentiation.[3][9]

The diagram below illustrates the central role of FAK in cellular signaling and the point of intervention for PF-562271.

G cluster_ecm Extracellular Matrix (ECM) cluster_cell Cancer Cell Integrins Integrins FAK FAK Integrins->FAK Activation PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Src Src FAK->Src pY397 recruits Migration_Invasion Migration_Invasion FAK->Migration_Invasion Migration & Invasion Pyk2 Pyk2 PF562271 PF-562271 PF562271->FAK Inhibits PF562271->Pyk2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Src->FAK Phosphorylates

Caption: PF-562271 inhibits FAK/Pyk2 signaling pathways.

Efficacy of PF-562271 in Diverse Cancer Cell Lines

PF-562271 has demonstrated significant antitumor activity across a wide range of cancer cell lines in vitro. Its effects are primarily cytostatic, leading to inhibition of proliferation and cell cycle arrest, but it can also induce apoptosis in certain contexts.

Summary of In Vitro Efficacy
Cancer TypeCell Line(s)IC50 (Proliferation/Viability)Key Findings & Effects
Osteosarcoma 143B, MG63, U2OS, WELL5, HOS, MG63.21.76 - 3.83 µM (72h)Suppressed proliferation and colony formation; induced apoptosis; downregulated Akt/mTOR pathway.[5][10]
High-Grade Serous Ovarian Cancer SKOV3, A2780Not specifiedInhibited cell adhesion, migration, and colony formation; induced G1 phase cell cycle arrest and cell senescence.[11][12]
Ewing Sarcoma TC32, A673, and 5 other linesAverage of 2.4 µM (3 days)Impaired cell viability; TC32 (2.1 µM) and A673 (1.7 µM) were most sensitive.[13]
Prostate Cancer PC3-M3.3 µMInduced G1 cell cycle arrest.[1]
Squamous Cell Carcinoma FAK WT, FAK-/-, FAK KD3.3 µM, 2.08 µM, 2.01 µM respectivelyDose-dependent inhibition of cell proliferation.[7]
Glioblastoma GL261, CL-2, CL-3Not specifiedEnhanced TMZ cytotoxicity; induced G2/M arrest; reduced invasion and migration.[9]
Pancreatic Cancer BxPc3, L3.6plNot specifiedInhibited migration and invasion in vitro; reduced tumor growth and metastasis in vivo.[1][14]
Epidermoid Carcinoma A431250 nMResulted in complete inhibition of collective cell invasion into collagen gels.[1]
Lung Cancer NCI-H1395, H12549.0 µM (NCI-H1395)Induced apoptosis in H125 xenografts.[1]
Mesothelioma IST-MES149.9 µMGrowth inhibition.[1]
Non-Small Cell Lung Cancer EKVX49.7 µMGrowth inhibition.[1]

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in drug efficacy studies. The following sections detail the common methodologies used to evaluate the effects of PF-562271.

Cell Viability and Proliferation Assays (CCK-8 / SRB)

These assays quantify the dose-dependent effect of an inhibitor on cell viability.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere for 24-48 hours.

  • Drug Treatment: Treat cells with a range of concentrations of PF-562271 (e.g., 0.5 to 10 µM) or DMSO as a vehicle control.[5]

  • Incubation: Incubate the plates for a specified period, typically 72 hours.[5][7]

  • Quantification (CCK-8 Method):

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.[10]

  • Quantification (SRB Method):

    • Fix cells with ice-cold 10-25% trichloroacetic acid (TCA).

    • Stain with Sulforhodamine B (SRB) dye solution.

    • Wash with 1% acetic acid, air-dry, and solubilize the dye with 10 mM Tris buffer.

    • Read absorbance at 540 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a non-linear regression model (e.g., Hill-Slope).[7]

Colony Formation Assay

This assay assesses the long-term effect of the drug on the ability of single cells to form colonies.

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Drug Treatment: Treat the cells with various concentrations of PF-562271.

  • Incubation: Culture the cells for 10-14 days, allowing colonies to form. Replace the medium with fresh drug-containing medium every 3-4 days.

  • Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.[5][10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with PF-562271 at the desired concentration (e.g., IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

The workflow for a typical in vitro study of PF-562271 is visualized below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Endpoint Data Culture Culture Cancer Cell Lines Seed Seed Cells into Multi-well Plates Culture->Seed Treat Treat with PF-562271 (Dose-Response) Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Viability Viability Assay (CCK-8 / SRB) Incubate->Viability Colony Colony Formation Incubate->Colony Apoptosis Apoptosis Assay (Flow Cytometry) Incubate->Apoptosis Migration Migration Assay (Transwell) Incubate->Migration Western Western Blot (p-FAK, Akt, etc.) Incubate->Western IC50 IC50 Values Viability->IC50 Colony->IC50 ApoptosisRate Apoptosis Rate Apoptosis->ApoptosisRate MigrationRate Migration Inhibition Migration->MigrationRate ProteinLevels Protein Levels Western->ProteinLevels G cluster_cause Primary Action cluster_effect Cellular Consequences PF562271 PF-562271 Inhibition FAK Kinase Inhibition PF562271->Inhibition Causes Proliferation Decreased Proliferation Inhibition->Proliferation Apoptosis Increased Apoptosis Inhibition->Apoptosis Migration Decreased Migration/Invasion Inhibition->Migration Arrest Cell Cycle Arrest (G1 or G2/M) Inhibition->Arrest

References

An In-depth Technical Guide to PF-562271 HCl: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 hydrochloride (HCl) is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] As a critical mediator of cell adhesion, migration, proliferation, and survival signaling, FAK is a key therapeutic target in oncology.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of PF-562271 HCl, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Chemical Structure and Physicochemical Properties

PF-562271 HCl is the hydrochloride salt of PF-562271.[1] The compound's chemical identity and key properties are summarized below.

PropertyValueReference
IUPAC Name N-methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide hydrochloride[2]
Synonyms PF-00562271, VS-6062, PF-271[2][6]
CAS Number 939791-41-0[2][7]
Molecular Formula C₂₁H₂₁ClF₃N₇O₃S[2][7]
Molecular Weight 543.95 g/mol [1][2][7]
Appearance Solid powder[2]
Purity >98%[2]
Solubility Soluble in DMSO[7][8]

Mechanism of Action

PF-562271 acts as a dual inhibitor of FAK and Pyk2 by binding to the ATP-binding cleft of the kinase domain.[1][9] This competitive inhibition prevents the phosphorylation of FAK at key tyrosine residues, thereby blocking downstream signaling pathways involved in cell motility, invasion, and proliferation.[4] The inhibitory activity of PF-562271 is significantly more potent for FAK than for Pyk2 and shows high selectivity against a broad range of other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][3]

Signaling Pathway of FAK Inhibition by PF-562271 HCl

FAK_Inhibition_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrins Integrins FAK FAK Integrins->FAK Activation pFAK Phosphorylated FAK (pY397) FAK->pFAK Autophosphorylation PF562271 PF-562271 HCl PF562271->FAK Inhibition ATP ATP ADP ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) pFAK->Downstream Recruitment & Activation Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream->Cellular_Responses Regulation

Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.

In Vitro Activity

PF-562271 has demonstrated potent inhibitory activity against FAK and Pyk2 in cell-free assays and inhibits FAK phosphorylation in various cancer cell lines.

Target/AssayIC₅₀/EC₅₀Cell Line/SystemReference
FAK (cell-free)1.5 nMCell-free assay[1][3][9]
Pyk2 (cell-free)13 nM / 14 nMCell-free assay[1][7]
CDK2/CyclinE (cell-free)30 nMCell-free assay[1]
CDK1/CyclinB (cell-free)58 nMCell-free assay[1]
Phospho-FAK5 nMInducible cell-based assay[1][9]
Cell ProliferationIC₅₀ of 2.4 µM (average)Ewing sarcoma cell lines[6]
Cell ProliferationIC₅₀ of 3.3 µMPC3-M cells[10]
Cell ProliferationIC₅₀ of 1.118 µMHUVECs[11]
A431 cell invasionComplete inhibition at 250 nMA431 cells in collagen gels[1][9]

In Vivo Activity

Oral administration of PF-562271 has been shown to inhibit tumor growth and metastasis in various preclinical xenograft models.

Tumor ModelDose and ScheduleEffectReference
PC3M-luc-C6 subcutaneous xenograft25 mg/kg, p.o. BID62% tumor growth inhibition[12][13]
PC3M-luc-C6 metastasis model25 mg/kg, p.o. BIDSignificant reduction in metastasis[12]
BxPc3 pancreatic xenograft50 mg/kg, p.o. BID86% tumor growth inhibition[1][9]
PC3-M prostate xenograft50 mg/kg, p.o. BID45% tumor growth inhibition[1][9]
U87MG glioblastoma xenograft< 33 mg/kg, p.o.Dose- and time-dependent inhibition of FAK phosphorylation[1][9]
MDA-MB-231 breast cancer bone metastasis5 mg/kg, oralDecreased tumor growth and signs of bone healing[1][9][13]

Experimental Protocols

FAK Kinase Assay (Cell-Free)

This protocol outlines the general steps for determining the in vitro inhibitory activity of PF-562271 on FAK.

Methodology:

  • Reaction Setup: A purified, activated FAK kinase domain (amino acids 410-689) is incubated with 50 µM ATP and 10 µ g/well of a random peptide polymer of glutamate and tyrosine (p(Glu/Tyr)) in a kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂).[9][10]

  • Inhibitor Addition: Serially diluted PF-562271 is added to the reaction mixture, typically starting from a top concentration of 1 µM.[9][10] Each concentration is tested in triplicate.

  • Incubation: The reaction is allowed to proceed for 15 minutes at an appropriate temperature.[9][10]

  • Detection: The phosphorylation of the p(Glu/Tyr) substrate is detected using a general anti-phosphotyrosine antibody (e.g., PY20), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][10]

  • Data Analysis: The signal is quantified, and IC₅₀ values are calculated using appropriate software (e.g., GraphPad Prism).[10]

Experimental Workflow for FAK Kinase Assay

FAK_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified FAK Kinase Domain - ATP & p(Glu/Tyr) Substrate - Kinase Buffer - Serially Diluted PF-562271 Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction in Triplicate Prepare_Reagents->Reaction_Setup Add_Inhibitor Add PF-562271 at Various Concentrations Reaction_Setup->Add_Inhibitor Incubate Incubate for 15 minutes Add_Inhibitor->Incubate Detect_Phosphorylation Detect Substrate Phosphorylation (ELISA-based method) Incubate->Detect_Phosphorylation Data_Analysis Analyze Data and Calculate IC₅₀ Detect_Phosphorylation->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro FAK kinase inhibition assay.

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is used to assess the effect of PF-562271 on the proliferation of cancer cells.

Methodology:

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach for 48 hours.[10]

  • Compound Treatment: The cells are treated with various concentrations of PF-562271 and incubated for 72 hours.[11]

  • Cell Fixation: The cells are fixed by adding ice-cold 25% trichloroacetic acid (TCA) solution.[10]

  • Staining: The fixed cells are stained with a 0.4% (w/v) Sulforhodamine B (SRB) dye solution.[10]

  • Washing and Solubilization: The plates are washed with 1% glacial acetic acid, air-dried, and the bound dye is solubilized with 10 mM Tris buffer (pH 10.5).[10]

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.[10]

  • Data Analysis: The inhibitory rate is calculated, and IC₅₀ values are determined using curve-fitting software.[10][11]

Western Blot Analysis for FAK Phosphorylation

This protocol is used to determine the effect of PF-562271 on FAK phosphorylation within cells.

Methodology:

  • Cell Treatment: Cells are treated with PF-562271 at the desired concentrations and for the specified duration.

  • Cell Lysis: Cells are lysed using an ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.1% SDS, 0.5% deoxycholate) supplemented with phosphatase and protease inhibitors.[4][11]

  • Protein Quantification: The protein concentration of the cell lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[4][11]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated FAK (e.g., p-FAK Y397) and total FAK. This is followed by incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified to determine the relative levels of phosphorylated FAK.

Clinical Development

PF-562271 has undergone Phase I clinical trials in patients with advanced solid tumors, including pancreatic, head and neck, and prostate cancers.[1][4][14] These studies have evaluated the safety, pharmacokinetics, and pharmacodynamics of the compound.[15]

Conclusion

PF-562271 HCl is a well-characterized and potent inhibitor of FAK with significant preclinical anti-tumor activity. Its ability to modulate key signaling pathways involved in cancer progression makes it a valuable tool for cancer research and a potential therapeutic agent. This guide provides essential technical information to support further investigation and development of FAK inhibitors.

References

PF-562271 Hydrochloride: A Dual FAK/Pyk2 Inhibitor for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] With nanomolar potency against both kinases, PF-562271 has emerged as a critical tool for investigating the roles of FAK and Pyk2 in various pathological processes, particularly in oncology. This technical guide provides a comprehensive overview of PF-562271, including its mechanism of action, key quantitative data, detailed experimental protocols, and a discussion of its applications in cancer research.

Introduction: The FAK/Pyk2 Signaling Axis

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors. It is a key regulator of cell adhesion, migration, proliferation, and survival.[4][5] Proline-rich Tyrosine Kinase 2 (Pyk2), a homolog of FAK, shares overlapping functions, particularly in the regulation of cell motility and invasion.[6][7] Aberrant activation of the FAK/Pyk2 signaling pathway is frequently observed in a wide range of human cancers and is associated with aggressive tumor phenotypes and poor patient prognosis.[6][8] Consequently, the development of inhibitors targeting this axis is a promising strategy in oncology drug discovery.

This compound: Mechanism of Action

PF-562271 acts as a dual inhibitor of FAK and Pyk2 by binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation.[2][3] This inhibition is reversible and competitive with ATP.[1][2] By blocking the kinase activity of FAK and Pyk2, PF-562271 effectively disrupts downstream signaling cascades that are crucial for tumor cell function.

Below is a diagram illustrating the central role of FAK and Pyk2 in cellular signaling and the inhibitory action of PF-562271.

cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Integrins Integrins FAK FAK Integrins->FAK Pyk2 Pyk2 Integrins->Pyk2 GFR Growth Factor Receptors GFR->FAK GFR->Pyk2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream Pyk2->Downstream PF562271 PF-562271 PF562271->FAK PF562271->Pyk2 Cellular_Responses Cellular Responses: - Proliferation - Survival - Migration - Invasion Downstream->Cellular_Responses

Caption: FAK/Pyk2 Signaling Pathway and Inhibition by PF-562271.

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy parameters of PF-562271.

Table 1: In Vitro Inhibitory Activity of PF-562271

TargetAssay TypeIC50Reference(s)
FAKKinase Assay1.5 nM[1][2][9]
Pyk2Kinase Assay13 nM[1][7]
FAKCell-based (p-FAK)5 nM[1][9]
CDK2/EKinase Assay30 nM[1][3]
CDK5/p35Kinase Assay30-120 nM[1]
CDK1/BKinase Assay58 nM[3]
CDK3/EKinase Assay47 nM[3]

Table 2: In Vivo Efficacy of PF-562271

ParameterModelValueReference(s)
EC50 (p-FAK inhibition)Tumor-bearing mice93 ng/mL[1][6]
Tumor Growth InhibitionPC3M-luc-C6 xenograft62% (25 mg/kg, p.o. bid)[10][11]
Tumor Growth InhibitionBxPc3 xenograft86% (50 mg/kg, p.o. bid)[3][10]
Tumor Growth InhibitionPC3-M xenograft45% (50 mg/kg, p.o. bid)[3][10]

Table 3: Pharmacokinetic Parameters of PF-562271 in Humans (Phase I Study)

ParameterConditionObservationReference(s)
AbsorptionSingle oral doseReadily absorbed, Tmax 0.5-6 hours[12]
Exposure (AUCinf)Single dose (5-25 mg)Dose-proportional[12][13]
Exposure (AUCinf)Single dose (35-225 mg)Greater than dose-proportional[12]
AccumulationMultiple oral dosesNonlinear, time-dependent[12][13]
Effect of FoodCo-administrationNo substantial alteration of PK[12]
CYP3A InhibitionCo-administration with midazolamPotent inhibitor, ~5.9-fold increase in midazolam exposure[12][14]
Recommended Phase II DoseFed state125 mg twice per day[14][15]

Experimental Protocols

Detailed methodologies are crucial for the successful application of PF-562271 in research.

Kinase Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the IC50 of PF-562271 against FAK.

Start Start Prepare_Reagents Prepare Reagents: - Purified FAK kinase domain - ATP - Substrate (e.g., p(Glu/Tyr)) - Kinase buffer - PF-562271 serial dilutions Start->Prepare_Reagents Incubate Incubate FAK, ATP, substrate, and PF-562271 Prepare_Reagents->Incubate Detect_Phosphorylation Detect Phosphorylation: - Add anti-phosphotyrosine Ab - Add HRP-conjugated secondary Ab - Add HRP substrate Incubate->Detect_Phosphorylation Measure_Signal Measure Absorbance (e.g., 450 nm) Detect_Phosphorylation->Measure_Signal Analyze_Data Analyze Data: - Plot dose-response curve - Calculate IC50 using Hill-Slope Model Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a FAK Kinase Inhibition Assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[2]

    • Prepare a solution of the purified-activated FAK kinase domain (e.g., amino acids 410-689) in kinase buffer.[2]

    • Prepare a solution of the substrate, such as a random peptide polymer of glutamic acid and tyrosine (p(Glu/Tyr)), in kinase buffer.[2]

    • Prepare a solution of ATP in kinase buffer.[2]

  • Kinase Reaction:

    • In a 96-well plate, add the FAK kinase domain, the p(Glu/Tyr) substrate, and the serially diluted PF-562271.[2]

    • Initiate the reaction by adding ATP.[2]

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).[2]

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., 2 M H2SO4).[2][9]

    • Add a general anti-phosphotyrosine antibody (e.g., PY20) to each well and incubate.[2][9]

    • Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.[2][9]

    • After another incubation and wash step, add an HRP substrate.[2][9]

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[2][9]

    • Calculate the percent inhibition for each concentration of PF-562271.

    • Determine the IC50 value by fitting the data to a dose-response curve using a suitable model, such as the Hill-Slope Model.[2][9]

Cell Viability Assay

This protocol describes how to assess the effect of PF-562271 on the viability of cancer cell lines.

Detailed Steps:

  • Cell Seeding:

    • Seed cancer cells in a 96-well or 384-well plate at a predetermined density (e.g., 1.25 x 10^3 cells/well) and allow them to adhere overnight.[2]

  • Compound Treatment:

    • Prepare serial dilutions of PF-562271 in cell culture medium.

    • Treat the cells with the various concentrations of PF-562271.[1] Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 3 to 5 days).[1][2]

  • Viability Measurement:

    • Measure cell viability using a suitable assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP content.[2]

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Calculate the IC50 value by plotting the log-transformed, normalized data and fitting it to a dose-response curve.[2]

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of PF-562271 in a mouse xenograft model.

Start Start Implant_Cells Implant Tumor Cells (e.g., s.c. or orthotopically) into immunocompromised mice Start->Implant_Cells Tumor_Growth Allow Tumors to Establish to a Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomize Treat Administer PF-562271 (e.g., oral gavage) and Vehicle Control Randomize->Treat Monitor Monitor Tumor Growth (e.g., caliper measurements) and Animal Well-being Treat->Monitor Endpoint Endpoint Analysis: - Tumor weight/volume - Immunohistochemistry - Western blot of tumor lysates Monitor->Endpoint At study termination End End Endpoint->End

Caption: Workflow for an In Vivo Tumor Xenograft Study.

Detailed Steps:

  • Animal Model:

    • Use immunocompromised mice (e.g., athymic nude mice).[5][10]

    • Subcutaneously or orthotopically implant a suspension of cancer cells (e.g., PC-3M, BxPc3).[9][10]

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Prepare a formulation of PF-562271 for oral administration (e.g., in a suitable vehicle).[10]

    • Administer PF-562271 (e.g., 25-50 mg/kg, twice daily) and vehicle control to the respective groups via oral gavage.[9][10]

  • Monitoring and Endpoint:

    • Monitor tumor volume regularly using calipers.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, or western blotting to assess FAK phosphorylation.[1][16]

Applications in Research and Drug Development

This compound is a versatile tool for:

  • Target Validation: Elucidating the roles of FAK and Pyk2 in cancer cell proliferation, migration, invasion, and survival.[4][17]

  • Preclinical Studies: Evaluating the therapeutic potential of FAK/Pyk2 inhibition in various cancer models, both as a monotherapy and in combination with other agents.[18][19]

  • Translational Research: Investigating biomarkers that may predict response to FAK inhibition in a clinical setting.[20]

  • Clinical Trials: PF-562271 has been investigated in Phase I clinical trials for advanced solid tumors, providing valuable safety and pharmacokinetic data for the development of FAK inhibitors.[15][20]

Conclusion

This compound is a well-characterized and potent dual inhibitor of FAK and Pyk2. Its utility in both preclinical and early clinical research has significantly advanced our understanding of the FAK/Pyk2 signaling axis in cancer. The data and protocols presented in this guide are intended to facilitate the effective use of this important research tool by scientists and drug development professionals. The nonlinear pharmacokinetics and potent CYP3A4 inhibition observed in clinical studies are important considerations for its further development and for the design of future clinical trials involving FAK inhibitors.[12][14]

References

Methodological & Application

PF-562271 Hydrochloride: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, survival, and angiogenesis.[4] Upregulation of FAK is often correlated with the invasive and metastatic phenotype of various human tumors.[3][4] this compound's high selectivity and potent inhibition of FAK make it a valuable tool for in vitro studies aimed at elucidating the role of the FAK signaling pathway in cancer and other diseases.

Mechanism of Action

PF-562271 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FAK kinase domain.[2][5] This prevents the phosphorylation of FAK at key tyrosine residues, notably the autophosphorylation site Y397, thereby inhibiting the recruitment of Src family kinases and the subsequent activation of downstream signaling cascades, including the PI3K/Akt and ERK/MAPK pathways.[4][6] While highly selective for FAK, it also demonstrates inhibitory activity against Pyk2, with approximately 10-fold lower potency.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of PF-562271 across various assays and cell lines.

Table 1: Enzymatic and Cell-Based Kinase Inhibition

TargetAssay TypeIC50Reference
FAKRecombinant Enzyme Assay1.5 nM[1][2][3][7]
Pyk2Recombinant Enzyme Assay13-14 nM[1][3][7]
Phospho-FAK (Y397)Inducible Cell-Based Assay5 nM[1][2][3][8]
CDK2/ERecombinant Enzyme Assay30-120 nM[1][8]
CDK5/p35Recombinant Enzyme Assay30-120 nM[1][8]
CDK1/BRecombinant Enzyme Assay30-120 nM[1][8]
CDK3/ERecombinant Enzyme Assay30-120 nM[1][8]

Table 2: Cell Proliferation and Viability Inhibition

Cell LineCancer TypeAssayIC50Reference
FAK WT-2D Proliferation3.3 µM[7]
FAK-/--2D Proliferation2.08 µM[7]
FAK Kinase-Deficient-2D Proliferation2.01 µM[7]
MV-4-11Human LeukemiaViability0.2766 µM[7]
Ewing Sarcoma (average of 7 lines)Ewing SarcomaViability (3 days)2.4 µM[1]
TC32Ewing SarcomaViability2.1 µM[1]
A673Ewing SarcomaViability1.7 µM[1]
Osteosarcoma (average of 6 lines)OsteosarcomaCCK-8 (72h)1.76-3.83 µM[9]
HUVECNormal EndothelialCCK-8 (24h)1.118 µM[9]

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[10] Gentle warming may be necessary to ensure complete dissolution.[10] The stock solution should be aliquoted and stored at -20°C to minimize freeze-thaw cycles.[10] For cell-based assays, the stock solution should be further diluted in the appropriate cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

In Vitro Kinase Assay

This protocol is adapted from established methods to determine the enzymatic inhibition of FAK by PF-562271.[2][5][7]

Materials:

  • Purified, activated FAK kinase domain (amino acids 410-689)

  • Substrate: Poly(Glu, Tyr) peptide

  • ATP

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl2

  • This compound

  • Anti-phospho-tyrosine (PY20) antibody

  • HRP-conjugated secondary antibody

  • HRP substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • 96-well microplates

Procedure:

  • Coat a 96-well plate with the Poly(Glu, Tyr) substrate.

  • Prepare serial dilutions of this compound in kinase buffer.

  • In each well, add the purified FAK kinase domain, the Poly(Glu, Tyr) substrate, and the diluted PF-562271 or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP (final concentration typically 50 µM).

  • Incubate for a specified time (e.g., 15 minutes) at room temperature.[2][5][7]

  • Wash the wells to remove unbound reagents.

  • Add the anti-phospho-tyrosine (PY20) primary antibody and incubate.

  • Wash, then add the HRP-conjugated secondary antibody and incubate.

  • Wash, then add the HRP substrate and allow the color to develop.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate IC50 values using a suitable data analysis software (e.g., Hill-Slope Model).[5][7]

Cell Proliferation Assay (CCK-8)

This protocol describes a colorimetric assay to assess the effect of PF-562271 on cell proliferation.[9]

Materials:

  • Target cell lines (e.g., osteosarcoma cells)

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8) solution

  • 96-well cell culture plates

Procedure:

  • Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of PF-562271 (e.g., 0.5, 1, 2.5, and 5 µM) or vehicle control.[9]

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[9]

  • Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.[9]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell growth inhibitory rate and determine the IC50 value.

Colony Formation Assay

This assay evaluates the long-term effect of PF-562271 on the clonogenic survival of cells.[9]

Materials:

  • Target cell lines

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Crystal violet staining solution (1%)

Procedure:

  • Seed a low number of cells (e.g., 400-600 cells per well) into 6-well plates and allow them to attach overnight.[9]

  • Treat the cells with different concentrations of PF-562271 or vehicle control.

  • Incubate the plates for approximately 14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.[9]

  • After 14 days, wash the wells with PBS.

  • Fix the colonies with a suitable fixative (e.g., methanol).

  • Stain the colonies with 1% crystal violet solution for 30 minutes.[9]

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies in each well.

Cell Migration/Invasion Assay (Transwell Assay)

This protocol assesses the ability of PF-562271 to inhibit cell migration and invasion.

Materials:

  • Target cell lines

  • Serum-free and complete cell culture medium

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates (for invasion assays, use Matrigel-coated inserts)

  • Crystal violet staining solution

Procedure:

  • Pre-treat cells with PF-562271 or vehicle control for a specified time.

  • Resuspend the treated cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

  • Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated/invaded cells on the lower surface of the insert with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Signaling Pathway and Experimental Workflow Diagrams

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK GFR Growth Factor Receptors GFR->FAK Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Migration Migration FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis Pyk2 Pyk2 Src->FAK pY576/577 Akt Akt PI3K->Akt Survival Survival Akt->Survival Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PF562271 PF-562271 PF562271->FAK PF562271->Pyk2

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Prep_Compound Prepare PF-562271 Stock Solution (DMSO) Kinase_Assay Enzymatic Kinase Assay Prep_Compound->Kinase_Assay Proliferation_Assay Cell Proliferation (CCK-8 / SRB) Prep_Compound->Proliferation_Assay Colony_Assay Colony Formation Assay Prep_Compound->Colony_Assay Migration_Assay Migration/Invasion (Transwell) Prep_Compound->Migration_Assay Western_Blot Western Blot (p-FAK, p-Akt, etc.) Prep_Compound->Western_Blot Prep_Cells Culture Target Cell Lines Prep_Cells->Proliferation_Assay Prep_Cells->Colony_Assay Prep_Cells->Migration_Assay Prep_Cells->Western_Blot IC50_Calc IC50 Calculation Kinase_Assay->IC50_Calc Proliferation_Assay->IC50_Calc Statistical_Analysis Statistical Analysis Colony_Assay->Statistical_Analysis Migration_Assay->Statistical_Analysis Pathway_Analysis Signaling Pathway Interpretation Western_Blot->Pathway_Analysis IC50_Calc->Pathway_Analysis Statistical_Analysis->Pathway_Analysis

Caption: General workflow for in vitro evaluation of PF-562271.

References

Determining the IC50 of PF-562271 Hydrochloride in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5][6][7] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as proliferation, migration, and survival.[2][8] Dysregulation of the FAK signaling pathway is implicated in the progression and metastasis of numerous cancer types.[2][8] PF-562271 inhibits FAK, and to a lesser extent Pyk2, thereby impeding downstream signaling cascades including the ERK, JNK/MAPK, and PI3K/Akt pathways.[2][9] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using common cell viability assays.

Mechanism of Action of PF-562271

PF-562271 binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Y397) and subsequent activation.[1][8] This inhibition blocks the recruitment of other signaling molecules and disrupts the FAK signaling cascade, ultimately leading to reduced cell proliferation, migration, and invasion, and in some cases, induction of apoptosis.[1][2][8]

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Integrins Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factors GF_Receptor Growth Factor Receptor GrowthFactors->GF_Receptor GF_Receptor->FAK PI3K PI3K FAK->PI3K ERK ERK FAK->ERK JNK_MAPK JNK/MAPK FAK->JNK_MAPK Pyk2 Pyk2 PF562271 PF-562271 Hydrochloride PF562271->FAK Inhibition PF562271->Pyk2 Inhibition Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation Migration Migration JNK_MAPK->Migration

Caption: Simplified FAK signaling pathway and the inhibitory action of PF-562271.

Data Presentation: IC50 Values of this compound

The following table summarizes reported IC50 values for PF-562271 in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.

Cell LineCancer TypeAssay MethodIncubation Time (hours)Reported IC50 (µM)
MV-4-11LeukemiaCell Viability Assay-0.2766[3]
SW982Synovial SarcomaGrowth Inhibition Assay-0.3282[3]
KM12Colon CancerGrowth Inhibition Assay-0.38557[3]
FAK WT-Proliferation Assay (2D)723.3[3]
FAK -/--Proliferation Assay (2D)722.08[3]
FAK Kinase-Deficient-Proliferation Assay (2D)722.01[3]
TC32Ewing SarcomaCell Viability Assay722.1[4]
A673Ewing SarcomaCell Viability Assay721.7[4]

Experimental Protocols

This section provides detailed protocols for three common cell viability assays used to determine the IC50 of this compound: the MTT, SRB, and CellTiter-Glo® assays.

Preparation of this compound Stock Solution

This compound has limited solubility in aqueous solutions.[5] A stock solution is typically prepared in dimethyl sulfoxide (DMSO).

  • Solvent: DMSO.

  • Recommended Stock Concentration: 10 mM.

  • Storage: Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[4][7]

Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Experimental Workflow for IC50 Determination

The general workflow for determining the IC50 value of this compound is as follows:

IC50_Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Cell Attachment) A->B C Treatment with Serial Dilutions of this compound B->C D Incubation (e.g., 72 hours) C->D E Cell Viability Assay (MTT, SRB, or CellTiter-Glo) D->E F Data Acquisition (Absorbance/Luminescence Reading) E->F G Data Analysis (IC50 Calculation) F->G

Caption: General experimental workflow for IC50 determination.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, where viable cells reduce the yellow MTT to a purple formazan product.[10][11][12]

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[10][13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).[10]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11][13]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on a low-speed shaker for 10-15 minutes to ensure complete dissolution.[14][15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12][15]

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures total cellular protein content.[11]

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid)[11]

  • Tris base solution (10 mM, pH 10.5)[11]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[16]

  • Washing: Wash the plates four times with 1% acetic acid to remove the TCA and air dry.[16]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[16]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[16]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes.[17]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 510-565 nm.[17]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[13][18]

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled plates (suitable for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using opaque-walled plates.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][15]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and IC50 Calculation

  • Background Subtraction: Subtract the average absorbance/luminescence of the blank wells from all other wells.

  • Calculate Percentage Viability: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which is considered 100% viability).[10][15]

    • % Viability = (Absorbance/Luminescence of Treated Cells / Absorbance/Luminescence of Vehicle Control) x 100

  • Generate Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine IC50 Value: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) with appropriate software (such as GraphPad Prism) to calculate the precise IC50 value from the dose-response curve.[10][15] The IC50 is the concentration of the compound that results in a 50% reduction in cell viability.

References

Application Notes and Protocols for PF-562271 Hydrochloride in Western Blot Analysis of p-FAK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] It exhibits high selectivity for FAK with an IC50 of 1.5 nM, and also inhibits Pyk2 with an IC50 of 14 nM.[2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a key target in cancer research.[1] PF-562271 binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at Tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules like Src, and subsequent activation of pathways including PI3K/Akt and MAPK/ERK.[1][5][6] This application note provides a detailed protocol for utilizing this compound to assess its inhibitory effect on FAK phosphorylation via Western blot.

Mechanism of Action

PF-562271 acts as an ATP-competitive inhibitor of FAK. By occupying the ATP binding site, it prevents the transfer of a phosphate group from ATP to FAK, thereby inhibiting its kinase activity. The primary indicator of FAK activation is its autophosphorylation at the Y397 residue. Inhibition by PF-562271 leads to a dose-dependent decrease in the levels of phosphorylated FAK (p-FAK) at this site.[4]

FAK Signaling Pathway and Inhibition by PF-562271

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK (Inactive) Integrin->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrin binds pFAK p-FAK (Y397) (Active) FAK->pFAK Autophosphorylation pFAK_Src p-FAK/Src Complex pFAK->pFAK_Src recruits Src Src Src->pFAK_Src binds Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) pFAK_Src->Downstream activates Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation promotes PF562271 PF-562271 PF562271->FAK inhibits Western_Blot_Workflow start Start: Seed Cells treat Treat with PF-562271 (Varying concentrations and time points) start->treat lysis Cell Lysis (with Phosphatase & Protease Inhibitors) treat->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-p-FAK Y397 & Anti-FAK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification (Densitometry) detection->analysis end End: Results analysis->end

References

Application Notes and Protocols: Dissolution and Use of PF-562271 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PF-562271 hydrochloride is the hydrochloride salt of PF-562271, a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK).[1][2] It also demonstrates inhibitory activity against Proline-rich Tyrosine Kinase 2 (PYK2), a FAK homolog, though with approximately 10-fold less potency.[1][3] FAK is a critical non-receptor tyrosine kinase that plays a central role in signaling pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, and survival.[4] Due to its role in tumor progression and metastasis, FAK is a significant target in cancer research.[5][6] These notes provide detailed protocols for the proper dissolution and application of this compound for reproducible experimental results.

Physicochemical Properties and Solubility

Proper solubilization is paramount for the biological activity and reliability of experimental data. This compound is insoluble in aqueous solutions.[2][7] The use of an appropriate organic solvent is necessary for preparing stock solutions.

Table 1: Solubility Data for this compound

SolventSolubilityRecommended UseNotes
DMSO ≥26.35 mg/mL to 100 mg/mL[2][7]Primary solvent for stock solutions Gentle warming and sonication can aid dissolution.[7][8] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][9]
Water Insoluble[2][7]Not RecommendedDo not use for initial dissolution. Used for final dilution of in vivo formulations.
Ethanol Insoluble[2][7]Not RecommendedNot a suitable solvent for this compound.
PBS (pH 7.4) Insoluble[10]Not RecommendedThe compound is less soluble in buffers with a pH > 7.[10]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

Objective: To prepare a high-concentration, stable stock solution for long-term storage and subsequent dilution for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Calibrated pipettes

Protocol:

  • Weighing: Carefully weigh the desired amount of this compound powder in a fume hood.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, to make a 10 mM stock solution from 5 mg of PF-562271 HCl (MW: 543.95 g/mol ), add 919 µL of DMSO.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the solid is completely dissolved and the solution is clear.[7]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][9]

Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the DMSO stock solution into cell culture medium for treating cells.

Protocol:

  • Thaw Stock: Remove one aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed, sterile cell culture medium to prepare the final working concentrations.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture well is below the level of toxicity for the specific cell line being used, typically ≤ 0.5%.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the cell culture medium.

  • Application: Add the final working solutions to your cells and incubate for the desired experimental duration. PF-562271 has been used in cell-based assays at concentrations ranging from nanomolar to low micromolar (e.g., 250 nM to 3.3 µM).[1][2]

Preparation of Formulations for In Vivo Use

Objective: To prepare a homogenous and stable formulation for oral administration in animal models. Note: These formulations often require co-solvents.

Example Formulation (for oral gavage): This is an example protocol; specific ratios may need optimization.

Materials:

  • This compound stock solution in DMSO (e.g., 100 mg/mL)

  • PEG300

  • Tween 80

  • Sterile water or saline

Protocol:

  • To prepare a 1 mL working solution, start with 50 µL of a 100 mg/mL clarified DMSO stock solution.[2]

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[2]

  • Add 50 µL of Tween 80 to the mixture and mix again until clear.[2]

  • Add 500 µL of sterile water or saline to bring the final volume to 1 mL.[2]

  • The final solution should be prepared fresh and used immediately for optimal results.[2]

Visualizations

FAK Signaling Pathway and Inhibition by PF-562271

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation GF_Receptor Growth Factor Receptor GF_Receptor->FAK Activation Src Src FAK->Src pY397 PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos PF562271 PF-562271 HCl PF562271->FAK ATP-competitive inhibition Src->FAK Akt Akt PI3K->Akt Cell_Processes Cell Survival, Proliferation, Migration Akt->Cell_Processes Ras_Raf_MEK Ras/Raf/MEK Grb2_Sos->Ras_Raf_MEK ERK ERK Ras_Raf_MEK->ERK ERK->Cell_Processes

Caption: PF-562271 inhibits FAK autophosphorylation, blocking downstream PI3K/Akt and MAPK pathways.

General Experimental Workflow for In Vitro Studies

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Cell Treatment cluster_analysis 3. Downstream Analysis cluster_results 4. Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Dilute Stock in Media to Working Concentrations prep_stock->prep_working treat_cells Treat with PF-562271 HCl & Vehicle Control prep_working->treat_cells seed_cells Seed Cells & Allow Attachment seed_cells->treat_cells incubate Incubate for Specified Duration treat_cells->incubate proliferation Proliferation Assay (e.g., SRB, Cell Counting) incubate->proliferation migration Migration/Invasion Assay (e.g., Transwell) incubate->migration western Western Blot (e.g., for p-FAK, p-ERK) incubate->western analyze Analyze Data & Draw Conclusions proliferation->analyze migration->analyze western->analyze

Caption: Workflow for assessing the effects of this compound in cell-based assays.

References

Application Notes and Protocols for PF-562271 Hydrochloride in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent and selective, ATP-competitive, reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] With IC50 values of 1.5 nM and 14 nM for FAK and Pyk2 respectively in cell-free assays, it serves as a critical tool for investigating the roles of these kinases in cellular processes such as migration, proliferation, and survival.[2][5][6][7][8] Dysregulation of the FAK signaling pathway is strongly correlated with the invasive and metastatic phenotypes of aggressive human tumors, making PF-562271 a compound of interest for preclinical oncology research.[2][9]

These application notes provide detailed protocols for the formulation and administration of this compound for in vivo studies in mouse models, based on established preclinical research.

Mechanism of Action

PF-562271 binds to the ATP-binding site of FAK, inhibiting its catalytic activity.[6][8][10] This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules, including Src family kinases and PI3K. By inhibiting FAK, PF-562271 disrupts integrin-mediated signaling pathways, which can lead to reduced tumor cell migration, proliferation, and survival, as well as inhibition of angiogenesis.[1][6][9][11]

FAK_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrins Binding pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src PI3K PI3K pFAK->PI3K Cell_Outcomes Cell Survival, Proliferation, Migration Src->Cell_Outcomes Akt Akt PI3K->Akt Akt->Cell_Outcomes PF562271 PF-562271 HCl PF562271->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of PF-562271.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to in vivo mouse studies.

ParameterValueNotesReference(s)
Molecular Weight 543.95 g/mol Hydrochloride salt[1][3][8][10]
IC50 (FAK, cell-free) 1.5 nMPotent inhibitor of FAK catalytic activity.[2][4][5][6][8]
IC50 (Pyk2, cell-free) 13-14 nM~10-fold less potent for Pyk2 than FAK.[2][5][7][8]
IC50 (p-FAK, cell-based) 5 nMEffective inhibition of FAK phosphorylation in cells.[2][6][8][10]
Solubility (DMSO) ≥26.35 - 100 mg/mLSoluble in DMSO. Use fresh, anhydrous DMSO as moisture can reduce solubility.[3][8][10][12]
Solubility (Water) InsolublePoor aqueous solubility necessitates specific formulation vehicles.[3][8][10]
Effective In Vivo Dose 5 - 50 mg/kgDose-dependent tumor growth inhibition observed. Administered orally (p.o.), once or twice daily (bid).[6][8][10][11][13]
In Vivo EC50 93 ng/mL (total)Calculated effective concentration for FAK phosphorylation inhibition in tumor-bearing mice.[2][3][5][12]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage (Suspension)

This protocol is suitable for preparing a homogenous suspension of PF-562271 HCl, a common method for oral administration of poorly soluble compounds.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • (Optional) DMSO

  • Sterile conical tubes (15 mL or 50 mL)

  • Sonicator

  • Vortex mixer

  • Calibrated oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC-Na solution by slowly adding the required amount of CMC-Na powder to sterile water while stirring vigorously to prevent clumping. Allow the solution to stir for several hours until fully dissolved and homogenous.

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume needed for the study cohort. For example, to prepare 10 mL of a 5 mg/mL suspension, weigh 50 mg of the compound.

  • Suspension Preparation: a. Place the weighed PF-562271 HCl into a sterile conical tube. b. Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping. c. Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the tube while vortexing continuously. d. (Optional) If a more homogenous suspension is desired, a small amount of DMSO (e.g., up to 4% of the total volume) can be used to first dissolve the compound before adding the CMC-Na solution.[7] e. Sonicate the suspension for 5-10 minutes to ensure uniform particle size distribution.

  • Administration: a. Before each administration, vortex the suspension thoroughly to ensure uniformity. b. Withdraw the required volume into a syringe fitted with a suitable oral gavage needle. The dosing volume for mice is typically 5-10 mL/kg. c. Administer the suspension to the mice via oral gavage. Ensure proper technique to avoid injury to the esophagus or accidental administration into the trachea.[14]

Protocol 2: Formulation of this compound for Oral Gavage (Solubilized Formulation)

This protocol uses a co-solvent system to achieve a clear solution, which may improve bioavailability. This formulation should be prepared fresh daily and used immediately.[6][8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300 (Polyethylene glycol 300)

  • Tween® 80 (Polysorbate 80)

  • Sterile, deionized water (ddH₂O) or saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of PF-562271 HCl in DMSO (e.g., 100 mg/mL).[6][8] This ensures the compound is fully dissolved before adding other vehicle components.

  • Vehicle Preparation (Example for a final 5% DMSO, 40% PEG300, 5% Tween80 formulation): a. In a sterile conical tube, add the required volume of the PF-562271 HCl DMSO stock solution. For example, to make 1 mL of a final 5 mg/mL solution, add 50 µL of a 100 mg/mL stock.[6][8] b. Add 400 µL of PEG300 to the tube. Vortex until the solution is clear and homogenous.[6][8] c. Add 50 µL of Tween® 80. Vortex again until the solution is clear.[6][8] d. Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Vortex thoroughly.[6][8]

  • Administration: a. The resulting solution should be clear. Use immediately after preparation for optimal results.[6][8] b. Administer the solution to mice via oral gavage as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Formulation Prepare PF-562271 HCl Formulation (e.g., 0.5% CMC-Na) Dosing Oral Gavage Administration (Vehicle or PF-562271 HCl) Formulation->Dosing Animal_Acclimation Animal Acclimation & Tumor Implantation (Xenograft Model) Randomization Randomize Mice into Control & Treatment Groups Animal_Acclimation->Randomization Randomization->Dosing Monitoring Monitor Tumor Volume, Body Weight, & Health Dosing->Monitoring Daily/BID Endpoint Study Endpoint Reached Monitoring->Endpoint Tissue_Collection Collect Tumors & Tissues Endpoint->Tissue_Collection Data_Analysis Pharmacodynamic & Efficacy Analysis (e.g., Western Blot for p-FAK, Immunohistochemistry) Tissue_Collection->Data_Analysis

Caption: General workflow for an in vivo mouse xenograft study using PF-562271 HCl.

Important Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

  • Toxicity: In published studies, PF-562271 was generally well-tolerated at effective doses, with no significant weight loss, morbidity, or mortality reported in xenograft models.[2][7] However, it is crucial to monitor animals daily for any signs of toxicity.

  • Pharmacodynamics: To confirm target engagement in vivo, it is recommended to collect tumor samples at various time points after dosing to measure the inhibition of FAK phosphorylation (p-FAK Y397) via methods like Western blot or immunohistochemistry.[2][9]

  • Stability: Formulations, especially solubilized ones, should be prepared fresh before each use to ensure stability and potency. Suspensions should be thoroughly re-suspended before each administration.

References

Application Notes and Protocols for PF-562271 Hydrochloride in Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5][6] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell proliferation, survival, migration, and invasion.[3][7][8] Upregulation and activation of FAK are often associated with the progression and metastasis of various human cancers, making it a promising therapeutic target.[3][8][9][10]

These application notes provide a comprehensive guide for determining the optimal concentration of this compound for treating various cell lines. The document includes a summary of reported effective concentrations, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathway and a typical experimental workflow.

Data Presentation: Efficacy of PF-562271 in Preclinical Models

The following tables summarize the in vitro and cell-based inhibitory concentrations of PF-562271 across various assays and cell lines as reported in the literature.

Table 1: In Vitro Kinase Inhibition

TargetIC₅₀ (nM)Notes
FAK1.5Potent, ATP-competitive, and reversible inhibition.[1][2][3][4][5][6][11]
Pyk213-14Approximately 10-fold less potent for Pyk2 than FAK.[1][2][3][4][5][11]
CDKs30-120Inhibits CDK2/E, CDK5/p35, CDK1/B, and CDK3/E.[2]

Table 2: Cell-Based Assay Inhibition

Cell LineAssay TypeIC₅₀ / Effective ConcentrationIncubation TimeReference
Inducible cell-based assayPhospho-FAK5 nMNot Specified[2][3][4][5]
Pancreatic Ductal Adenocarcinoma (PDA) cells (MPanc-96, MAD08-608)FAK Y397 Phosphorylation0.1 - 0.3 µM (Maximal inhibition)Not Specified[7]
Human Ewing Sarcoma Cell Lines (TC32, A673)Cell Viability2.1 µM, 1.7 µM3 days[2]
Human Ewing Sarcoma Cell Lines (average of 7 lines)Cell Viability2.4 µM3 days[2]
FAK WT, FAK-/-, FAK kinase-deficient (KD) cellsCell Proliferation (2D culture)3.3 µM, 2.08 µM, 2.01 µMNot Specified[1]
Human Myeloproliferative Neoplasm cells (HEL, SET-2)Cell Viability (MTT)3.90 µM, 3.12 µMNot Specified[12]
Human Osteosarcoma cell lines (143B, WELL5, MG-63, U2OS)ApoptosisDose-dependent increase48 hours[13]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Growth1.118 µM24 hours[13]
Human Squamous Cell Carcinoma (SCC)Cell Growth (SRB assay)0 to 1 µM72 hours[1]
Human Leukemia cell (MV-4-11)Growth Inhibition0.2766 µMNot Specified[1]
Human Synovial Sarcoma cell (SW982)Growth Inhibition0.3282 µMNot Specified[1]
Human Colon Cancer cell (KM12)Growth Inhibition0.38557 µMNot Specified[1]
Human Prostate Cancer cells (PC3-M)Cell Cycle3.3 µM (G1 arrest)48 hours[4][5][14]
Human Epidermoid Carcinoma cells (A431)Cell Invasion250 nM (Complete inhibition)Not Specified[4][5][11][14]

Experimental Protocols

Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of PF-562271 in a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to prepare a series of concentrations (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of PF-562271. Include a vehicle control (DMSO-treated) and a positive control for cell death if available.

  • Incubation: Incubate the plate for a predetermined time, typically 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the PF-562271 concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of FAK Phosphorylation

This protocol is to confirm the inhibitory effect of PF-562271 on its primary target, FAK.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blot equipment

Procedure:

  • Cell Treatment: Treat cells with various concentrations of PF-562271 (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against phospho-FAK (Tyr397).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total FAK and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of FAK phosphorylation.

Protocol 3: Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol assesses the ability of PF-562271 to induce apoptosis.

Materials:

  • This compound

  • Cell line of interest

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with PF-562271 at concentrations determined from the cell viability assay (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualizations

FAK Signaling Pathway Inhibition by PF-562271

FAK_Signaling_Pathway cluster_downstream Downstream Effects ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK GF_Receptors Growth Factor Receptors GF_Receptors->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment PI3K PI3K pFAK->PI3K ERK ERK pFAK->ERK Cell_Migration Cell Migration & Invasion pFAK->Cell_Migration Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival PF562271 PF-562271 PF562271->FAK

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Experimental Workflow for Determining Optimal PF-562271 Concentration

Experimental_Workflow start Start: Select Cell Line protocol1 Protocol 1: Determine IC₅₀ (Cell Viability Assay) start->protocol1 data_analysis1 Analyze Viability Data & Calculate IC₅₀ protocol1->data_analysis1 protocol2 Protocol 2: Confirm Target Inhibition (Western Blot for p-FAK) data_analysis1->protocol2 Use concentrations around IC₅₀ protocol3 Protocol 3: Assess Functional Outcome (Apoptosis Assay) data_analysis1->protocol3 Use concentrations around IC₅₀ data_analysis2 Analyze p-FAK Levels protocol2->data_analysis2 data_analysis3 Analyze Apoptosis Data protocol3->data_analysis3 conclusion Determine Optimal Concentration Range data_analysis2->conclusion data_analysis3->conclusion

Caption: Workflow for optimizing PF-562271 concentration.

References

Application Notes and Protocols for PF-562271 Hydrochloride in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), in three-dimensional (3D) cell culture models. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes, facilitating the investigation of cancer cell migration, invasion, and proliferation in a more physiologically relevant context.

Introduction

This compound is a highly selective inhibitor of FAK, a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival.[1][2][3] It also demonstrates activity against the structurally related proline-rich tyrosine kinase 2 (Pyk2), albeit with approximately 10-fold less potency.[1][3][4] The transition from traditional 2D cell culture to 3D models, such as spheroids, offers a more accurate representation of the tumor microenvironment, making PF-562271 a valuable tool for preclinical cancer research.[5]

Mechanism of Action

PF-562271 binds reversibly to the ATP-binding site of FAK, preventing its autophosphorylation at tyrosine 397 (Y397) and subsequent activation. This inhibition disrupts downstream signaling cascades that are crucial for cell motility, proliferation, and survival.[1][2] By targeting FAK, PF-562271 effectively impedes the dynamic processes of focal adhesion turnover, which is essential for cell movement and invasion through the extracellular matrix.[6][7]

Signaling Pathway

The inhibition of FAK by PF-562271 disrupts multiple downstream signaling pathways integral to cancer progression. Upon activation, FAK serves as a scaffolding protein, recruiting other signaling molecules to focal adhesions. Inhibition of FAK phosphorylation prevents the activation of key downstream effectors.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation PF562271 PF-562271 Hydrochloride PF562271->FAK Inhibition Src Src pFAK->Src Recruitment & Activation Grb2 Grb2 pFAK->Grb2 PI3K PI3K pFAK->PI3K Src->FAK Further Phosphorylation Ras Ras Grb2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Invasion Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: FAK signaling pathway inhibited by PF-562271.

Data Presentation

In Vitro Activity of this compound
ParameterValueNotes
IC50 (FAK, cell-free) 1.5 nMATP-competitive, reversible inhibition.[1][4]
IC50 (Pyk2, cell-free) 13-14 nMApproximately 10-fold less potent than for FAK.[4][8]
IC50 (p-FAK, cell-based) 5 nMInhibition of FAK autophosphorylation in cellular assays.[1][4]
Cellular Effects of PF-562271 in Cancer Cell Lines
Cell LineAssay TypeConcentrationEffect
A431Collagen Invasion250 nMComplete inhibition of collective cell invasion.[1][9]
PC3-MCell Cycle3.3 µMG1 arrest.[1][9]
HGSOC (SKOV3, A2780)Adhesion & MigrationNot specifiedSignificant inhibition of cell adhesion and migration.[6]
OsteosarcomaViability (72h)IC50: 1.76-3.83 µMDose-dependent inhibition of cell growth.[10]
Glioblastoma (Primary)Viability (with TMZ)16 nMSignificantly reduced viability in combination with Temozolomide.[11]

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in a 3D spheroid model.

Experimental Workflow Overview

Experimental_Workflow A 1. Cell Culture & Spheroid Formation B 2. This compound Treatment A->B C 3. Spheroid Viability Assay (e.g., CellTiter-Glo 3D) B->C D 4. Spheroid Invasion Assay (e.g., Matrigel Invasion) B->D E 5. Western Blot Analysis (p-FAK, Total FAK, etc.) B->E F 6. Data Analysis & Interpretation C->F D->F E->F

Caption: General experimental workflow.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549, U-87 MG)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in a T75 flask to 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.

  • Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours to allow for spheroid formation. Monitor spheroid compaction daily.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol details the treatment of pre-formed spheroids with this compound.

Materials:

  • 3D spheroids in a 96-well ULA plate (from Protocol 1)

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[3]

  • Working Solution Preparation: On the day of the experiment, prepare serial dilutions of PF-562271 in complete culture medium at 2X the final desired concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (medium with the equivalent percentage of DMSO).

  • Spheroid Treatment: Carefully add 100 µL of the 2X PF-562271 working solutions or vehicle control to the corresponding wells of the spheroid plate. This will bring the final volume to 200 µL and the compound concentrations to 1X.

  • Incubation: Incubate the treated spheroids for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Protocol 3: Spheroid Viability Assay

This protocol uses a luminescence-based assay to assess the effect of PF-562271 on spheroid viability.

Materials:

  • Treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.[5]

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well containing a spheroid.[5]

  • Mix the contents on an orbital shaker for 5 minutes to facilitate cell lysis.[5]

  • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[5]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Spheroid Invasion Assay

This protocol assesses the impact of PF-562271 on the invasive capacity of tumor spheroids.

Materials:

  • Treated spheroids

  • Basement membrane extract (e.g., Matrigel or Cultrex BME)

  • Pre-chilled pipette tips and 96-well plate

  • Complete culture medium with and without chemoattractant (e.g., 10% FBS)

  • Imaging system (microscope with a camera)

Procedure:

  • Thaw the basement membrane extract on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract. Polymerize at 37°C for 30-60 minutes.

  • Carefully transfer individual PF-562271-treated and control spheroids from the ULA plate and place one spheroid in the center of each coated well.

  • Add 100 µL of complete culture medium (containing the respective concentration of PF-562271 or vehicle) with a chemoattractant to each well.

  • Incubate the plate at 37°C and 5% CO₂.

  • Image the spheroids at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).

  • Quantify invasion by measuring the area of cell invasion extending from the spheroid core using image analysis software (e.g., ImageJ).

Conclusion

This compound is a powerful research tool for dissecting the role of FAK signaling in cancer biology. The use of 3D cell culture models in conjunction with this inhibitor allows for a more accurate assessment of its anti-proliferative and anti-invasive properties. The protocols and data provided herein serve as a comprehensive resource for researchers aiming to incorporate PF-562271 into their 3D cell culture-based investigations.

References

Application Notes and Protocols: PF-562271 Hydrochloride for Studying FAK Signaling in Osteosarcoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, survival, and migration.[1][2][3] In many cancers, including osteosarcoma, FAK is overexpressed and its activation is associated with tumor progression and metastasis.[4][5][6] PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[7][8] Its high selectivity and oral bioavailability make it a valuable tool for investigating the role of FAK signaling in osteosarcoma and a potential therapeutic agent.[4][5]

These application notes provide a comprehensive guide to using this compound for studying FAK signaling in osteosarcoma cell lines. The document includes detailed protocols for key in vitro assays, a summary of quantitative data from published studies, and diagrams illustrating the FAK signaling pathway and experimental workflows.

Mechanism of Action

PF-562271 inhibits FAK by competing with ATP for binding to the kinase domain.[7] This prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation and the recruitment of other signaling proteins like Src.[1] By inhibiting FAK phosphorylation, PF-562271 effectively blocks downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which are crucial for cell growth, proliferation, and survival.[4][5] In osteosarcoma, inhibition of FAK signaling by PF-562271 has been shown to suppress cell proliferation, induce apoptosis, and reduce cell migration and invasion.[4][9]

Data Presentation

Table 1: In Vitro Efficacy of PF-562271 in Human Osteosarcoma Cell Lines
Cell LineIC50 (µM) after 72h treatmentKey FindingsReference
143B1.8Inhibition of cell growth[4]
HOS3.5Inhibition of cell growth[4]
WELL51.5Inhibition of cell growth[4]
MG63.24.2Inhibition of cell growth[4]
MG632.5Inhibition of cell growth[4]
U2OS2.1Inhibition of cell growth[4]
Table 2: Effect of PF-562271 on FAK Signaling and Downstream Pathways in Osteosarcoma Cells
Cell Line(s)Treatment ConcentrationEffect on Protein/PathwayKey OutcomeReference
143B, WELL5, MG63, U2OS0.5 - 5 µMDecreased p-FAK (Y397)Inhibition of FAK activation[4]
143B, WELL5, MG63, U2OS2.5 µMDecreased p-Akt, p-mTORDownregulation of the Akt/mTOR pathway[4]
143B, MG63Not specifiedReduced migration and invasionImpairment of metastatic potential[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is adapted from a study by Luo et al. (2017).[4]

1. Cell Seeding:

  • Culture human osteosarcoma cell lines (e.g., 143B, HOS, MG63) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
  • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare serial dilutions of PF-562271 in culture medium to achieve final concentrations ranging from 0.5 µM to 5 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PF-562271 concentration.
  • Remove the old medium from the 96-well plate and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
  • Incubate the plate for 72 hours at 37°C and 5% CO₂.

3. Cell Viability Measurement:

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
  • Incubate the plate for 1-4 hours at 37°C.
  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the cell viability against the log of the PF-562271 concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis for FAK Signaling Proteins

1. Cell Lysis:

  • Seed osteosarcoma cells in 6-well plates and grow to 70-80% confluency.
  • Treat the cells with desired concentrations of PF-562271 or vehicle control for the specified time.
  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against p-FAK (Y397), total FAK, p-Akt, total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

Protocol 3: Cell Migration Assay (Wound Healing Assay)

1. Cell Seeding:

  • Seed osteosarcoma cells in a 6-well plate and grow them to 90-100% confluency.

2. Creating the Wound:

  • Create a straight scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
  • Wash the wells with PBS to remove detached cells.

3. Treatment:

  • Add fresh culture medium containing a low concentration of serum (e.g., 1% FBS) to minimize cell proliferation.
  • Add different concentrations of PF-562271 or vehicle control to the wells.

4. Imaging and Analysis:

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
  • Measure the width of the wound at multiple points for each condition and time point.
  • Calculate the percentage of wound closure relative to the initial wound area.

Visualizations

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Growth_Factors Growth Factors Growth_Factors->FAK ECM Extracellular Matrix (ECM) ECM->Integrins pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruits FAK_Src_Complex FAK/Src Complex pFAK_Y397->FAK_Src_Complex Src->FAK_Src_Complex PI3K PI3K FAK_Src_Complex->PI3K Migration Cell Migration & Invasion FAK_Src_Complex->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PF562271 PF-562271 PF562271->FAK

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Experimental_Workflow Start Start: Culture Osteosarcoma Cell Lines Treatment Treat cells with PF-562271 (various concentrations) and Vehicle Control Start->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability WesternBlot Western Blot Analysis (p-FAK, FAK, p-Akt, Akt) Treatment->WesternBlot MigrationAssay Cell Migration Assay (e.g., Wound Healing) Treatment->MigrationAssay Analysis Data Analysis: - IC50 Calculation - Protein Expression Levels - Migration Rate Viability->Analysis WesternBlot->Analysis MigrationAssay->Analysis Conclusion Conclusion: Determine the effect of PF-562271 on FAK signaling and osteosarcoma cell phenotype Analysis->Conclusion

Caption: General experimental workflow for studying PF-562271 effects.

Logical_Relationship Hypothesis Hypothesis: PF-562271 inhibits osteosarcoma progression by targeting FAK signaling Inhibition PF-562271 inhibits FAK phosphorylation (p-FAK) Hypothesis->Inhibition Downstream Inhibition of downstream pathways (e.g., PI3K/Akt/mTOR) Inhibition->Downstream Phenotype Phenotypic Changes: - Decreased Viability - Decreased Migration - Increased Apoptosis Downstream->Phenotype Confirmation Confirmation: FAK is a valid therapeutic target in osteosarcoma Phenotype->Confirmation

Caption: Logical framework of the experimental design.

References

Application Notes and Protocols for Assessing Cell Viability Following PF-562271 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 1.5 nM in cell-free assays.[1] It exhibits approximately 10-fold lower potency for the closely related Proline-rich tyrosine kinase 2 (Pyk2) and greater than 100-fold selectivity against other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][2] As a critical mediator of cell adhesion, migration, proliferation, and survival signaling, FAK is a compelling target in oncology.[3][4] PF-562271 has been shown to inhibit tumor cell proliferation, induce apoptosis, and cause G1 phase cell cycle arrest in various cancer cell lines, making the assessment of cell viability a crucial step in evaluating its therapeutic potential.[1][5]

These application notes provide detailed protocols for assessing cell viability in response to PF-562271 treatment, data presentation guidelines, and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action and Cellular Effects

PF-562271 exerts its biological effects by binding to the ATP-binding pocket of FAK, thereby inhibiting its kinase activity.[1] This inhibition disrupts downstream signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[4][6] Treatment of cancer cells with PF-562271 has been demonstrated to lead to a dose-dependent decrease in cell viability across various cancer types, including osteosarcoma, pancreatic cancer, and high-grade serous ovarian cancer.[5][7][8]

Data Presentation

Summarizing quantitative data in a structured format is essential for the clear interpretation and comparison of experimental outcomes.

Table 1: Reported IC50 Values of PF-562271 in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
143BOsteosarcomaCCK-81.98[3]
MG63OsteosarcomaCCK-81.76[3]
WELL5OsteosarcomaCCK-8~2.5-3.0[3]
U2OSOsteosarcomaCCK-8~3.5-4.0[3]
PC3-MProstate CancerProliferation Assay3.3 (G1 arrest)[1]
HELLeukemiaMTT3.90
SET-2LeukemiaMTT3.12

Table 2: Example Data Template for a Cell Viability Assay

PF-562271 Conc. (µM)% Viability (24h)Std. Dev. (24h)% Viability (48h)Std. Dev. (48h)% Viability (72h)Std. Dev. (72h)
0 (Vehicle)100X100X100X
0.1
0.5
1.0
2.5
5.0
10.0

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • PF-562271 stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PF-562271 in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of PF-562271. Include a vehicle control (DMSO at the same final concentration as the highest PF-562271 concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Materials:

  • 24-well or 6-well cell culture plates

  • PF-562271 stock solution (in DMSO)

  • Complete cell culture medium

  • Trypsin-EDTA (for adherent cells)

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with various concentrations of PF-562271 and controls as described in the MTT assay protocol.

  • Cell Harvesting: After the desired incubation period, collect the cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, gently resuspend.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Load the mixture onto a hemocytometer and, under a microscope, count the number of viable (unstained) and non-viable (blue) cells. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 3: Colony Formation (Clonogenic) Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing insight into long-term cell survival.

Materials:

  • 6-well cell culture plates

  • PF-562271 stock solution (in DMSO)

  • Complete cell culture medium

  • Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of PF-562271 for a defined period (e.g., 24 hours).

  • Recovery: After treatment, replace the medium with fresh, drug-free complete medium.

  • Colony Growth: Incubate the plates for 1-2 weeks, allowing colonies to form. Change the medium every 2-3 days.

  • Staining: Once colonies are visible, wash the wells with PBS, fix the cells with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Quantification: Gently wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.

Visualizations

Diagrams illustrating key concepts and workflows enhance understanding and reproducibility.

FAK_Signaling_Pathway Extracellular Extracellular Matrix (ECM) Growth Factors Integrin Integrin Extracellular->Integrin GF_Receptor Growth Factor Receptor Extracellular->GF_Receptor FAK FAK Integrin->FAK Activation GF_Receptor->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Migration Cell Migration FAK->Migration PF562271 PF-562271 PF562271->FAK Inhibition MAPK MAPK/ERK Pathway Src->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Cell_Viability_Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well plate) Start->Seeding Treatment Treatment with PF-562271 (Dose-response and time-course) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->Assay DataCollection Data Collection (e.g., Absorbance, Cell Count) Assay->DataCollection Analysis Data Analysis (% Viability, IC50) DataCollection->Analysis End End: Report Results Analysis->End

Caption: Experimental workflow for assessing cell viability after PF-562271 treatment.

References

Troubleshooting & Optimization

PF-562271 hydrochloride off-target effects on CDKs and Fyn

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PF-562271 hydrochloride on Cyclin-Dependent Kinases (CDKs) and the tyrosine kinase Fyn.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5][6] It exhibits high selectivity for FAK over Pyk2.[1][2][4][5][6]

Q2: What are the known off-target effects of PF-562271 on CDKs?

A2: While PF-562271 shows high selectivity against most kinases, it has been observed to inhibit some Cyclin-Dependent Kinase (CDK) complexes in recombinant enzyme assays.[4][7][8] Specifically, it has been shown to inhibit CDK1/Cyclin B, CDK2/Cyclin E, CDK3/Cyclin E, and CDK5/p35 with IC50 values in the nanomolar range.[4][7][9]

Q3: How significant is the off-target activity of PF-562271 on CDKs in a cellular context?

A3: Despite the biochemical inhibitory activity against CDKs, higher concentrations of PF-562271 (in the micromolar range) and prolonged exposure (e.g., 48 hours) are required to observe effects on cell cycle progression in cell-based assays.[7][9] This suggests that the off-target effects on CDKs may be less pronounced in a cellular environment compared to in vitro kinase assays.

Q4: What is the inhibitory activity of PF-562271 against Fyn kinase?

A4: PF-562271 is a much less potent inhibitor of Fyn compared to its primary target, FAK. One study reported an IC50 value of 277 nM for Fyn, indicating significantly lower activity compared to its potent inhibition of FAK (IC50 of 1.5 nM).[10]

Q5: How can I minimize the risk of misinterpreting data due to off-target effects?

A5: To minimize misinterpretation, it is crucial to:

  • Use the lowest effective concentration of PF-562271 that inhibits FAK phosphorylation without significantly affecting off-targets.

  • Employ orthogonal approaches, such as using a structurally different FAK inhibitor or genetic knockdown of FAK (e.g., siRNA or CRISPR), to validate that the observed phenotype is indeed due to FAK inhibition.[10]

  • Perform control experiments to assess the effect of the compound on cell cycle progression to monitor for significant CDK inhibition.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected cell cycle arrest or changes in cell proliferation at low concentrations. This could be due to the off-target inhibition of CDKs, particularly in cell lines highly sensitive to CDK activity modulation.1. Perform a dose-response experiment and correlate the phenotype with the inhibition of FAK phosphorylation (p-FAK Y397) and a cell cycle marker (e.g., Cyclin D1 levels or Rb phosphorylation). 2. Use a more selective FAK inhibitor as a control, if available. 3. Confirm the phenotype with FAK siRNA to ensure it is an on-target effect.
Phenotype is not rescued by FAK knockdown. The observed effect may be due to the inhibition of an off-target kinase like Pyk2, CDKs, or Fyn, or a completely different, unidentified off-target.1. Consider the expression levels and importance of Pyk2, CDKs, and Fyn in your experimental model. 2. Perform a broader kinase inhibitor screen to identify other potential targets. 3. If Fyn inhibition is suspected, test for downstream effects on Src family kinase signaling.
Inconsistent results between biochemical and cell-based assays. This is a common challenge with kinase inhibitors.[8] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence inhibitor activity in a cellular context.1. Ensure the cell-based assay is optimized to measure the specific downstream signaling of the target kinase. 2. Verify target engagement in cells using methods like Western blotting for phospho-FAK. 3. Consider using cell-based target engagement assays like NanoBRET® for a more direct measure of intracellular inhibitor binding.[11]
Observed effects on cellular processes regulated by Src family kinases. Although PF-562271 is less potent against Fyn, at higher concentrations, it may inhibit this Src family kinase, leading to confounding results.[10]1. Perform a dose-response analysis and compare the concentration required to see the phenotype with the known IC50 for Fyn. 2. Use a selective Src family kinase inhibitor (e.g., PP2) as a control to differentiate between FAK and Src family kinase-mediated effects.[10]

Data Presentation

Table 1: Inhibitory Activity of this compound Against FAK, Pyk2, CDKs, and Fyn

Target KinaseIC50 (nM)Assay TypeReference(s)
FAK 1.5Cell-free[2][3][4][5][6][9]
5Cell-based (p-FAK)[2][3][4][7][9]
Pyk2 13-14Cell-free[1][2][3][9]
CDK1/Cyclin B 58Cell-free[4][9]
CDK2/Cyclin E 30Cell-free[4][7][9]
CDK3/Cyclin E 47Cell-free[4][9]
CDK5/p35 Not specified, but noted as an off-targetCell-free[7][9]
Fyn 277Cell-free[10]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay to Determine IC50 Values

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of PF-562271 against a purified kinase (e.g., FAK, CDK2/Cyclin E, or Fyn).

Materials:

  • Purified recombinant kinase (e.g., FAK, CDK2/Cyclin E, Fyn)

  • Kinase-specific substrate peptide

  • This compound

  • ATP (at Km concentration for the specific kinase)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)

  • DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well plates (e.g., 384-well)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the purified kinase, and the serially diluted PF-562271 or DMSO (as a vehicle control).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at room temperature. The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete the unused ATP, then add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay to Assess FAK and Off-Target Inhibition

This protocol outlines a Western blot-based method to evaluate the on-target inhibition of FAK and potential off-target effects on CDK-mediated signaling in a cellular context.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of PF-562271 (e.g., 0, 10, 100, 1000, 5000 nM) for the desired duration (e.g., 2-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in p-FAK/total FAK indicates on-target activity. A decrease in p-Rb/total Rb at higher concentrations may suggest off-target CDK inhibition.

Visualizations

FAK_Signaling_Pathway ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Pyk2 Pyk2 Integrin->Pyk2 Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Cell_Mig Cell Migration & Invasion FAK->Cell_Mig Pyk2->Src PF562271 PF-562271 PF562271->FAK PF562271->Pyk2 Src->FAK Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Pro Cell Proliferation & Survival Akt->Cell_Pro ERK->Cell_Pro

Caption: FAK/Pyk2 Signaling and Inhibition by PF-562271.

Off_Target_Effects PF562271 PF-562271 Hydrochloride FAK FAK (Primary Target) IC50 = 1.5 nM PF562271->FAK Potent Inhibition CDKs CDKs (Off-Target) (CDK1, CDK2, CDK3) IC50 = 30-58 nM PF562271->CDKs Moderate Inhibition Fyn Fyn (Weak Off-Target) IC50 = 277 nM PF562271->Fyn Weak Inhibition Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle T_Cell_Activation T-Cell Activation Fyn->T_Cell_Activation Cell_Prolif Cell Proliferation Cell_Cycle->Cell_Prolif

Caption: Off-Target Profile of this compound.

Experimental_Workflow Start Start: Hypothesize Off-Target Effect Biochem_Assay Biochemical Assay (e.g., In Vitro Kinase Assay) - Determine IC50 for off-targets (CDKs, Fyn) Start->Biochem_Assay Cell_Assay Cell-Based Assay (e.g., Western Blot) - Assess on-target (p-FAK) and off-target (p-Rb) pathways Biochem_Assay->Cell_Assay Orthogonal_Exp Orthogonal Experiment (e.g., FAK siRNA) - Validate on-target dependency Cell_Assay->Orthogonal_Exp Data_Analysis Data Analysis & Interpretation - Compare dose-response curves - Conclude on off-target relevance Orthogonal_Exp->Data_Analysis End End: Characterized Off-Target Profile Data_Analysis->End

Caption: Workflow for Investigating Off-Target Effects.

References

Troubleshooting PF-562271 hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-562271 hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound has limited solubility in aqueous solutions and some common organic solvents. Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions.[1][2][3][4] It is important to use fresh, high-quality DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[2] The compound is generally considered insoluble in water and ethanol.[2][3]

Q2: My this compound precipitated out of solution after dilution. How can I prevent this?

A2: Precipitation upon dilution, especially into aqueous buffers like PBS, is a known issue with PF-562271 and its salts.[1] This is often due to the compound's low solubility in aqueous media. To avoid precipitation, consider the following:

  • Use a co-solvent system for dilutions: Some protocols suggest using a mixture of solvents for dilution. For in vivo studies, a common vehicle is a combination of DMSO, PEG300, Tween 80, and saline.[5]

  • Avoid high pH buffers: The solubility of PF-562271 benzenesulfonate, a related salt, is lower in buffers with a pH greater than 7. It is recommended to use water or acidic buffers for dilution.[1]

  • Prepare fresh dilutions: It is best to prepare working solutions fresh from a DMSO stock solution just before use to minimize the risk of precipitation over time.[6]

  • Sonication: Gentle warming to 37°C and sonication can aid in the dissolution of the compound.[4][5][6]

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of the compound.

  • Powder: The solid form should be stored at -20°C for long-term stability, with some suppliers indicating stability for up to 3 years.[2][5][7][8] It is also recommended to store it in a tightly closed container under dry conditions, as the compound can be hygroscopic.[9]

  • Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. For long-term storage (up to 1 year), store at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[2][5][6][7]

Q4: Can I use PF-562271 besylate instead of the hydrochloride salt? Will there be solubility differences?

A4: Yes, PF-562271 is available as different salts, including besylate and hydrochloride. While both target the same kinase, their physical properties, including solubility, can differ. PF-562271 besylate has also been reported to have poor solubility in DMSO and water.[7][10] Always refer to the manufacturer's specific datasheet for the salt you are using.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound Powder

This guide provides a step-by-step workflow to address solubility issues when preparing a stock solution of this compound.

G start Start: Undissolved PF-562271 HCl Powder check_solvent Step 1: Verify Solvent Quality - Is the DMSO fresh and anhydrous? start->check_solvent warm_sonicate Step 2: Apply Gentle Heat and Sonication - Warm the solution to 37°C. - Sonicate for a few minutes. check_solvent->warm_sonicate observe Step 3: Observe the Solution - Is the compound fully dissolved? warm_sonicate->observe success Success: Clear Stock Solution Prepared observe->success Yes troubleshoot Step 4: Further Troubleshooting - If still not dissolved, consider alternative  formulation strategies (see Protocol). observe->troubleshoot No end End troubleshoot->end

Caption: Troubleshooting workflow for dissolving this compound powder.

Data Presentation: Solubility of PF-562271 Salts

The following table summarizes the reported solubility of this compound and its besylate salt in common laboratory solvents. Note that values may vary slightly between different suppliers and batches.

Compound SaltSolventReported SolubilityCitations
This compound DMSO≥26.35 mg/mL (with gentle warming) to 100 mg/mL[2][3][4]
WaterInsoluble[2][3]
EthanolInsoluble[2][3]
PF-562271 Besylate DMSO~0.4 mg/mL to 1 mg/mL[1][7][10]
Water~0.8 mg/mL[1]
Ethanol~0.7 mg/mL[1]
DMF0.25 mg/mL[10]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the recommended procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 543.95 g/mol )[1]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block set to 37°C

  • Sonicator

Procedure:

  • Weigh the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.44 mg of the compound.

  • Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution from 5.44 mg, add 1 mL of DMSO.

  • Initial Mixing: Briefly vortex the tube to suspend the powder in the DMSO.

  • Gentle Warming: Place the tube in a 37°C water bath or heat block for 5-10 minutes. This will aid in the dissolution process.[4][11]

  • Sonication: Following warming, place the tube in a sonicator bath for 5-10 minutes.[4][5][6]

  • Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.[2][6][7]

Signaling Pathway

PF-562271 is a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][12] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) to downstream signaling pathways.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Integrins Integrins FAK FAK Integrins->FAK activates PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK ECM Extracellular Matrix (ECM) ECM->Integrins binds PF562271 PF-562271 PF562271->FAK inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Cell_Migration Cell Migration & Invasion PI3K_Akt->Cell_Migration MAPK_ERK->Cell_Proliferation MAPK_ERK->Cell_Migration

Caption: Simplified FAK signaling pathway and the inhibitory action of PF-562271.

References

Technical Support Center: Interpreting Unexpected Results with PF-562271 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-562271 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes with this potent FAK and Pyk2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] It binds to the ATP-binding pocket of these kinases, preventing the autophosphorylation of FAK at Tyrosine-397 (Y397), a critical step for its activation and the subsequent recruitment of Src family kinases.[6] By inhibiting FAK and Pyk2, PF-562271 disrupts downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival, proliferation, migration, and invasion.[6]

Q2: What are the typical IC50 and EC50 values for PF-562271?

A2: The inhibitory concentrations of PF-562271 can vary depending on the experimental system. Below is a summary of reported values.

Target/SystemIC50/EC50Reference
FAK (cell-free)1.5 nM[1][2][3][4][7][8]
Pyk2 (cell-free)13-14 nM[1][2][4][7][8]
Phospho-FAK (Y397) in cells5 nM[3][4][8]
FAK Phosphorylation in vivo93 ng/mL[1][2][4]
Various Cancer Cell Lines (viability)~0.3-3.3 µM[7][9]

Q3: My this compound won't dissolve. What should I do?

A3: this compound is highly soluble in DMSO (≥26.35 mg/mL), but insoluble in water and ethanol.[10][11] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in your cell culture medium to the desired working concentration.[10] If you still experience solubility issues, gentle warming to 37°C can aid in dissolution.[10][11] Always prepare fresh working solutions and avoid repeated freeze-thaw cycles of the stock solution.[10]

Troubleshooting Guide

Issue 1: Reduced p-FAK (Y397) levels are observed, but there is no effect on downstream signaling (e.g., p-Akt, p-ERK).

Possible Cause 1: Activation of Compensatory Signaling Pathways

Inhibition of FAK can sometimes lead to the activation of other signaling pathways that can independently activate Akt and ERK.[12]

Suggested Solution:

  • Probe for the activation of other receptor tyrosine kinases (RTKs) that are known to signal to Akt and ERK.

  • Consider co-treatment with inhibitors of these compensatory pathways, such as PI3K or MEK inhibitors, to restore the expected downstream inhibition.[12]

Issue 2: The expected effect on cell migration or invasion is not observed.

Possible Cause 1: Insufficient Inhibitor Concentration or Treatment Time

The concentration or duration of PF-562271 treatment may not be adequate to achieve sustained inhibition of FAK signaling required to impact cell motility.[12]

Suggested Solution:

  • Perform a dose-response experiment to determine the optimal concentration of PF-562271 for your specific cell line and assay.

  • Increase the treatment duration to ensure the inhibitor has sufficient time to exert its biological effects.

Possible Cause 2: FAK-Independent Migration/Invasion

The cell line you are using may rely on FAK-independent mechanisms for migration and invasion.

Suggested Solution:

  • Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete FAK and compare the phenotype to that observed with PF-562271 treatment.[12] This will help confirm if the migratory phenotype is indeed FAK-dependent in your model.

Issue 3: Unexpected Phenotypic Changes Occur Despite On-Target FAK Inhibition.

Possible Cause 1: Off-Target Effects

While PF-562271 is highly selective for FAK and Pyk2, it can inhibit other kinases at higher concentrations, most notably some cyclin-dependent kinases (CDKs).[7][8] These off-target effects could lead to unexpected cellular responses.[12] A study on platelets suggested that the inhibitory effects of PF-562271 on platelet activation might be due to off-target effects rather than FAK inhibition.[13]

Suggested Solution:

  • Perform a kinase selectivity profile to identify potential off-target kinases that might be affected by PF-562271 at the concentrations used in your experiments.[12]

  • Test the inhibitor in a FAK-knockout cell line to see if the unexpected phenotype persists.[12] If it does, it is likely an off-target effect.

Possible Cause 2: Inhibition of Pyk2

PF-562271 is also a potent inhibitor of Pyk2, a close homolog of FAK.[1][2][7][8] Pyk2 has both overlapping and distinct cellular functions from FAK, and its inhibition could contribute to the observed phenotype.[12]

Suggested Solution:

  • If possible, use a more selective FAK inhibitor or a Pyk2-specific inhibitor to dissect the individual contributions of each kinase to the observed phenotype.

Experimental Protocols

Western Blot Analysis of FAK Signaling Pathway

This protocol outlines the steps to assess the phosphorylation status of FAK and downstream signaling proteins.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-FAK (Y397), total FAK, p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), and total ERK1/2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Signaling Pathways

FAK_Signaling_Pathway cluster_upstream Upstream Signals cluster_fak FAK Activation cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response Integrins Integrins FAK_inactive Inactive FAK Integrins->FAK_inactive RTKs Growth Factor Receptors (RTKs) RTKs->FAK_inactive FAK_active Active FAK (pY397) FAK_inactive->FAK_active Autophosphorylation (Y397) PI3K_Akt PI3K/Akt Pathway FAK_active->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK_active->MAPK_ERK PF562271 PF-562271 HCl PF562271->FAK_inactive Inhibits Response Survival, Proliferation, Migration, Invasion PI3K_Akt->Response MAPK_ERK->Response

Caption: FAK signaling pathway and the inhibitory action of PF-562271 HCl.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_interpretation Interpretation Stock Prepare 10 mM Stock in DMSO Treat Treat Cells with Working Dilution Stock->Treat Incubate Incubate for Desired Duration Treat->Incubate Western Western Blot (p-FAK, p-Akt, etc.) Incubate->Western Migration Migration/Invasion Assay Incubate->Migration Viability Cell Viability Assay Incubate->Viability Interpret Interpret Results Western->Interpret Migration->Interpret Viability->Interpret

Caption: A typical experimental workflow for using this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected Result Observed Check_pFAK Is p-FAK (Y397) Inhibited? Start->Check_pFAK No_Inhibition Potential Issues: - Inhibitor Degradation - Incorrect Concentration - Cell Line Resistance Check_pFAK->No_Inhibition No Check_Downstream Is Downstream Signaling (p-Akt, p-ERK) Inhibited? Check_pFAK->Check_Downstream Yes Compensatory_Pathway Possible Cause: Activation of Compensatory Pathways Check_Downstream->Compensatory_Pathway No Check_Phenotype Is the Expected Phenotype Observed? Check_Downstream->Check_Phenotype Yes Off_Target Possible Causes: - Off-Target Effects - Pyk2 Inhibition Check_Phenotype->Off_Target No (Unexpected Phenotype) Success Expected Outcome Achieved Check_Phenotype->Success Yes

Caption: A logical guide for troubleshooting unexpected results with PF-562271 HCl.

References

Optimizing PF-562271 hydrochloride concentration to avoid toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PF-562271 hydrochloride and avoid potential toxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] It exhibits high selectivity for FAK, with an IC50 of 1.5 nM, and is approximately 10-fold less potent for Pyk2 (IC50 of 14 nM).[1][4] By binding to the ATP-binding pocket of these kinases, it blocks their activity, thereby inhibiting downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[5][6]

Q2: What are the known off-target effects of this compound?

A2: While highly selective for FAK and Pyk2, PF-562271 has been shown to inhibit some cyclin-dependent kinases (CDKs) at higher concentrations, including CDK2/CyclinE, CDK3/CyclinE, and CDK1/CyclinB, with IC50 values in the range of 30-58 nM.[2] This can lead to cell cycle arrest, as observed in some cell lines at micromolar concentrations.[2][7][8] Researchers should be mindful of these potential off-target effects, especially when using higher concentrations of the inhibitor.

Q3: How should I prepare and store a stock solution of this compound?

A3: this compound is highly soluble in DMSO (≥26.35 mg/mL), which is the recommended solvent for preparing stock solutions.[3][5] For a 10 mM stock solution, dissolve the compound in DMSO. Gentle warming to 37°C can aid in complete dissolution.[3] It is advisable to prepare small, single-use aliquots of the stock solution to minimize freeze-thaw cycles and store them at -20°C.[3] Long-term storage of DMSO solutions is not recommended; freshly prepared solutions should be used for optimal activity.[9] The compound is insoluble in water and ethanol.[3][9]

Q4: What were the observed toxicities of PF-562271 in clinical trials?

A4: In a phase I dose-escalation trial in patients with advanced solid tumors, the most frequently observed toxicities were nausea, vomiting, headache, dehydration, and edema.[10] Nausea was the most common, though generally mild (grade 1 or 2), at the recommended phase II dose of 125 mg twice daily with food.[10]

Troubleshooting Guide: Avoiding Toxicity in Experiments

Issue 1: I am observing high levels of cytotoxicity in my in vitro experiments, even at concentrations where I expect to see specific inhibition of FAK.

Possible Cause & Solution:

  • Concentration is too high: The cytotoxic effects of PF-562271 can be dose-dependent. While the IC50 for FAK inhibition is in the low nanomolar range, concentrations in the micromolar range can lead to off-target effects and general toxicity.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess both FAK phosphorylation (e.g., p-FAK Y397) and cell viability (using assays like MTT or LDH). The goal is to find a concentration that effectively inhibits FAK signaling with minimal impact on cell viability. For many cell lines, the effective concentration for FAK inhibition with low cytotoxicity is in the 10 nM to 1 µM range.[3]

  • Off-target effects: At higher concentrations (typically >100 nM), PF-562271 can inhibit CDKs, leading to cell cycle arrest and subsequent cytotoxicity.[2]

    • Recommendation: If you suspect off-target effects, consider using a lower concentration of PF-562271 in combination with other agents or using a more specific FAK inhibitor if available. Analyzing cell cycle progression (e.g., by flow cytometry) can help determine if CDK inhibition is occurring.

  • Solvent toxicity: High concentrations of DMSO can be toxic to cells.

    • Recommendation: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%. Prepare serial dilutions of your PF-562271 stock solution so that the volume of DMSO added to your wells is minimal. Always include a vehicle control (medium with the same concentration of DMSO as your highest PF-562271 concentration) in your experiments.

Issue 2: My in vivo animal model is showing signs of toxicity (e.g., weight loss, lethargy) after treatment with this compound.

Possible Cause & Solution:

  • Dose is too high: The maximum tolerated dose can vary between different animal models and strains.

    • Recommendation: Review published in vivo studies for dose ranges used in similar models. Doses of 25 to 50 mg/kg administered orally twice daily have been shown to be effective in inhibiting tumor growth in several xenograft models without causing weight loss, morbidity, or mortality.[11] If you observe toxicity, consider reducing the dose or the frequency of administration. A dose of 33 mg/kg has been shown to sustain FAK phosphorylation inhibition for over 4 hours.[12]

  • Formulation issues: Poor solubility or precipitation of the compound in the vehicle can lead to inconsistent dosing and potential toxicity.

    • Recommendation: Ensure that this compound is properly formulated for in vivo administration. A common formulation involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare the formulation fresh for each use.

  • Off-target effects: As with in vitro studies, high doses in vivo can lead to off-target effects.

    • Recommendation: If toxicity persists at doses required for efficacy, it may be due to off-target effects. In such cases, exploring combination therapies with lower doses of PF-562271 might be a viable strategy.

Data Presentation

Table 1: In Vitro Inhibitory Concentrations of PF-562271

Target/AssayCell Line/SystemIC50 / EC50Reference
FAK (catalytic activity)Cell-free1.5 nM[1][12]
Pyk2 (catalytic activity)Cell-free14 nM[1][12]
FAK phosphorylationCell-based5 nM[1][12]
Cell ProliferationFAK WT cells3.3 µM[1][11]
Cell ProliferationFAK-/- cells2.08 µM[1][11]
Cell ProliferationFAK KD cells2.01 µM[1][11]
Cell ViabilityMV-4-110.2766 µM[11]
Cell ViabilitySW9820.3282 µM[11]
Cell ViabilityKM120.38557 µM[11]
Cell Viability (average)7 Ewing sarcoma cell lines2.4 µM (after 3 days)[5]
Off-target: CDK2/CyclinECell-free30 nM[2]
Off-target: CDK3/CyclinECell-free47 nM[2]
Off-target: CDK1/CyclinBCell-free58 nM[2]

Table 2: In Vivo Efficacious and Tolerated Doses of PF-562271

Animal ModelTumor TypeDose and ScheduleOutcomeReference
Athymic MicePC-3M, BT474, BxPc3, LoVo xenografts25-50 mg/kg, p.o., twice daily78-94% tumor growth inhibition; no weight loss, morbidity, or death[11]
Athymic MiceU87MG xenografts< 33 mg/kg, p.o.Dose- and time-dependent inhibition of FAK phosphorylation[3][7]
Athymic MiceBxPc3 xenografts50 mg/kg, p.o., twice daily86% tumor growth inhibition[3][7]
Athymic MicePC3-M xenografts50 mg/kg, p.o., twice daily45% tumor growth inhibition[3][7]
MiceH125 lung xenografts25 mg/kg, twice daily2-fold greater apoptosis in tumors[3][7]
RatsMDA-MB-231 tibial implants5 mg/kg, oralDecreased tumor growth and signs of bone healing[3][7]

Experimental Protocols

Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using an MTT Assay

This protocol is a general guideline for assessing cell viability in response to PF-562271 treatment. Optimization for specific cell lines is recommended.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your 10 mM stock. A suggested range is from 10 µM down to 1 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of PF-562271 or the vehicle control.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the PF-562271 concentration to determine the IC50 for cytotoxicity.

Protocol 2: Assessing Cytotoxicity of this compound using an LDH Release Assay

This protocol provides a method to quantify plasma membrane damage as an indicator of cytotoxicity.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium (low serum is recommended to reduce background)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (usually included in the kit, for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include wells for a positive control (maximum LDH release) which will be treated with lysis buffer.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture (as per the kit protocol) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH released into the medium, relative to the spontaneous release (untreated cells) and maximum release (lysis buffer-treated cells) controls.

Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK (Focal Adhesion Kinase) Integrins->FAK Activation Src Src FAK->Src Autophosphorylation (Y397) recruits Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Pyk2 Pyk2 PF562271 PF-562271 HCl PF562271->FAK Inhibition PF562271->Pyk2 Inhibition Src->FAK Phosphorylation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FAK/Pyk2 signaling pathway and the inhibitory action of PF-562271 HCl.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation start_invitro Seed Cells in 96-well plate treat Treat with PF-562271 (concentration gradient) + Vehicle Control start_invitro->treat incubate_invitro Incubate (24-72h) treat->incubate_invitro assay Perform Cytotoxicity Assay (MTT or LDH) incubate_invitro->assay analyze_invitro Analyze Data: Determine IC50 for cytotoxicity and optimal non-toxic dose assay->analyze_invitro end_invitro Optimal In Vitro Concentration analyze_invitro->end_invitro start_invivo Establish Animal Model (e.g., Xenograft) formulate Formulate PF-562271 for in vivo administration start_invivo->formulate treat_invivo Treat animals with a range of doses + Vehicle Control formulate->treat_invivo monitor Monitor for efficacy (e.g., tumor size) and toxicity (e.g., weight loss) treat_invivo->monitor analyze_invivo Analyze Data: Determine Maximum Tolerated Dose (MTD) and efficacious dose monitor->analyze_invivo end_invivo Optimal In Vivo Dose analyze_invivo->end_invivo

Caption: Workflow for determining the optimal concentration of PF-562271 HCl.

Troubleshooting_Logic start High Cytotoxicity Observed is_invitro In Vitro Experiment? start->is_invitro is_invivo In Vivo Experiment? start->is_invivo conc_high Is concentration > 1µM? is_invitro->conc_high Yes dmso_high Is DMSO% > 0.5%? is_invitro->dmso_high No dose_high Is dose > 50 mg/kg/day? is_invivo->dose_high Yes formulation_issue Is formulation clear and freshly prepared? is_invivo->formulation_issue No solution1 Reduce PF-562271 concentration. Perform dose-response. conc_high->solution1 Yes off_target Consider off-target effects (e.g., on CDKs). Analyze cell cycle. conc_high->off_target No solution2 Reduce final DMSO concentration. Use vehicle control. dmso_high->solution2 Yes dmso_high->off_target No dose_high->formulation_issue No solution3 Reduce dose and/or frequency of administration. dose_high->solution3 Yes solution4 Re-evaluate formulation protocol. Ensure proper solubilization. formulation_issue->solution4 No

Caption: Troubleshooting logic for addressing PF-562271 HCl-induced toxicity.

References

Potential mechanisms of resistance to PF-562271 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to PF-562271 hydrochloride, a potent inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: PF-562271 is an ATP-competitive, reversible inhibitor of the catalytic activity of FAK and, to a lesser extent, PYK2.[1][3] By binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.[4][5]

Q2: My cells are showing reduced sensitivity to PF-562271. What are the potential mechanisms of resistance?

A2: Resistance to PF-562271 can arise from several mechanisms. The most commonly reported are:

  • Bypass Signaling via Receptor Tyrosine Kinases (RTKs): Upregulation or hyperactivation of RTKs, such as EGFR or HER2, can lead to direct phosphorylation of FAK at its primary autophosphorylation site (Y397), even in the presence of PF-562271. This reactivates FAK signaling and promotes downstream pathways like PI3K/AKT and MAPK/ERK, rendering the inhibitor ineffective.

  • Activation of Compensatory Signaling Pathways:

    • STAT3 Signaling: In some cancer types, prolonged FAK inhibition can lead to the activation of the STAT3 signaling pathway, which promotes cell survival and proliferation, thereby compensating for the loss of FAK signaling.

    • PYK2 Upregulation: As PF-562271 also targets PYK2, this is a complex resistance mechanism. However, in some contexts of FAK-specific inhibition or in cells with inherent signaling plasticity, an upregulation of PYK2 expression and/or activity can compensate for the loss of FAK function.[6][7]

  • FAK-Independent Migration and Invasion: Cells may develop or utilize alternative, FAK-independent mechanisms for migration and invasion, potentially involving other cytoskeletal regulatory proteins or signaling pathways.[8][9]

Q3: I am observing unexpected off-target effects. What other kinases does PF-562271 inhibit?

A3: While PF-562271 is highly selective for FAK and PYK2, it can inhibit other kinases at higher concentrations, including some Cyclin-Dependent Kinases (CDKs).[1][2] If you are using high concentrations of the inhibitor, consider the possibility of off-target effects on cell cycle progression.

Troubleshooting Guides

Problem 1: Decreased or no response to PF-562271 treatment in vitro.
Possible Cause Suggested Solution
Inappropriate Cell Line Verify that your cell line expresses active FAK. Not all cell lines are equally dependent on FAK signaling for survival and proliferation.
Drug Inactivity Ensure the proper storage and handling of this compound. Prepare fresh stock solutions and dilute to the final concentration immediately before use.
Intrinsic Resistance The cell line may have pre-existing high levels of RTK activity or other compensatory pathways. Screen for the activation status of common RTKs (e.g., EGFR, HER2) and STAT3.
Acquired Resistance If the cells were previously sensitive, they may have developed resistance over time. See the protocol below for generating and analyzing resistant cell lines.
Problem 2: Cells treated with PF-562271 still show high levels of FAK phosphorylation at Y397.
Possible Cause Suggested Solution
RTK-Mediated Bypass Co-treat cells with PF-562271 and an appropriate RTK inhibitor (e.g., an EGFR or HER2 inhibitor) to see if this restores sensitivity and reduces p-FAK (Y397) levels.
Ineffective Inhibition Confirm the concentration and incubation time of PF-562271. Perform a dose-response and time-course experiment to determine the optimal conditions for FAK inhibition in your specific cell line.
Antibody Issues Ensure the specificity and quality of your anti-p-FAK (Y397) antibody. Include appropriate positive and negative controls in your Western blot analysis.
Problem 3: Inhibition of cell proliferation is observed, but cell migration/invasion is unaffected.
Possible Cause Suggested Solution
FAK-Independent Motility The cells may be utilizing FAK-independent mechanisms for migration and invasion. Investigate the role of other signaling pathways known to regulate cell motility, such as the Rho GTPase family or other kinases.
Scaffolding Function of FAK PF-562271 inhibits the kinase activity of FAK, but may not disrupt its scaffolding functions, which can also contribute to cell migration.[10] Consider using siRNA or shRNA to deplete total FAK protein and compare the phenotype.

Quantitative Data

Table 1: In Vitro IC50 Values of PF-562271 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
143BOsteosarcoma1.98[11]
MG-63Osteosarcoma1.76[11]
TC32Ewing Sarcoma2.1[2]
A673Ewing Sarcoma1.7[2]
HELErythroleukemia3.90
SET-2Megakaryoblastic Leukemia3.12
G-292-Clone-A141B1Osteosarcoma0.20[12]
MOLM-13Acute Myeloid Leukemia0.21[12]
SW982Synovial Sarcoma0.22[12]
MV-4-11Acute Myeloid Leukemia0.31[12]

Table 2: Kinase Inhibitory Activity of PF-562271

KinaseIC50 (nM)Reference
FAK1.5[1][2]
PYK214[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of FAK Phosphorylation

This protocol is for assessing the phosphorylation status of FAK at Y397.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with PF-562271 or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape and collect the lysate, then clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein in Laemmli buffer and separate on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-FAK (Y397) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane for total FAK as a loading control.

Protocol 2: Cell Viability Assay (MTT-based)

This protocol measures the effect of PF-562271 on cell viability.[13]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a serial dilution of PF-562271 or vehicle control for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization and Measurement:

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Transwell Migration Assay

This protocol assesses the effect of PF-562271 on cell migration.[13]

  • Cell Preparation:

    • Starve cells in serum-free medium for 12-24 hours.

    • Resuspend the cells in serum-free medium containing PF-562271 or vehicle control.

  • Assay Setup:

    • Add complete medium (with serum as a chemoattractant) to the lower chamber of a Transwell plate.

    • Seed the cell suspension into the upper chamber of the Transwell insert (8 µm pore size).

  • Incubation:

    • Incubate the plate for a period determined by the migratory capacity of the cell line (e.g., 12-48 hours).

  • Staining and Quantification:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

    • Count the number of migrated cells in several fields of view under a microscope.

Protocol 4: Generation of PF-562271-Resistant Cell Lines

This is a general protocol for developing resistant cell lines through dose escalation.[14]

  • Initial Treatment:

    • Determine the IC50 of PF-562271 for your parental cell line.

    • Begin by continuously exposing the cells to a low concentration of PF-562271 (e.g., IC10-IC20).

  • Dose Escalation:

    • Once the cells resume a normal growth rate, gradually increase the concentration of PF-562271 in the culture medium.

    • The increments should be small enough to allow for the selection of resistant clones.

  • Maintenance of Resistant Population:

    • Once the cells are able to proliferate in a significantly higher concentration of PF-562271 (e.g., 5-10 times the original IC50), maintain the resistant cell line in this concentration of the drug.

  • Characterization:

    • Periodically verify the resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.

    • Investigate the underlying resistance mechanisms using the troubleshooting guides and protocols provided above.

Visualizations

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Binding FAK_inactive FAK (inactive) Integrin->FAK_inactive Recruitment FAK_pY397 p-FAK (Y397) FAK_inactive->FAK_pY397 Autophosphorylation Src Src FAK_pY397->Src Recruitment FAK_active FAK (active) FAK_pY397->FAK_active Full Activation (with Src) Src->FAK_pY397 Binding PI3K PI3K FAK_active->PI3K Activates Grb2 Grb2 FAK_active->Grb2 Binds (pY925) p130Cas p130Cas FAK_active->p130Cas Phosphorylates Akt Akt PI3K->Akt Ras Ras Grb2->Ras Crk_Dock180 Crk/Dock180 p130Cas->Crk_Dock180 Survival_Proliferation Survival & Proliferation Akt->Survival_Proliferation Migration_Invasion Migration & Invasion Ras->Migration_Invasion Crk_Dock180->Migration_Invasion PF562271 PF-562271 PF562271->FAK_inactive Inhibits Kinase Activity

Caption: Core FAK Signaling Pathway and Inhibition by PF-562271.

Resistance_Mechanisms cluster_main Resistance to PF-562271 cluster_mechanisms Potential Mechanisms PF562271 PF-562271 FAK_inhibition FAK Kinase Inhibition PF562271->FAK_inhibition Reduced_Activity Reduced Cell Survival, Proliferation, Migration FAK_inhibition->Reduced_Activity Resistance Resistance Reduced_Activity->Resistance Bypass_RTK Bypass Signaling (e.g., EGFR, HER2) Bypass_RTK->Resistance Compensatory_STAT3 Compensatory Activation of STAT3 Compensatory_STAT3->Resistance Compensatory_PYK2 Compensatory Activation of PYK2 Compensatory_PYK2->Resistance

Caption: Logical relationships of potential resistance mechanisms to PF-562271.

Troubleshooting_Workflow Start Start: Reduced PF-562271 Efficacy Check_Reagent Verify Drug Activity & Cell Line Sensitivity Start->Check_Reagent WB_pFAK Western Blot for p-FAK (Y397) Check_Reagent->WB_pFAK OK pFAK_High p-FAK (Y397) still high? WB_pFAK->pFAK_High Investigate_RTK Investigate RTK Bypass: - Screen for active RTKs - Co-inhibit with RTK inhibitor pFAK_High->Investigate_RTK Yes Assess_Phenotype Assess Cellular Phenotype (Viability vs. Migration) pFAK_High->Assess_Phenotype No End Identify Resistance Mechanism Investigate_RTK->End Migration_Resistant Migration Unaffected? Assess_Phenotype->Migration_Resistant Viability Inhibited Investigate_Alt_Pathways Investigate FAK-independent migration pathways Migration_Resistant->Investigate_Alt_Pathways Yes Check_STAT3 Western Blot for p-STAT3 Migration_Resistant->Check_STAT3 No Investigate_Alt_Pathways->End Check_STAT3->End

Caption: Experimental workflow for troubleshooting PF-562271 resistance.

References

Technical Support Center: Confirming FAK Inhibition by PF-562271

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the inhibition of Focal Adhesion Kinase (FAK) by PF-562271 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is PF-562271 and how does it inhibit FAK?

PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK.[1][2][3] It functions by binding to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK and subsequently blocking its downstream signaling.[1][4] PF-562271 also shows inhibitory activity against proline-rich tyrosine kinase 2 (Pyk2), though it is approximately 10-fold less potent for Pyk2 than for FAK.[1][2]

Q2: What is the primary method to confirm FAK inhibition by PF-562271 in cells?

The most direct method to confirm FAK inhibition is to measure the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (Y397).[5][6][7] A significant decrease in the level of phosphorylated FAK (p-FAK Y397) relative to the total FAK protein level upon treatment with PF-562271 indicates successful inhibition.[6][7] This is typically assessed by Western blotting.[8]

Q3: What are the expected downstream effects of FAK inhibition by PF-562271?

Inhibition of FAK phosphorylation by PF-562271 is expected to disrupt downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[5][9] Key downstream effects can include:

  • Reduced phosphorylation of downstream targets: Decreased phosphorylation of proteins such as Paxillin, Src, and Akt.[1][10]

  • Impaired cell migration and invasion: A dose-dependent decrease in the ability of cells to migrate and invade, which can be measured by wound healing (scratch) assays or Transwell assays.[5][11][12]

  • Inhibition of cell proliferation and viability: A reduction in cell growth and viability, often assessed using MTT or colony formation assays.[5][10][12]

  • Induction of cell cycle arrest: PF-562271 has been shown to cause G1 phase cell cycle arrest in some cell lines.[1][12]

Q4: At what concentration should I use PF-562271 in my cell-based assays?

The effective concentration of PF-562271 can vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. However, based on published data, concentrations ranging from 0.1 µM to 10 µM are often used.[5][6] Maximal inhibition of FAK phosphorylation has been observed at concentrations as low as 0.1 to 0.3 µmol/L in some pancreatic cancer cell lines.[6][7]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of PF-562271 from various studies.

Table 1: In Vitro Inhibitory Concentrations (IC50) of PF-562271

TargetAssay TypeIC50Reference
FAKCell-free kinase assay1.5 nM[1][2][3]
Pyk2Cell-free kinase assay13 nM, 14 nM[1][2]
FAKCell-based phospho-FAK assay5 nM[1][3]
FAK WT cellsCell proliferation3.3 µM[2]
FAK-/- cellsCell proliferation2.08 µM[2]
FAK KD cellsCell proliferation2.01 µM[2]

Table 2: Effective Concentrations of PF-562271 in Cellular Assays

Cell LineAssayEffective ConcentrationObserved EffectReference
PC3-MCell Cycle3.3 µMG1 arrest[1]
A431Invasion250 nMComplete inhibition of collective cell invasion[1]
MPanc-96, MAD08-608Western Blot0.1 - 0.3 µMMaximal inhibition of FAK Y397 phosphorylation[6][7]
SKOV3, A2780Adhesion & MigrationNot specifiedSignificant inhibition[12]
Osteosarcoma cellsApoptosisDose-dependentIncreased apoptosis[10]

Experimental Protocols

1. Western Blot for Phospho-FAK (Y397)

This protocol details the steps to assess the phosphorylation status of FAK at Y397.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PF-562271 (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 2, 6, 24 hours).

  • Cell Lysis:

    • Wash cells once with ice-cold phosphate-buffered saline (PBS).[8]

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding 2x SDS-PAGE sample buffer.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[8]

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][13]

    • Incubate the membrane with a primary antibody against phospho-FAK (Y397) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[8][13]

    • Wash the membrane three times with TBST for 10 minutes each.[8]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane three times with TBST.[13]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

  • Stripping and Reprobing: To normalize the data, strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., GAPDH or β-actin).[13]

2. Cell Migration - Wound Healing (Scratch) Assay

This assay provides a qualitative and semi-quantitative assessment of cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.[5]

  • Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[5]

  • Treatment: Wash the wells with PBS to remove detached cells and add a fresh medium containing different concentrations of PF-562271 or a vehicle control.[5]

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).[5]

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

3. Cell Invasion - Transwell Assay

This assay quantifies the invasive potential of cells.

  • Chamber Preparation: Use Transwell inserts with an 8 µm pore size, coated with Matrigel for invasion assays.[14]

  • Cell Preparation: Harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.[11] Pre-treat the cell suspension with various concentrations of PF-562271 or a vehicle control for 30 minutes at 37°C.[11]

  • Assay Setup:

    • Add a complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of a 24-well plate.[11]

    • Add the pre-treated cell suspension to the upper chamber of the Transwell insert.[11]

  • Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO2 incubator.[11]

  • Staining and Counting:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[5]

    • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.[5]

    • Count the number of invading cells in several random fields under a microscope.[5]

Troubleshooting Guide

Problem 1: No change in p-FAK (Y397) levels after PF-562271 treatment.

Possible Cause Troubleshooting Steps
Inactive Compound Ensure the PF-562271 is properly stored and has not expired. Prepare fresh stock solutions in DMSO.
Incorrect Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM).
Insufficient Treatment Time Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 6h, 24h) to determine the optimal treatment duration.
Low Basal FAK Activity Ensure your cell line has detectable basal levels of p-FAK. If not, consider stimulating the cells with growth factors or plating them on an extracellular matrix protein like fibronectin to activate FAK signaling.
Western Blotting Issues Verify the quality of your p-FAK and total FAK antibodies. Ensure phosphatase inhibitors were included in the lysis buffer. Use BSA for blocking as milk contains phosphoproteins that can increase background.[8]

Problem 2: Reduced p-FAK (Y397) but no effect on downstream signaling (e.g., p-Akt, p-ERK).

Possible Cause Troubleshooting Steps
Activation of Compensatory Pathways Cells may activate alternative signaling pathways to bypass FAK inhibition.[13] Investigate the activation of other receptor tyrosine kinases. Consider co-treatment with inhibitors of these compensatory pathways.[13]
FAK-independent Downstream Activation Other stimuli in your experimental setup may be activating downstream pathways independently of FAK.[13]
Cell Line Specificity The coupling of FAK to specific downstream pathways can be cell-type dependent.

Problem 3: Discrepancy between the effects of PF-562271 and FAK siRNA/shRNA.

Possible Cause Troubleshooting Steps
Off-Target Effects of PF-562271 The observed phenotype with PF-562271 might be due to its effect on other kinases (e.g., Pyk2, CDKs).[1][13] Use a different FAK inhibitor with a distinct chemical structure for comparison.[13]
FAK Scaffolding Function FAK has both kinase-dependent and scaffolding (kinase-independent) functions.[15] A kinase inhibitor like PF-562271 will only block the catalytic activity, while siRNA/shRNA removes the entire protein, affecting both functions.[13] This discrepancy might highlight the importance of FAK's scaffolding role in the observed phenotype.

Visualizations

FAK_Signaling_Pathway cluster_input Inputs cluster_core FAK Signaling cluster_downstream Downstream Pathways cluster_output Cellular Responses Integrins Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factor Receptors GrowthFactors->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits PI3K_Akt PI3K/Akt Pathway pFAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway pFAK->MAPK_ERK Paxillin Paxillin pFAK->Paxillin Src->pFAK Phosphorylates other sites PF562271 PF-562271 PF562271->FAK Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK_ERK->Proliferation Migration Migration & Invasion Paxillin->Migration

Caption: FAK signaling pathway and the inhibitory action of PF-562271.

Experimental_Workflow cluster_prep Preparation cluster_assays Confirmation Assays cluster_analysis Analysis & Conclusion Start Start: Select Cell Line Culture Culture Cells Start->Culture Treat Treat with PF-562271 (Dose-response & Time-course) Culture->Treat WB Western Blot (p-FAK Y397, Total FAK) Treat->WB MigrationAssay Functional Assays (Migration, Invasion, Viability) Treat->MigrationAssay Analyze Analyze Data (Quantify bands, measure migration, etc.) WB->Analyze MigrationAssay->Analyze Confirm Confirm FAK Inhibition Analyze->Confirm Confirm->Treat No, Troubleshoot End Conclusion Confirm->End Yes

Caption: Experimental workflow for confirming FAK inhibition by PF-562271.

Troubleshooting_Tree Start No change in p-FAK after PF-562271 treatment? CheckCompound Check compound activity & concentration range Start->CheckCompound Yes CheckTime Optimize treatment time CheckCompound->CheckTime Issue persists CheckBasal Check basal p-FAK levels. Stimulate if necessary. CheckTime->CheckBasal Issue persists CheckWB Troubleshoot Western Blot (Antibodies, Buffers) CheckBasal->CheckWB Issue persists Solved Problem Solved CheckWB->Solved Issue resolved

Caption: Troubleshooting decision tree for Western blot analysis of p-FAK.

References

PF-562271 hydrochloride affecting cell cycle progression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-562271 hydrochloride in cell cycle progression studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in affecting cell cycle progression?

A1: this compound is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] Its effect on cell cycle progression is primarily mediated through the inhibition of FAK, which is a key regulator of cell proliferation, survival, and migration.[3][4] Inhibition of FAK signaling can lead to cell cycle arrest, typically in the G1 phase.[3][5]

Q2: What is the optimal concentration of this compound to induce cell cycle arrest?

A2: The optimal concentration of this compound can vary significantly depending on the cell line. For example, a concentration of 3.3 µM has been shown to result in G1 arrest in PC3-M cells.[5][6] However, IC50 values for growth inhibition can range from the nanomolar to the micromolar range in different cell lines.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How long should I treat my cells with this compound to observe an effect on the cell cycle?

A3: The required treatment time to observe cell cycle alterations can vary. Some studies report effects after a 48-hour exposure.[1][4] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your experimental model.

Q4: Is this compound specific to FAK?

A4: While PF-562271 is a potent FAK inhibitor, it also inhibits Pyk2, a FAK-related family member.[1][2] Additionally, at higher concentrations, it can inhibit some cyclin-dependent kinases (CDKs), which could also contribute to its effects on the cell cycle.[1][5] This is an important consideration when interpreting your results.

Q5: How should I prepare and store this compound?

A5: this compound has low solubility in aqueous solutions.[8] It is typically dissolved in DMSO to create a stock solution.[7][8] For long-term storage, the solid powder should be stored at 4°C, and DMSO stock solutions should be stored at -20°C.[2] When preparing working solutions, it is important to ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant change in cell cycle progression is observed after treatment. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., from 10 nM to 10 µM) to determine the IC50 for growth inhibition and the effective concentration for cell cycle arrest.
Insufficient treatment duration: The incubation time may be too short to induce a measurable effect.Conduct a time-course experiment, treating cells for 24, 48, and 72 hours to identify the optimal treatment duration.
Cell line resistance: The cell line may be resistant to FAK inhibition-induced cell cycle arrest.Consider using a different cell line known to be sensitive to FAK inhibitors. You can also investigate the expression and activity of FAK and Pyk2 in your cell line.
High levels of cell death are observed, making cell cycle analysis difficult. Toxicity at high concentrations: The concentration of this compound may be too high, leading to apoptosis rather than cell cycle arrest.Lower the concentration of the inhibitor. Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine a concentration that inhibits proliferation without causing excessive cell death.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically less than 0.1%).
Unexpected cell cycle profile (e.g., G2/M arrest instead of G1 arrest). Off-target effects: At higher concentrations, PF-562271 can inhibit CDKs, which play a crucial role in regulating different phases of the cell cycle.[1][5]Use a lower concentration of the inhibitor that is more specific for FAK. You can also use other, more specific FAK inhibitors as a control. Western blotting for key cell cycle regulators (e.g., cyclins, CDKs) can help elucidate the mechanism.
Precipitation of the compound in the cell culture medium. Low solubility: this compound has limited solubility in aqueous solutions.[8]Prepare a fresh working solution from a high-concentration DMSO stock just before use. Ensure thorough mixing when diluting the stock solution in the culture medium. Avoid repeated freeze-thaw cycles of the stock solution.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of PF-562271

TargetIC50Assay Type
FAK1.5 nMCell-free assay
Pyk213 nMCell-free assay
p-FAK5 nMCell-based assay
CDK2/CyclinE30 nMCell-free assay
CDK1/CyclinB58 nMCell-free assay
Data compiled from multiple sources.[1][5]

Table 2: Effective Concentrations of PF-562271 in Cell-Based Assays

Cell LineAssayConcentrationEffect
PC3-MCell Cycle Analysis3.3 µMG1 arrest
A431Cell Invasion250 nMComplete inhibition
Ewing Sarcoma Cell LinesCell Viability~2.4 µM (average IC50)Impaired cell viability
High-Grade Serous Ovarian Cancer (SKOV3, A2780)Colony FormationNot specifiedInhibition
Data compiled from multiple sources.[1][3][5]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution following treatment with this compound.

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined duration (e.g., 48 hours).

2. Cell Harvesting and Fixation:

  • Harvest cells by trypsinization.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.

  • Store the fixed cells at -20°C for at least 2 hours.

3. Staining and Analysis:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[9]

  • Incubate in the dark at room temperature for 30 minutes.[9]

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]

Visualizations

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrins FAK FAK Integrin->FAK Activation GrowthFactorReceptor Growth Factor Receptors GrowthFactorReceptor->FAK Activation Src Src FAK->Src pY397 Grb2 Grb2/Sos FAK->Grb2 pY925 PI3K PI3K FAK->PI3K Pyk2 Pyk2 Src->FAK pY576/577 Ras Ras Grb2->Ras Akt Akt PI3K->Akt ERK ERK Ras->ERK CellCycle Cell Cycle Progression (G1 -> S) Akt->CellCycle ERK->CellCycle PF562271 PF-562271 hydrochloride PF562271->FAK Inhibition PF562271->Pyk2 Inhibition

Caption: Simplified signaling pathway of FAK and its inhibition by PF-562271.

Experimental_Workflow A 1. Cell Seeding (6-well plates) B 2. Overnight Adhesion A->B C 3. Treatment (PF-562271 or Vehicle) B->C D 4. Cell Harvesting (Trypsinization) C->D E 5. Fixation (70% Ethanol) D->E F 6. Staining (Propidium Iodide & RNase A) E->F G 7. Flow Cytometry Analysis F->G H 8. Data Analysis (% cells in G1, S, G2/M) G->H

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Troubleshooting_Logic Start Start Experiment with PF-562271 ObserveEffect Observe Cell Cycle Effect? Start->ObserveEffect NoEffect No Change in Cell Cycle ObserveEffect->NoEffect No YesEffect Expected G1 Arrest Observed ObserveEffect->YesEffect Yes Troubleshoot Troubleshooting Steps NoEffect->Troubleshoot End Successful Experiment YesEffect->End IncreaseConc Increase Concentration Troubleshoot->IncreaseConc IncreaseTime Increase Treatment Time Troubleshoot->IncreaseTime CheckViability Check Cell Viability Troubleshoot->CheckViability CheckSolubility Check Compound Solubility Troubleshoot->CheckSolubility IncreaseConc->ObserveEffect IncreaseTime->ObserveEffect CheckViability->ObserveEffect CheckSolubility->ObserveEffect

Caption: Logical workflow for troubleshooting common experimental issues.

References

Addressing variability in PF-562271 hydrochloride experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing PF-562271 hydrochloride. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes, detailed experimental protocols, and key data for this potent FAK and Pyk2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the hydrochloride salt of PF-562271, a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] It functions by binding to the ATP-binding pocket of these kinases, preventing their autophosphorylation and subsequent activation of downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.[3][5][6]

Q2: What is the selectivity profile of PF-562271?

A2: PF-562271 exhibits high selectivity for FAK, with an approximately 10-fold lower potency for the closely related kinase Pyk2.[1][3][5] It has over 100-fold selectivity against a broad range of other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[1][3][5]

Q3: What are the known off-target effects of PF-562271?

A3: The primary off-target effects of PF-562271 are on certain cyclin-dependent kinases (CDKs).[1][3][5] At higher concentrations, as with many kinase inhibitors, the potential for off-target effects increases.[7] It is crucial to perform dose-response experiments to determine the optimal concentration that balances on-target inhibition with minimal off-target effects.

Q4: How should this compound be stored?

A4: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions in DMSO can be stored at -80°C for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[2]

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected inhibition of FAK phosphorylation (p-FAK Y397).

Possible Cause Troubleshooting Strategy Suggested Solution
Inhibitor Degradation Prepare fresh stock solutions and working dilutions.1. Prepare fresh stock solutions of this compound in DMSO regularly. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Ensure proper storage of both solid compound and stock solutions.
Suboptimal Inhibitor Concentration Perform a dose-response experiment.1. Titrate this compound over a wide concentration range (e.g., 1 nM to 10 µM) to determine the IC50 for FAK phosphorylation in your specific cell line.[7] 2. Include appropriate vehicle controls (e.g., DMSO).
Cell Line Resistance Use a sensitive positive control cell line.1. Test the inhibitor on a cell line known to be sensitive to FAK inhibition to confirm the compound's activity. 2. Assess the baseline expression and phosphorylation levels of FAK in your experimental cell line via Western blot.[7]
High Cell Density Optimize cell seeding density.1. Ensure consistent and appropriate cell seeding density across experiments, as high confluency can alter signaling pathways.

Issue 2: Reduced p-FAK (Y397) levels are observed, but there is no corresponding effect on downstream signaling (e.g., p-Akt, p-ERK) or cell phenotype (e.g., migration, proliferation).

Possible Cause Troubleshooting Strategy Suggested Solution
Activation of Compensatory Signaling Pathways Probe for activation of parallel pathways.1. Inhibition of FAK can lead to the upregulation of other survival pathways, such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[6] 2. Perform Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK, p-mTOR). 3. Consider co-treatment with inhibitors of the identified compensatory pathway.[8]
FAK's Kinase-Independent Scaffolding Function Distinguish between kinase-dependent and -independent roles.1. FAK has scaffolding functions that are not blocked by ATP-competitive inhibitors.[6] 2. Use genetic approaches like siRNA or shRNA to deplete total FAK protein and compare the phenotype to that of inhibitor treatment. A discrepancy may indicate a role for FAK's scaffolding function.[6]
Cell Line-Specific Context Characterize the role of FAK in your cell line.1. The importance of FAK in regulating specific cellular processes can be highly context-dependent.[6] 2. Confirm that the FAK pathway is a key driver of the phenotype of interest in your chosen cell line.

Issue 3: Difficulty dissolving this compound.

Possible Cause Troubleshooting Strategy Suggested Solution
Poor Solubility in Aqueous Solutions Use an appropriate organic solvent for stock solutions.1. This compound has low solubility in aqueous buffers.[9] 2. Prepare a high-concentration stock solution in an organic solvent like DMSO.[3][5] Gentle warming and sonication can aid dissolution.[4] 3. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 may be necessary.[3][5]
Precipitation Upon Dilution Dilute into appropriate media.1. When diluting the DMSO stock solution into aqueous culture media, ensure rapid and thorough mixing to prevent precipitation. 2. Avoid diluting into buffers with high pH, as solubility is reduced.[9]

Data Presentation

Table 1: In Vitro Potency of PF-562271

Target Assay Type IC50
FAKCell-Free Kinase Assay1.5 nM
Pyk2Cell-Free Kinase Assay13-14 nM
FAKCell-Based Phosphorylation Assay5 nM
CDK2/CyclinECell-Free Kinase Assay30 nM
CDK1/CyclinBCell-Free Kinase Assay58 nM
CDK3/CyclinECell-Free Kinase Assay47 nM

Data compiled from multiple sources.[1][2][3][4][5]

Table 2: Cellular IC50 Values of PF-562271 in Various Cancer Cell Lines

Cell Line Cancer Type Assay IC50 (µM)
MV-4-11LeukemiaGrowth Inhibition0.2766
SW982Soft Tissue SarcomaGrowth Inhibition0.3282
KM12Colon CancerGrowth Inhibition0.38557
A673Ewing SarcomaCell Viability1.7
TC32Ewing SarcomaCell Viability2.1
Average (7 Ewing Sarcoma Cell Lines)Ewing SarcomaCell Viability2.4

Data compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in anhydrous DMSO. For example, for 1 mg of this compound (MW: 543.95 g/mol ), add 183.8 µL of DMSO.

    • Vortex and/or sonicate briefly to ensure complete dissolution. Gentle warming to 37°C can also aid dissolution.[4]

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Western Blot Analysis of FAK Phosphorylation
  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) for the desired duration. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-FAK (Y397) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: Cell Migration (Wound Healing/Scratch) Assay
  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Wound":

    • Once the cells are confluent, create a "scratch" in the monolayer using a sterile pipette tip.

    • Gently wash the cells with PBS to remove detached cells.

  • Inhibitor Treatment:

    • Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Image Acquisition and Analysis:

    • Capture images of the scratch at time 0.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).

    • Quantify the closure of the scratch area over time using image analysis software (e.g., ImageJ).

Visualizations

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core FAK/Src Complex cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Integrins Integrins FAK FAK Integrins->FAK Growth_Factor_Receptors Growth_Factor_Receptors Growth_Factor_Receptors->FAK pY397_FAK FAK (pY397) FAK->pY397_FAK Autophosphorylation Src Src pY397_FAK->Src Recruits FAK_Src_Complex Active FAK/Src Complex pY397_FAK->FAK_Src_Complex Src->FAK_Src_Complex p130Cas p130Cas FAK_Src_Complex->p130Cas PI3K PI3K FAK_Src_Complex->PI3K Grb2_SOS Grb2/SOS FAK_Src_Complex->Grb2_SOS PF562271 PF-562271 PF562271->FAK Inhibition Rac_Rho Rac/Rho p130Cas->Rac_Rho Akt Akt PI3K->Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Grb2_SOS->Ras_Raf_MEK_ERK Survival_Proliferation Survival_Proliferation Akt->Survival_Proliferation Ras_Raf_MEK_ERK->Survival_Proliferation Migration_Invasion Migration_Invasion Rac_Rho->Migration_Invasion Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Inhibitor Check Inhibitor Integrity (Fresh Stock, Proper Storage) Start->Check_Inhibitor Dose_Response Perform Dose-Response to Confirm IC50 Check_Inhibitor->Dose_Response Check_FAK_Phosphorylation Assess p-FAK (Y397) by Western Blot Dose_Response->Check_FAK_Phosphorylation FAK_Inhibited FAK Phosphorylation Inhibited? Check_FAK_Phosphorylation->FAK_Inhibited No_Effect_Downstream No Effect on Downstream Signaling or Phenotype FAK_Inhibited->No_Effect_Downstream Yes FAK_Not_Inhibited Re-evaluate Protocol: - Concentration - Incubation Time - Cell Line Sensitivity FAK_Inhibited->FAK_Not_Inhibited No Investigate_Compensatory Investigate Compensatory Pathways (p-Akt, p-ERK) No_Effect_Downstream->Investigate_Compensatory Consider_Scaffolding Consider FAK Scaffolding Function (siRNA) Investigate_Compensatory->Consider_Scaffolding End Resolution Consider_Scaffolding->End FAK_Not_Inhibited->End

References

Long-term stability of PF-562271 hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with essential information on the long-term stability, storage, and handling of PF-562271 hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO at concentrations of 26.35 mg/mL or higher, sometimes requiring gentle warming to fully dissolve.[2] The compound is generally insoluble in water and ethanol.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored at -20°C in a dry and dark environment.[1] Under these conditions, the compound is stable for over two years.[1]

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Recommended storage conditions vary slightly among suppliers, but a general consensus is as follows:

  • Short-term (days to weeks): 0-4°C[1]

  • Long-term (months to years): -20°C or -80°C.[3][4][5]

Q4: Is there quantitative data on the long-term stability of this compound stock solutions?

A4: While suppliers provide general stability guidelines, publicly available quantitative data from long-term stability studies (e.g., HPLC analysis of degradation over time) is limited. The provided storage recommendations are based on best practices for ensuring the compound's integrity. It is always recommended to use freshly prepared solutions for the most reliable experimental results.

Q5: My this compound precipitated out of solution. What should I do?

A5: If precipitation is observed in your stock solution, gentle warming (e.g., in a 37°C water bath) and sonication can help redissolve the compound.[1] To prevent precipitation when diluting into aqueous buffers for experiments, it is advisable to add the DMSO stock solution to the pre-warmed buffer slowly while vortexing.

Data Summary: Storage and Stability

FormSolvent/ConditionTemperatureDurationStability
Solid Powder Dry, dark-20°C> 2 yearsStable[1]
Stock Solution DMSO0 - 4°CDays to weeksShort-term storage[1]
Stock Solution DMSO-20°CMonthsLong-term storage[1]
Stock Solution DMSO-80°CUp to 1 yearLong-term storage[3][4]
Stock Solution DMSO-80°CUp to 2 yearsLong-term storage[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous/molecular sieve-dried DMSO

    • Sterile, amber, polypropylene or glass vials

    • Calibrated balance

    • Vortex mixer

    • Water bath or heating block (optional)

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated balance. For a 10 mM solution, this would be approximately 5.44 mg per 1 mL of DMSO (Molecular Weight: 543.95 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution to 37°C and/or use a sonicator to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use amber vials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitation upon storage - Supersaturated solution- Temperature fluctuations- Moisture absorption by DMSO- Gently warm the solution and sonicate to redissolve.- Ensure vials are tightly sealed.- Use fresh, anhydrous DMSO for stock preparation.
Inconsistent experimental results - Degradation of stock solution due to improper storage or multiple freeze-thaw cycles.- Inaccurate initial concentration.- Prepare fresh stock solutions regularly.- Aliquot stock solutions to minimize freeze-thaw cycles.- Re-verify the concentration of the stock solution if possible.
Difficulty dissolving the compound - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Ensure the correct volume of solvent is used for the desired concentration.- Use fresh, high-purity, anhydrous DMSO.- Gentle warming and sonication can aid dissolution.

Visualized Workflow for Stability Assessment

experimental_workflow Experimental Workflow: this compound Stock Solution Stability Assessment cluster_preparation Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis (e.g., by HPLC) cluster_results Data Evaluation prep Prepare 10 mM PF-562271 HCl in DMSO storage_rt Room Temperature prep->storage_rt Aliquot and Store storage_4c 4°C prep->storage_4c Aliquot and Store storage_neg20c -20°C prep->storage_neg20c Aliquot and Store storage_neg80c -80°C prep->storage_neg80c Aliquot and Store time_0 Time 0 time_1w 1 Week storage_rt->time_1w Analyze at Time Points storage_4c->time_1w Analyze at Time Points storage_neg20c->time_1w Analyze at Time Points storage_neg80c->time_1w Analyze at Time Points time_1m 1 Month time_1w->time_1m Analyze at Time Points time_3m 3 Months time_1m->time_3m Analyze at Time Points time_6m 6 Months time_3m->time_6m Analyze at Time Points time_1y 1 Year time_6m->time_1y Analyze at Time Points results Determine % Purity and Degradation Products time_1y->results

Caption: A flowchart illustrating a typical experimental design for assessing the long-term stability of this compound stock solutions under various storage conditions.

References

Technical Support Center: Mitigating the Impact of PF-562271 on Non-FAK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring the accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-targets of PF-562271?

A1: The primary and most well-characterized off-target of PF-562271 is Proline-rich Tyrosine Kinase 2 (Pyk2), a kinase highly related to FAK.[1][2] PF-562271 is approximately 8.7 to 10-fold more selective for FAK than for Pyk2.[3][4] Some studies have also reported inhibitory activity against certain cyclin-dependent kinases (CDKs), such as CDK1, CDK2, CDK3, and CDK5, in recombinant enzyme assays; however, these effects are significantly less potent in cell-based assays.[2]

Q2: How can I be sure that the observed phenotype in my experiment is due to FAK inhibition and not an off-target effect?

A2: This is a critical consideration for any kinase inhibitor study. A multi-pronged approach is recommended to validate that the observed effects are on-target:

  • Use a Structurally Unrelated FAK Inhibitor: Compare the phenotype induced by PF-562271 with that of another FAK inhibitor belonging to a different chemical class. If both inhibitors produce the same biological effect, it is more likely to be a result of FAK inhibition.

  • Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete FAK expression.[5] A concordance between the phenotype of FAK knockdown/knockout and PF-562271 treatment strongly suggests an on-target effect.

  • Rescue Experiments: In cells treated with PF-562271, try to "rescue" the phenotype by overexpressing a version of FAK that is resistant to the inhibitor but retains its kinase activity. If the phenotype is reversed, it confirms the effect is FAK-dependent.

Q3: At what concentration should I use PF-562271 to minimize off-target effects?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of PF-562271 that elicits the desired on-target activity. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay. As a starting point, concentrations around the cellular IC50 for FAK inhibition (approximately 5 nM) are recommended for maximizing selectivity against Pyk2 and other kinases.[3][6]

Q4: My biochemical and cell-based assay results with PF-562271 are inconsistent. What could be the reason?

A4: Discrepancies between biochemical and cellular assays are common. Several factors can contribute to this:

  • ATP Concentration: Biochemical assays are often performed at low, non-physiological ATP concentrations. In contrast, the intracellular ATP concentration is much higher, which can lead to competition with ATP-competitive inhibitors like PF-562271 and a decrease in apparent potency in cells.

  • Cell Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps, resulting in a lower intracellular concentration than expected.

  • Target Engagement: The kinase may not be in an active conformation or accessible to the inhibitor within the cellular environment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Observed phenotype does not match known FAK signaling pathways. The phenotype may be due to the inhibition of an off-target kinase, most likely Pyk2, or potentially CDKs at higher concentrations.1. Perform a kinase selectivity profile to identify other potential targets. 2. Use genetic approaches (siRNA/shRNA) to specifically knock down FAK and Pyk2 individually and in combination to dissect their respective contributions to the phenotype. 3. For suspected CDK-related effects, perform cell cycle analysis to see if PF-562271 induces cell cycle arrest.
Inconsistent results between different cell lines. FAK and Pyk2 expression levels can vary significantly between cell lines. The functional importance of these kinases can also be context-dependent.1. Characterize the expression levels of both FAK and Pyk2 in your cell lines of interest using Western blotting or qPCR. 2. Choose cell lines with well-defined FAK and Pyk2 expression profiles for your experiments.
Difficulty in differentiating between FAK and Pyk2 inhibition. Due to the structural homology between FAK and Pyk2, achieving absolute selectivity with a small molecule inhibitor is challenging.1. Carefully titrate PF-562271 to a concentration that inhibits FAK but has minimal impact on Pyk2 (refer to the IC50 values in Table 1). 2. Use cell lines that express FAK but not Pyk2 (or vice versa) if available. 3. Employ genetic tools to specifically deplete one of the kinases and then treat with PF-562271 to isolate the effect on the remaining kinase.
PF-562271 induces cell cycle arrest. At higher concentrations (in the micromolar range), PF-562271 has been shown to cause G1 cell cycle arrest, which may be linked to off-target inhibition of CDKs.[6][7]1. Lower the concentration of PF-562271 to the nanomolar range, which is more selective for FAK. 2. Perform cell cycle analysis by flow cytometry to confirm the phase of arrest. 3. Investigate the phosphorylation status of key CDK substrates to assess off-target activity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of PF-562271 against FAK and Off-Target Kinases

KinaseIC50 (nM)Selectivity (fold vs. FAK)Reference(s)
FAK 1.51[2][3][4]
Pyk2 13 - 14~8.7 - 9.3[2][3][4]
CDK1/B 30 - 12020 - 80[2]
CDK2/E 30 - 12020 - 80[2]
CDK3/E 30 - 12020 - 80[2]
CDK5/p35 30 - 12020 - 80[2]
Fyn 277~185[8]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay to Determine IC50 Values

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of PF-562271 against FAK, Pyk2, and other kinases of interest.

Materials:

  • Recombinant human FAK, Pyk2, or other kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2)

  • PF-562271

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of PF-562271 in DMSO. Further dilute the inhibitor in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the diluted PF-562271 or vehicle control (DMSO) to the wells of the 384-well plate.

    • Add the kinase and substrate solution to each well.

    • Initiate the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.

    • This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the kinase activity (luminescence) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting to Assess On-Target and Off-Target Inhibition in Cells

This protocol describes how to evaluate the inhibitory effect of PF-562271 on the phosphorylation of FAK, Pyk2, and downstream signaling proteins in a cellular context.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PF-562271

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Pyk2 (Tyr402), anti-total Pyk2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a range of PF-562271 concentrations (and a DMSO control) for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

G cluster_0 PF-562271 Inhibition cluster_1 Cellular Processes PF-562271 PF-562271 FAK FAK PF-562271->FAK High Potency (IC50: 1.5 nM) Pyk2 Pyk2 PF-562271->Pyk2 Lower Potency (IC50: 13-14 nM) CDKs CDKs PF-562271->CDKs Low Potency in cells Cell Migration Cell Migration FAK->Cell Migration Cell Proliferation Cell Proliferation FAK->Cell Proliferation Pyk2->Cell Migration Cell Cycle Cell Cycle CDKs->Cell Cycle

Caption: PF-562271 primarily targets FAK, with off-target effects on Pyk2 and CDKs.

G Start Start Observe Phenotype Observe Phenotype Start->Observe Phenotype Is Phenotype FAK-related? Is Phenotype FAK-related? Observe Phenotype->Is Phenotype FAK-related? On-Target Effect On-Target Effect Is Phenotype FAK-related?->On-Target Effect Yes Potential Off-Target Effect Potential Off-Target Effect Is Phenotype FAK-related?->Potential Off-Target Effect No/Unsure Conclusion Conclusion On-Target Effect->Conclusion Use Genetic Controls Use Genetic Controls Potential Off-Target Effect->Use Genetic Controls Compare with Unrelated Inhibitor Compare with Unrelated Inhibitor Potential Off-Target Effect->Compare with Unrelated Inhibitor Dose-Response Analysis Dose-Response Analysis Potential Off-Target Effect->Dose-Response Analysis Use Genetic Controls->Conclusion Compare with Unrelated Inhibitor->Conclusion Dose-Response Analysis->Conclusion

Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.

G cluster_input Inputs cluster_process Experimental Steps cluster_output Outputs Cells Cells Cell Lysis Cell Lysis Cells->Cell Lysis PF-562271 PF-562271 PF-562271->Cells Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot Western Blot Protein Quantification->Western Blot p-FAK Levels p-FAK Levels Western Blot->p-FAK Levels p-Pyk2 Levels p-Pyk2 Levels Western Blot->p-Pyk2 Levels

Caption: Experimental workflow for assessing FAK and Pyk2 phosphorylation.

References

Validation & Comparative

A Comparative Guide to the Efficacy of PF-562271 Hydrochloride and Defactinib (VS-6063)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent Focal Adhesion Kinase (FAK) inhibitors: PF-562271 hydrochloride and defactinib (also known as VS-6063). By summarizing key experimental data on their biochemical potency, in vitro cellular activity, and in vivo anti-tumor effects, this document aims to inform research and development decisions in oncology.

Introduction to FAK Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix and growth factor receptors, thereby regulating essential cellular processes such as adhesion, migration, proliferation, and survival.[1][2] Overexpression and activation of FAK are frequently observed in a wide range of human cancers, correlating with tumor progression, metastasis, and poor prognosis.[2][3] Consequently, FAK has emerged as a compelling therapeutic target for cancer. PF-562271 and defactinib are both ATP-competitive inhibitors of FAK, but they exhibit distinct pharmacological profiles.

Mechanism of Action and Signaling Pathway

Both PF-562271 and defactinib are ATP-competitive inhibitors that target the kinase domain of FAK.[4] By binding to the ATP-binding pocket, they prevent the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for its activation. This inhibition disrupts the recruitment of Src family kinases and subsequently blocks downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation and survival.[5][6]

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cancer Cell cluster_inhibitors FAK Inhibitors Integrins Integrins FAK FAK Integrins->FAK Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K PI3K pFAK->PI3K MEK MEK pFAK->MEK Src->pFAK Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Migration Cell Migration & Invasion pAkt->Migration ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation pERK->Migration PF562271 PF-562271 PF562271->FAK Inhibition Defactinib Defactinib (VS-6063) Defactinib->FAK Inhibition

FAK Signaling Pathway and Inhibition.

Quantitative Data Comparison

Biochemical Potency and Selectivity

Both PF-562271 and defactinib are potent inhibitors of FAK. However, they exhibit differences in their selectivity for FAK over the closely related proline-rich tyrosine kinase 2 (Pyk2).

InhibitorFAK IC50Pyk2 IC50FAK vs. Pyk2 SelectivityOther Notable Kinase Inhibition (<100-fold selectivity)
PF-562271 1.5 nM[7]~14-15 nM[7]~10-fold[7]Some CDKs[7]
Defactinib (VS-6063) 0.6 nM[7]<0.6 nM[7]Dual FAK/Pyk2 inhibitor[7]Inhibits 9 other kinases with IC50 < 1 µM[6]
In Vitro Cellular Efficacy

The anti-proliferative activity of both inhibitors has been evaluated in various cancer cell lines.

InhibitorCell LineCancer TypeIC50 (µM)
PF-562271 PC-3M[8]Prostate Cancer3.3[8]
143B[2]Osteosarcoma1.98[2]
MG63[2]Osteosarcoma1.76[2]
Defactinib (VS-6063) SKOV3ip1[7]Ovarian CancerNot explicitly stated, but showed significant inhibition of pFAK[7]
HeyA8[7]Ovarian CancerNot explicitly stated, but showed synergistic effects with paclitaxel[7]
In Vivo Anti-Tumor Efficacy

The in vivo efficacy of PF-562271 and defactinib has been demonstrated in various xenograft models. Due to the lack of head-to-head comparative studies, the data is presented from individual experiments.

InhibitorXenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)
PF-562271 BxPc3[8]Pancreatic Cancer50 mg/kg, p.o., bid86%[8]
PC3-M[8]Prostate Cancer50 mg/kg, p.o., bid45%[8]
PC3M-luc-C6 (subcutaneous)[9]Prostate Cancer25 mg/kg, p.o., bid62%[9]
143B[2]Osteosarcoma50 mg/kg, p.o., bidSignificant reduction in tumor volume and weight[2]
Defactinib (VS-6063) PC3 xenografts[7]Prostate CancerNot specifiedGreater inhibition in combination with docetaxel compared to monotherapy[7]
Ovarian cancer models[7]Ovarian Cancer50 mg/kg, p.o.Enhanced tumor growth inhibition in combination with paclitaxel[7]

Experimental Protocols

Western Blot Analysis for Phospho-FAK (Tyr397)

This protocol outlines the general steps for assessing the inhibition of FAK autophosphorylation in response to inhibitor treatment.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment - Seed cells and treat with FAK inhibitor (e.g., 0.1-10 µM for 1-24h) and controls. B 2. Cell Lysis - Wash with cold PBS. - Lyse cells in RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE - Denature proteins and separate by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA). - Incubate with primary antibodies (anti-p-FAK, anti-total FAK, loading control). - Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis - Add ECL substrate and visualize bands. - Quantify band intensity. F->G Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A 1. Cell Implantation - Subcutaneously inject cancer cells into immunocompromised mice. B 2. Tumor Growth - Allow tumors to reach a predetermined size (e.g., 100-200 mm³). A->B C 3. Randomization & Treatment - Randomize mice into treatment groups (vehicle, PF-562271, Defactinib). - Administer treatment (e.g., oral gavage) as per the defined schedule. B->C D 4. Monitoring - Measure tumor volume and body weight regularly (e.g., 2-3 times/week). C->D E 5. Endpoint & Analysis - Euthanize mice at the study endpoint. - Excise tumors for analysis (e.g., weight, IHC for p-FAK). D->E

References

A Head-to-Head Battle in Ewing Sarcoma: PF-562271 Hydrochloride vs. TAE226

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two Potent Kinase Inhibitors in Ewing Sarcoma Cellular Models

For researchers and drug development professionals navigating the complex landscape of Ewing sarcoma therapeutics, the choice of targeted inhibitors is critical. This guide provides an objective, data-driven comparison of two prominent small molecule inhibitors, PF-562271 hydrochloride and TAE226, in the context of Ewing sarcoma cells. We delve into their differential efficacy, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Performance

This compound and TAE226 are both inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cell growth, survival, and migration.[1][2] However, their target profiles diverge, leading to significant differences in their anti-tumor activity in Ewing sarcoma. PF-562271 is a dual inhibitor of FAK and Proline-rich Tyrosine Kinase 2 (Pyk2), while TAE226 dually targets FAK and the Insulin-like Growth Factor-I Receptor (IGF-1R).[3][4] This distinction is crucial, as the IGF-1R signaling pathway is a well-established driver of Ewing sarcoma proliferation and survival.[5]

Experimental evidence demonstrates that TAE226 exhibits significantly stronger anti-proliferative effects against Ewing sarcoma cell lines compared to PF-562271.[3] This heightened efficacy is attributed to its dual inhibition of both FAK and the critical IGF-1R pathway.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy of PF-562271 and TAE226 in various Ewing sarcoma cell lines.

Table 1: Cytotoxicity of PF-562271 and TAE226 in Ewing Sarcoma Cell Lines (IC50 Values)

Cell LinePF-562271 (µM)TAE226 (µM)Reference
SK-ES-15.581.35[3]
TC71Not specified1.28[3]
RD-ESNot specified1.14[3]
A6732.5Not specified[2]
TC322.5Not specified[2]

Note: The study by Moritake et al. (2019) focused on TAE226 after initial comparative screening, hence the absence of specified IC50 values for PF-562271 in TC71 and RD-ES cell lines, other than noting that the IC50 for the most sensitive line (SK-ES-1) was 5.58 µM.[3]

Table 2: Cellular Effects of PF-562271 and TAE226 in Ewing Sarcoma Cells

Cellular ProcessPF-562271TAE226
Proliferation InhibitionStrong Inhibition[3]
Apoptosis Induction[2]Induction[3]
Cell Cycle G2 Arrest (in combination)[2]G1 Arrest[3]
Invasion Not specifiedInhibition[3]
AKT Phosphorylation DownregulationDephosphorylation[3]
mTOR Activity DownregulationNot specified

Signaling Pathways and Mechanisms of Action

The differential targeting of PF-562271 and TAE226 leads to the modulation of distinct, yet overlapping, signaling pathways crucial for Ewing sarcoma cell survival and proliferation.

PF-562271: Targeting the FAK/Pyk2 Axis

PF-562271 exerts its anti-tumor effects by inhibiting FAK and the closely related kinase Pyk2. Downstream of FAK, this leads to the downregulation of the PI3K/AKT/mTOR signaling cascade, a central regulator of cell growth and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Pyk2 Pyk2 Pyk2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth PF562271 PF-562271 PF562271->FAK Inhibits PF562271->Pyk2 Inhibits

Figure 1. PF-562271 signaling pathway in Ewing sarcoma.
TAE226: Dual Inhibition of FAK and IGF-1R

TAE226's superior efficacy stems from its ability to simultaneously block both FAK and IGF-1R signaling. The IGF-1R pathway is a potent driver of oncogenesis in Ewing sarcoma, and its inhibition by TAE226 leads to AKT dephosphorylation and cell cycle arrest.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R PI3K PI3K IGF1R->PI3K FAK FAK FAK->PI3K AKT AKT PI3K->AKT CellCycle Cell Cycle Progression AKT->CellCycle Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits TAE226 TAE226 TAE226->IGF1R Inhibits TAE226->FAK Inhibits

Figure 2. TAE226 signaling pathway in Ewing sarcoma.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is adapted for assessing the cytotoxicity of PF-562271 and TAE226 in Ewing sarcoma cell lines.

G cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay start Start seed_cells Seed Ewing sarcoma cells (e.g., 5,000-10,000 cells/well) in 96-well plates. start->seed_cells end End incubate_adhere Incubate overnight to allow cell adherence. seed_cells->incubate_adhere add_inhibitors Add serial dilutions of PF-562271 or TAE226. incubate_adhere->add_inhibitors incubate_treatment Incubate for 72 hours. add_inhibitors->incubate_treatment add_mtt Add MTT solution (0.5 mg/mL) to each well. incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours at 37°C. add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader. solubilize->read_absorbance read_absorbance->end

Figure 3. MTT assay experimental workflow.

Protocol Details:

  • Cell Seeding: Ewing sarcoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight.

  • Drug Treatment: The following day, cells are treated with various concentrations of PF-562271 or TAE226 and incubated for 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by the inhibitors.

Protocol Details:

  • Cell Treatment: Ewing sarcoma cells are treated with the desired concentrations of PF-562271 or TAE226 for 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing the effect of the inhibitors on cell cycle distribution.

Protocol Details:

  • Cell Treatment: Ewing sarcoma cells are treated with PF-562271 or TAE226 for 24-48 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Based on the available data, TAE226 demonstrates superior efficacy against Ewing sarcoma cells in vitro compared to PF-562271. This is likely due to its dual targeting of FAK and the crucial IGF-1R signaling pathway, which is a key driver of this malignancy. While both inhibitors induce apoptosis, TAE226 shows a more potent anti-proliferative effect at lower concentrations. For researchers investigating therapeutic strategies for Ewing sarcoma, TAE226 represents a more promising candidate for further preclinical and clinical evaluation. However, the synergistic potential of PF-562271 with other agents, such as Aurora kinase B inhibitors, suggests its potential utility in combination therapies.[2] This guide provides a foundational comparison to inform further research and development in the pursuit of effective treatments for Ewing sarcoma.

References

GSK2256098 vs. PF-562271 Hydrochloride: A Comparative Guide for FAK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of Focal Adhesion Kinase (FAK) in cellular signaling and disease, the choice of a potent and selective inhibitor is paramount. This guide provides a detailed comparison of two widely used FAK inhibitors, GSK2256098 and PF-562271 hydrochloride, offering insights into their respective potencies, selectivities, and mechanisms of action to inform experimental design and drug discovery efforts.

Quantitative Comparison of Inhibitor Potency and Selectivity

Both GSK2256098 and this compound are potent, ATP-competitive, and reversible inhibitors of FAK.[1][2] However, they exhibit notable differences in their selectivity profiles, particularly concerning the closely related proline-rich tyrosine kinase 2 (Pyk2).

InhibitorTargetPotency (IC50/Ki)Selectivity (FAK vs. Pyk2)Other Notable Kinase Inhibition (<100-fold selectivity)
GSK2256098 FAK0.4 nM (Ki)[3]~1000-fold[1][4]Highly selective for FAK[5]
FAK (cellular pY397)8.5 nM (U87MG cells)[6][7]
12 nM (A549 cells)[6][7]
15 nM (OVCAR8 cells)[6][7]
This compound FAK1.5 nM (IC50)[2][8]~10-fold[2]Some Cyclin-Dependent Kinases (CDKs)[2][9]
Pyk213-14 nM (IC50)[2][10]
FAK (cellular pY397)5 nM (IC50)[2][8]

Mechanism of Action: Targeting the FAK Signaling Cascade

Both inhibitors function by targeting the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in its activation.[6][11] By preventing this phosphorylation, they effectively block the recruitment of Src family kinases and the subsequent activation of downstream signaling pathways, including PI3K/Akt and ERK/MAPK, which are integral to cell survival, proliferation, migration, and invasion.[12]

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrins Binding pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K_Akt PI3K/Akt Pathway pFAK->PI3K_Akt ERK_MAPK ERK/MAPK Pathway pFAK->ERK_MAPK Src->pFAK Cell_Outcomes Cell Proliferation, Survival, Migration PI3K_Akt->Cell_Outcomes ERK_MAPK->Cell_Outcomes GSK2256098 GSK2256098 GSK2256098->FAK PF562271 PF-562271 HCl PF562271->FAK Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_data Data Analysis & Comparison Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Data_Analysis IC50/GI50 Calculation & Statistical Analysis Kinase_Assay->Data_Analysis Cell_Culture Cell Line Selection & Culture Treatment Inhibitor Treatment (Dose-Response) Cell_Culture->Treatment Western_Blot Western Blot (pFAK Y397) Treatment->Western_Blot Viability_Assay Cell Viability Assay (MTS/MTT) Treatment->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Comparison Comparative Efficacy & Selectivity Assessment Data_Analysis->Comparison

References

Validating FAK as the Primary Target of PF-562271 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of experimental data to validate Focal Adhesion Kinase (FAK) as the primary target of PF-562271 hydrochloride. We offer a comparative overview of its performance against alternative FAK inhibitors, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound and FAK

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently associated with tumor progression and metastasis, making it a compelling target for cancer therapy. This compound is a potent, ATP-competitive, and reversible small molecule inhibitor designed to target FAK.[1][2] This guide delves into the experimental evidence that substantiates FAK as the primary pharmacological target of this compound.

Quantitative Comparison of Kinase Inhibitory Activity

The potency and selectivity of this compound have been characterized through various in vitro kinase assays. The data consistently demonstrates high affinity for FAK with notable, though lesser, activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).

Inhibitor FAK IC50 / Ki Pyk2 IC50 Other Notable Kinase Inhibition (<100-fold selectivity) Reference
This compound 1.5 nM (IC50)13 nM (IC50)CDK2/E, CDK5/p35, CDK1/B, CDK3/E (30-120 nM)[3][4]
Defactinib (VS-6063) <0.6 nM (IC50)<0.6 nM (IC50)Dual FAK/Pyk2 inhibitor[5]
GSK2256098 0.4 nM (Ki)>400 nM (Ki)Highly selective for FAK[6][7]

Experimental Validation of FAK as the Primary Target

The validation of FAK as the primary target of this compound relies on a combination of biochemical and cell-based assays that demonstrate its ability to specifically inhibit FAK activity and downstream signaling pathways.

FAK Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and the point at which PF-562271 exerts its inhibitory effect.

FAK_Signaling_Pathway FAK Signaling Pathway and Inhibition ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates pY397 pFAK (Y397) FAK->pY397 autophosphorylation Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) FAK->Downstream Src Src pY397->Src recruits & activates Src->FAK phosphorylates Cellular_Responses Cell Migration, Proliferation, Survival Downstream->Cellular_Responses PF562271 PF-562271 PF562271->FAK inhibits ATP-binding Experimental_Workflow Experimental Workflow for FAK Target Validation cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Selectivity_Screen Kinase Selectivity Profiling Kinase_Assay->Selectivity_Screen Determine IC50 Phospho_Assay FAK Autophosphorylation Assay (Western Blot, ELISA) Selectivity_Screen->Phospho_Assay Confirm On-Target Activity Migration_Assay Cell Migration/Invasion Assay (Wound Healing, Transwell) Phospho_Assay->Migration_Assay Assess Functional Effects Proliferation_Assay Cell Proliferation Assay (MTT, Cell Counting) Phospho_Assay->Proliferation_Assay Assess Functional Effects

References

Unveiling the Selectivity of PF-562271 Hydrochloride: A Kinase Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a kinase inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity profile of PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), with other kinases. The information presented is supported by experimental data to aid in the evaluation of its suitability for various research applications.

This compound is a well-documented inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as adhesion, migration, proliferation, and survival.[1][2] Its efficacy in preclinical models has positioned it as a valuable tool for cancer research.[2][3] However, a comprehensive understanding of its off-target effects is critical for interpreting experimental results and predicting potential in vivo consequences.

Kinase Inhibition Profile of PF-562271

PF-562271 demonstrates high potency against its primary target, FAK, with a reported IC50 value of 1.5 nM in cell-free assays.[1][4][5][6][7] Its selectivity has been evaluated against a broad panel of kinases, revealing a favorable profile with significant selectivity over most kinases.

The most notable cross-reactivity is observed with Proline-rich Tyrosine Kinase 2 (Pyk2), a kinase highly related to FAK, for which PF-562271 is approximately 10-fold less potent.[4][5][7] Beyond Pyk2, the primary off-target interactions are with a subset of cyclin-dependent kinases (CDKs).[4][5][8]

The following table summarizes the inhibitory activity of PF-562271 against its primary target and key off-target kinases.

Kinase TargetIC50 (nM)Fold Selectivity vs. FAK
FAK 1.5 1
Pyk213 - 14~8.7 - 9.3
CDK2/Cyclin E30 - 12020 - 80
CDK5/p3530 - 12020 - 80
CDK1/Cyclin B30 - 12020 - 80
CDK3/Cyclin E30 - 12020 - 80

Data compiled from multiple sources.[1][4][5][6][7][8]

It is important to note that while PF-562271 exhibits inhibitory activity against these CDKs in recombinant enzyme assays, higher concentrations (in the micromolar range) are often required to observe effects on cell cycle progression in cell-based assays.[6][8] For most other kinases tested, PF-562271 displays over 100-fold selectivity.[1][4][5]

Experimental Protocols

The determination of the kinase inhibition profile of PF-562271 typically involves in vitro kinase assays. A general methodology for such an assay is outlined below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271 against a specific kinase.

Materials:

  • Purified, activated kinase (e.g., FAK kinase domain)

  • Kinase substrate (e.g., a random peptide polymer like poly(Glu, Tyr))

  • Adenosine triphosphate (ATP)

  • This compound (serially diluted)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl2)

  • Assay plates (e.g., 96-well or 384-well plates)

  • Detection reagents (e.g., anti-phosphotyrosine antibody conjugated to a reporter molecule)

  • Plate reader for signal detection

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of PF-562271 in the kinase reaction buffer. Prepare a solution containing the kinase and its substrate in the same buffer. Prepare a separate ATP solution.

  • Kinase Reaction: To the wells of the assay plate, add the PF-562271 dilutions. Subsequently, add the kinase/substrate mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and quantify the extent of substrate phosphorylation. This is often achieved using an antibody that specifically recognizes the phosphorylated substrate. The signal generated is proportional to the kinase activity.

  • Data Analysis: Plot the measured kinase activity against the concentration of PF-562271. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Visualizing the Impact of PF-562271 on FAK Signaling

Focal Adhesion Kinase is a central node in signaling pathways that control cell behavior. The following diagram illustrates a simplified representation of the FAK signaling pathway and the inhibitory action of PF-562271.

FAK_Signaling_Inhibition cluster_input Upstream Signals cluster_pathway FAK Signaling Cascade cluster_output Cellular Responses Integrins Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factor Receptors GrowthFactors->FAK Downstream Downstream Effectors (e.g., Src, PI3K/Akt) FAK->Downstream Migration Cell Migration Downstream->Migration Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival Inhibitor PF-562271 Inhibitor->FAK

Caption: Inhibition of FAK by PF-562271 blocks downstream signaling pathways.

This workflow diagram illustrates the general steps involved in assessing the cross-reactivity of a kinase inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of PF-562271 D Dispense Inhibitor and Kinase/Substrate to Plate A->D B Prepare Kinase and Substrate Solution B->D C Prepare ATP Solution E Initiate Reaction with ATP C->E D->E F Incubate at Controlled Temperature E->F G Stop Reaction and Detect Phosphorylation F->G H Measure Signal G->H I Plot Dose-Response Curve and Determine IC50 H->I

Caption: General workflow for an in vitro kinase inhibition assay.

References

The Synergistic Potential of PF-562271 Hydrochloride in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome resistance and enhance treatment efficacy. In this context, targeting the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cell survival, proliferation, and migration, has emerged as a promising approach. PF-562271 hydrochloride, a potent and selective inhibitor of FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), has demonstrated significant antitumor activity in preclinical models and is under clinical investigation. This guide provides a comprehensive comparison of the efficacy of PF-562271 in combination with conventional chemotherapy, supported by experimental data and detailed methodologies.

Quantitative Analysis of Combination Efficacy

The synergistic effect of PF-562271 with chemotherapy has been evaluated in various cancer models. The following table summarizes key quantitative data from preclinical studies, highlighting the enhanced antitumor effects of the combination therapy compared to monotherapy.

Cancer TypeCombination AgentModel SystemKey Efficacy DataReference
Glioblastoma Temozolomide (TMZ)Primary human GBM cell lines & C57BL/6-GL261 mouse modelCell Viability (72h): PF-562271 (10-11% dead cells), TMZ (29-60% dead cells), Combination (48-80% dead cells). Tumor Proliferation (Ki67 staining in vivo): TMZ (52% reduction), Combination (97% reduction). Animal Survival: 15% increase in median survival with combination vs. TMZ alone.[1]
Pancreatic Ductal Adenocarcinoma (PDA) GemcitabineOrthotopic mouse model (MPanc-96 & MAD08-608 cells)Tumor Size Reduction: PF-562271 (59% ± 15%), Gemcitabine (60% ± 11%). Combination was not significantly different from single agents in this study. However, only PF-562271 significantly decreased tumor-associated macrophages and fibroblasts.[2][3]
Prostate Cancer - (Monotherapy)Subcutaneous & metastatic mouse xenograft models (PC3M-luc-C6 cells)Tumor Growth Inhibition (subcutaneous, 2 weeks): 62% with PF-562271 vs. control. Metastasis Model (18 days): 2,854% change from baseline with PF-562271 vs. 14,190% for vehicle.[4]
Osteosarcoma - (Monotherapy)Human osteosarcoma cell lines & mouse xenograft modelCell Viability (72h): Dose-dependent inhibition of growth in multiple cell lines (e.g., 143B, MG63) with IC50 values in the low micromolar range. In Vivo: Dramatically reduced tumor volume, weight, and angiogenesis.[5]

Deciphering the Mechanism: The FAK Signaling Pathway

PF-562271 exerts its effects by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Y397), a critical step in its activation.[2][3][6][7][8] This blockade disrupts downstream signaling cascades that promote cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and ERK/MAPK pathways.[5][9] When combined with chemotherapy, PF-562271 can counteract the anti-apoptotic signals that are often upregulated in response to cytotoxic agents, leading to a more profound and sustained therapeutic effect.[1] For instance, in glioblastoma models, temozolomide treatment was found to increase the phosphorylation of Pyk2 and FAK, an effect that was reversed by PF-562271.[1]

FAK_Signaling_Pathway FAK Signaling and Inhibition by PF-562271 ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin FAK FAK Integrin->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src PI3K PI3K pFAK->PI3K ERK ERK pFAK->ERK Migration Cell Migration & Invasion pFAK->Migration Apoptosis Apoptosis pFAK->Apoptosis Src->pFAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation PF562271 PF-562271 PF562271->FAK Chemotherapy Chemotherapy Chemotherapy->Apoptosis

FAK signaling pathway and points of inhibition.

Experimental Protocols: A Methodological Overview

The evaluation of PF-562271's efficacy in combination with chemotherapy involves a series of in vitro and in vivo experiments. Below are generalized protocols for key assays mentioned in the literature.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of PF-562271, chemotherapy, and their combination.

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of PF-562271, the chemotherapeutic agent, or a combination of both.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, WST, or CellTiter-Glo, which measure metabolic activity.

    • For proliferation, assays like BrdU incorporation or Ki67 staining can be employed to measure DNA synthesis or the expression of proliferation markers, respectively.

    • The half-maximal inhibitory concentration (IC50) is calculated for each agent, and synergy is often determined using the combination index (CI) method of Chou and Talalay.

Western Blotting for Phospho-FAK Analysis
  • Objective: To confirm the on-target effect of PF-562271 by measuring the phosphorylation status of FAK.

  • Methodology:

    • Cells are treated with PF-562271 for a defined period.

    • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FAK (e.g., p-FAK Y397) and total FAK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The ratio of p-FAK to total FAK is quantified to assess the degree of inhibition.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of the combination therapy in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously or orthotopically injected with cancer cells.

    • Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, PF-562271 alone, chemotherapy alone, combination).

    • Treatments are administered according to a predefined schedule and dosage.

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki67), apoptosis (cleaved caspase-3), and angiogenesis (CD31) markers.

Experimental_Workflow Workflow for Evaluating PF-562271 Combination Therapy InVitro In Vitro Studies CellViability Cell Viability Assays (MTT, etc.) InVitro->CellViability WesternBlot Western Blotting (p-FAK, p-AKT, etc.) InVitro->WesternBlot MigrationInvasion Migration & Invasion Assays (Transwell) InVitro->MigrationInvasion SynergyAnalysis Synergy Analysis (CI) CellViability->SynergyAnalysis InVivo In Vivo Studies Xenograft Tumor Xenograft Model (Subcutaneous/Orthotopic) InVivo->Xenograft Treatment Treatment Administration (Monotherapy & Combination) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement EndpointAnalysis Endpoint Analysis TumorMeasurement->EndpointAnalysis IHC Immunohistochemistry (Ki67, CD31, etc.) EndpointAnalysis->IHC

A typical experimental workflow for preclinical evaluation.

Alternatives and Comparative Landscape

While PF-562271 is a well-characterized FAK inhibitor, several other small molecules targeting FAK have been developed and are in various stages of preclinical and clinical evaluation. A comparative overview is essential for selecting the most appropriate tool for a specific research question.

FAK InhibitorKey FeaturesSelectivityClinical Development Status
PF-562271 Potent, ATP-competitive, reversible inhibitor of FAK and Pyk2.IC50: FAK = 1.5 nM, Pyk2 = 14 nM (~10-fold selectivity for FAK).[8]Phase I/II trials completed.[6][10][11][12]
Defactinib (VS-6063) Potent inhibitor of FAK and Pyk2.Dual FAK/Pyk2 inhibitor.[13]In clinical trials, often in combination with other targeted therapies or immunotherapy.[10][14]
GSK2256098 Selective FAK inhibitor.Highly selective for FAK.[13]Has been in clinical trials.[10]
BI 853520 FAK inhibitor.-Has been in clinical trials.[10]

The choice of inhibitor may depend on the specific context of the study. For instance, if the goal is to specifically interrogate the role of FAK with minimal off-target effects on Pyk2, a more selective inhibitor like GSK2256098 might be preferred. Conversely, if dual inhibition of FAK and Pyk2 is desired, defactinib or PF-562271 would be suitable choices.

Conclusion and Future Directions

The combination of this compound with conventional chemotherapy represents a compelling strategy to enhance antitumor efficacy. Preclinical data strongly suggest a synergistic relationship in various cancer models, primarily by overcoming resistance mechanisms mediated by the FAK signaling pathway. While clinical trial results have shown manageable toxicity and some cytostatic effects, further studies are needed to identify patient populations who would benefit most from this combination approach.[10] Future research should focus on elucidating predictive biomarkers and exploring novel combinations with other targeted agents and immunotherapies to fully realize the therapeutic potential of FAK inhibition in cancer treatment.

References

Comparative Analysis of FAK Inhibitors in Pancreatic Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various Focal Adhesion Kinase (FAK) inhibitors investigated in the context of pancreatic cancer. It offers a summary of their performance based on available experimental data, details on experimental methodologies, and visualizations of key biological pathways and workflows.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in pancreatic ductal adenocarcinoma (PDAC), correlating with poor prognosis.[1][2] FAK plays a crucial role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes implicated in cancer progression, including proliferation, survival, migration, and invasion.[3][4] This central role in tumorigenesis has positioned FAK as a promising therapeutic target in pancreatic cancer. A variety of small molecule FAK inhibitors have been developed and evaluated in both preclinical and clinical settings. This guide provides a comparative overview of several of these inhibitors to aid in research and development efforts.

Performance of FAK Inhibitors: In Vitro Efficacy

The in vitro potency of FAK inhibitors is commonly assessed by determining the half-maximal inhibitory concentration (IC50) for cell viability in various pancreatic cancer cell lines. The following table summarizes the available IC50 data for several FAK inhibitors. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

InhibitorPancreatic Cancer Cell LineIC50 (µM)Reference
Defactinib (VS-6063) PANC-1~2.0-5.0[3]
MIA PaCa-2~2.0-5.0[3]
AsPC-1~2.0-5.0[3]
BxPC-3~2.0-5.0[3]
VS-4718 PANC-11.23[5]
PSN-13.99[5]
MIA PaCa-2>5 (Resistant)[5]
GSK2256098 L3.6pLDose-dependent decrease in viability (0.1-10 µM)[6]
PANC-1Less sensitive than L3.6pL[6]
IN10018 (BI 853520) KPC cellsEnhanced antitumor response to radiation[7]
Y15 PANC-1Dose-dependent decrease in viability starting at 1 µM[8]
AMP945 (Narmafotinib) MDA-MB-231 (Breast Cancer)IC50 for pFAK inhibition = 7 nM; Cellular IC50 = 2.7 µM[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of FAK inhibitors and the experimental approaches used for their evaluation, the following diagrams are provided in Graphviz DOT language.

FAK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core FAK Activation cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects Integrins Integrins FAK FAK Integrins->FAK GFR Growth Factor Receptors (e.g., EGFR) GFR->FAK ECM Extracellular Matrix (ECM) ECM->Integrins GF Growth Factors GF->GFR pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK-Src Complex pFAK->FAK_Src recruits Src Src Src->FAK_Src PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt RAS_ERK RAS/MAPK (ERK) Pathway FAK_Src->RAS_ERK Paxillin Paxillin FAK_Src->Paxillin Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_ERK->Proliferation Migration Migration Paxillin->Migration Invasion Invasion Paxillin->Invasion FAK_Inhibitors FAK Inhibitors FAK_Inhibitors->pFAK Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Pancreatic Cancer Cell Lines Treatment Treat with FAK Inhibitor Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Western_Blot Western Blot (pFAK, pAkt, pERK) Treatment->Western_Blot Migration_Assay Migration/Invasion Assay Treatment->Migration_Assay Orthotopic_Model Orthotopic Pancreatic Cancer Mouse Model Inhibitor_Administration Administer FAK Inhibitor Orthotopic_Model->Inhibitor_Administration Tumor_Monitoring Monitor Tumor Growth (e.g., Imaging) Inhibitor_Administration->Tumor_Monitoring IHC Immunohistochemistry (pFAK, Ki-67) Tumor_Monitoring->IHC

References

In Vivo Efficacy of PF-562271 and Other FAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Focal Adhesion Kinase (FAK) has emerged as a critical mediator in cancer progression, playing a pivotal role in cell survival, proliferation, migration, and invasion. Its overexpression is linked to poor prognosis in various malignancies, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of the in vivo efficacy of PF-562271, a potent FAK inhibitor, with other notable FAK inhibitors such as Defactinib (VS-6063) and GSK2256098. The comparison is supported by experimental data from preclinical studies, offering valuable insights for researchers in the field of oncology drug development.

Comparative In Vivo Efficacy of FAK Inhibitors

The following table summarizes the in vivo anti-tumor effects of PF-562271 and other FAK inhibitors across different cancer models. The data highlights the tumor growth inhibition (TGI) and other relevant endpoints observed in these studies.

InhibitorCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsReference
PF-562271 Pancreatic Ductal Adenocarcinoma (PDA)Orthotopic Murine Model33 mg/kg, twice dailyReduced tumor growth, invasion, and metastases.[1][2][3][4][1][2][3][4]
PF-562271 Prostate Cancer (PC3M-luc-C6)Subcutaneous Xenograft25 mg/kg, PO BID, 5x/wk62% tumor growth inhibition compared to control after 2 weeks.[5][5]
PF-562271 Prostate Cancer (PC3M-luc-C6)Metastasis Xenograft Model25 mg/kg, PO BID, 5x/wk2,854% change from baseline in bioluminescent signal vs. 14,190% for vehicle after 18 days.[5][5]
PF-562271 OsteosarcomaXenograftNot SpecifiedDramatically reduced tumor volume and weight.[6][6]
Defactinib (VS-6063) KRAS-mutant Non-Small Cell Lung Cancer (NSCLC)Xenograft and Transgenic ModelsNot SpecifiedDemonstrated tumor inhibition and prolonged survival.[7][7]
Defactinib (VS-6063) Ovarian Cancer (TOV-21G)Immunodeficient MiceNot SpecifiedPrevented tumor initiation when used alone or in combination with paclitaxel.[8][9][8][9]
Defactinib (VS-6063) Prostate Cancer (PC3)XenograftNot SpecifiedCo-treatment with docetaxel caused greater inhibition of xenograft growth compared to monotherapy.[10][10]
GSK2256098 Ovarian Cancer (SKOV3-IP1)Orthotopic Mouse Model75 mg/kg58% decrease in mean tumor weight compared to control.[11][11]
GSK2256098 Glioblastoma (U87MG)Subcutaneous XenograftNot SpecifiedDose- and time-dependent inhibition of pFAK.[12][12]

FAK Signaling Pathway and Inhibition

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a docking site for Src family kinases. This leads to the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and migration. FAK inhibitors, such as PF-562271, Defactinib, and GSK2256098, act as ATP-competitive inhibitors, preventing the autophosphorylation of FAK and thereby blocking its downstream signaling.

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK Activation GrowthFactorReceptors Growth Factor Receptors GrowthFactorReceptors->FAK Activation FAK->FAK Src Src FAK->Src Recruitment PI3K PI3K FAK->PI3K MAPK_ERK MAPK/ERK FAK->MAPK_ERK Migration Migration FAK->Migration Src->FAK Phosphorylation AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation FAK_Inhibitors FAK Inhibitors (PF-562271, Defactinib, GSK2256098) FAK_Inhibitors->FAK Inhibition

FAK Signaling Pathway and Mechanism of Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments cited in this guide.

Orthotopic Pancreatic Cancer Model (for PF-562271)
  • Cell Line: Human pancreatic cancer cell lines (e.g., MPanc-96).[3]

  • Animal Model: Immunocompromised mice (e.g., NOD-scid gamma).[13]

  • Tumor Implantation: Surgical implantation of tumor cells into the pancreas of the mice.[3]

  • Treatment: Once tumors are established, mice are treated with PF-562271 (e.g., 33 mg/kg, twice daily via oral gavage) or vehicle control.[3]

  • Efficacy Evaluation: Tumor growth is monitored over time using imaging techniques (e.g., MRI). At the end of the study, tumors are excised, weighed, and analyzed for markers of proliferation, apoptosis, and metastasis.[3]

Subcutaneous Xenograft Model (for PF-562271 and GSK2256098)
  • Cell Lines: Human cancer cell lines such as prostate (PC3M-luc-C6) or glioblastoma (U87MG).[5][12]

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of a suspension of cancer cells into the flank of the mice.

  • Treatment: When tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the FAK inhibitor (e.g., PF-562271 at 25 mg/kg, PO BID) and the control group receives a vehicle.[5]

General Experimental Workflow

The following diagram illustrates a typical workflow for in vivo efficacy studies of FAK inhibitors.

Experimental_Workflow start Select Cancer Cell Line culture Cell Culture and Expansion start->culture implant Tumor Cell Implantation (Subcutaneous or Orthotopic) culture->implant tumor_growth Tumor Growth and Monitoring implant->tumor_growth randomize Randomization of Mice into Groups tumor_growth->randomize treat Treatment with FAK Inhibitor or Vehicle randomize->treat monitor Monitor Tumor Growth and Animal Health treat->monitor endpoint Endpoint Analysis: Tumor Weight/Volume, Biomarkers, Metastasis monitor->endpoint data_analysis Data Analysis and Statistical Evaluation endpoint->data_analysis

General Workflow for In Vivo FAK Inhibitor Efficacy Studies.

Conclusion

The preclinical data presented in this guide demonstrates that PF-562271 and other FAK inhibitors, such as Defactinib and GSK2256098, exhibit significant anti-tumor efficacy across a range of cancer models. These inhibitors effectively reduce tumor growth, invasion, and metastasis by targeting the FAK signaling pathway. While direct comparative studies are limited, the available data suggests that FAK inhibition is a promising therapeutic strategy. The choice of a specific inhibitor for further research will depend on the cancer type, the specific experimental questions, and the desired pharmacological profile. The provided experimental protocols and workflow diagrams serve as a valuable resource for designing and conducting future in vivo studies in this area.

References

Safety Operating Guide

Proper Disposal of PF-562271 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of PF-562271 hydrochloride, a focal adhesion kinase (FAK) inhibitor used in research.

I. Risk Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. Although PF-562271 besylate is not classified as hazardous, it is prudent to handle the hydrochloride salt with care.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to protect from splashes.

  • Lab Coat: To protect clothing and skin.

Hazard ConsiderationRecommended Action
Contact Wear appropriate PPE (gloves, eye protection, lab coat).
Ingestion/Inhalation Handle in a well-ventilated area. Avoid creating dust.

II. Disposal of Solid this compound

For small quantities of solid this compound, direct disposal as non-hazardous waste is generally acceptable, in line with institutional and local regulations.

Step-by-Step Procedure:

  • Segregation: Ensure that the solid waste is not mixed with any hazardous materials.

  • Containment: Place the solid this compound in a clearly labeled, sealed container.

  • Labeling: The label should clearly identify the contents as "Non-Hazardous Waste: this compound."

  • Disposal: Dispose of the container in the designated non-hazardous solid waste stream for the laboratory, which is typically collected by the institution's environmental health and safety (EHS) department.

III. Disposal of this compound Solutions

Aqueous solutions of this compound, if deemed non-hazardous by your institution, may be suitable for drain disposal, provided they meet local wastewater regulations.

Step-by-Step Procedure:

  • Neutralization (if necessary): Check the pH of the solution. If it is highly acidic or basic, neutralize it to a pH between 6.0 and 8.0.

  • Dilution: Dilute the solution with a large volume of water (at least 20 times the volume of the solution).

  • Drain Disposal: Pour the diluted solution down the drain, followed by a copious amount of water to ensure it is thoroughly flushed from the plumbing system.

Important Note: Always consult your institution's EHS guidelines before disposing of any chemical down the drain. Some municipalities have stricter regulations.

IV. Disposal of Contaminated Materials and Empty Containers

Proper disposal of materials that have come into contact with this compound is essential to prevent cross-contamination.

Procedure for Contaminated Materials (e.g., gloves, paper towels):

  • Segregation: Collect all contaminated materials in a designated waste bag.

  • Labeling: Clearly label the bag as "Non-Hazardous Waste."

  • Disposal: Dispose of the bag in the laboratory's non-hazardous solid waste stream.

Procedure for Empty Containers:

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).

  • Collection of Rinsate: Collect the rinsate and dispose of it as a dilute aqueous solution (see Section III).

  • Defacing: Deface or remove the original label to prevent misuse.

  • Disposal: The clean, defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream.

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_form Identify Form of Waste cluster_solid_proc Solid Disposal Procedure cluster_solution_proc Solution Disposal Procedure cluster_contaminated_proc Contaminated Materials Disposal cluster_container_proc Empty Container Disposal start Start: Have PF-562271 Hydrochloride for Disposal solid Solid Compound start->solid Is it solid? solution Aqueous Solution start->solution Is it a solution? contaminated Contaminated Materials (Gloves, Paper Towels) start->contaminated Are materials contaminated? empty_container Empty Container start->empty_container Is it an empty container? solid_proc1 Place in a sealed, labeled container solid->solid_proc1 solution_proc1 Check and neutralize pH if necessary solution->solution_proc1 contaminated_proc1 Collect in a labeled waste bag contaminated->contaminated_proc1 container_proc1 Triple rinse with appropriate solvent empty_container->container_proc1 solid_proc2 Dispose in non-hazardous solid waste stream solid_proc1->solid_proc2 solution_proc2 Dilute with copious amounts of water solution_proc1->solution_proc2 solution_proc3 Pour down the drain with running water solution_proc2->solution_proc3 contaminated_proc2 Dispose in non-hazardous solid waste stream contaminated_proc1->contaminated_proc2 container_proc2 Dispose of rinsate as a dilute solution container_proc1->container_proc2 container_proc3 Deface original label container_proc2->container_proc3 container_proc4 Dispose in appropriate recycling stream container_proc3->container_proc4

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific waste disposal protocols and local regulations. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Personal protective equipment for handling PF-562271 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for PF-562271 Hydrochloride

This guide furnishes critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that PF-562271 is a potent kinase inhibitor, adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.[1] Note that a specific Safety Data Sheet (SDS) for this compound was not available; this guidance is based on the SDS for PF-562271 besylate and general safety protocols for handling potent kinase inhibitors.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and UseRationale
Hand Protection Chemical-resistant glovesNitrile gloves are recommended; consider double-gloving for added protection.[3][4] Gloves should be regularly inspected for tears or punctures.[4]Provides a robust barrier against skin contact and absorption.[3]
Eye Protection Safety glasses or gogglesMust include side shields to protect against splashes.[4]Protects eyes from splashes and aerosols.[3]
Body Protection Laboratory coat or gownA disposable, low-permeability fabric with long sleeves and tight-fitting cuffs is preferred.[3]Protects skin and personal clothing from contamination.[3]
Respiratory Protection RespiratorAn N95 respirator or higher should be used when handling the powdered form of the compound, especially when there is a risk of aerosolization.[1][4]Prevents inhalation of the compound, which can be a primary route of exposure.[1][3]
Face Protection Face shieldShould be worn in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashes or sprays.[1][4]Protects against splashes and aerosolized particles entering the eyes or face.[1]
Operational Plan for Safe Handling

A systematic approach is critical to minimize exposure risk when handling this compound. All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of dust.[4]

Step-by-Step Handling Procedure:

  • Preparation : Before handling, ensure all necessary PPE is correctly donned.[4] Prepare a designated workspace and have a spill kit readily available.

  • Weighing : When weighing the solid form of the compound, do so within the containment of a fume hood or biological safety cabinet on a tared weigh boat to minimize the dispersion of powder.[3]

  • Dissolving : When dissolving the compound, add the solvent slowly to the powder to avoid splashing.[4] this compound is soluble in DMSO.[5]

  • Storage : Store the solid powder at 4°C, desiccated. DMSO solutions can be stored at -20°C for longer shelf life.[6]

  • Transporting : When moving the compound, ensure it is in a sealed, clearly labeled container.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste TypeExamplesDisposal ContainerDisposal Method
Solid Waste Unused compound, contaminated gloves, gowns, weigh boats, pipette tipsA designated, sealed, and labeled hazardous waste container.[1]High-temperature incineration by a certified hazardous waste management company.[1]
Liquid Waste Unused or expired stock solutions, contaminated solventsA labeled, leak-proof hazardous liquid waste container.[1]Incineration by a certified hazardous waste management company.[1]
Sharps Waste Needles and syringesA puncture-proof, labeled sharps container designated for hazardous waste.[1]Autoclaving followed by incineration or as per institutional protocol.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Calculate the required mass of this compound for the desired volume of 10 mM solution (Molecular Weight: 543.95 g/mol ).[5]

  • In a chemical fume hood, weigh the calculated amount of this compound into a sterile conical tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to the tube.[5]

  • Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualized Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Designated Workspace prep_ppe->prep_workspace prep_spill_kit Ensure Spill Kit is Accessible prep_workspace->prep_spill_kit handling_weigh Weigh Solid Compound prep_spill_kit->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve disposal_solid Solid Waste handling_weigh->disposal_solid Contaminated materials storage_solid Solid: 4°C, Desiccated handling_dissolve->storage_solid If not using immediately storage_solution Solution: -20°C handling_dissolve->storage_solution disposal_liquid Liquid Waste handling_dissolve->disposal_liquid Contaminated materials storage_solid->handling_dissolve storage_solution->disposal_liquid If expired/unused end End of Process disposal_solid->end Follow Institutional & Local Regulations disposal_liquid->end Follow Institutional & Local Regulations disposal_sharps Sharps Waste disposal_sharps->end Follow Institutional & Local Regulations

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-562271 hydrochloride
Reactant of Route 2
Reactant of Route 2
PF-562271 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.